molecular formula C49H69N13O9 B055873 (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

Numéro de catalogue: B055873
Poids moléculaire: 984.2 g/mol
Clé InChI: JVMRDYNGJCBNPA-BZFHMXIJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent and selective bombesin receptor antagonist, specifically targeting the Gastrin-Releasing Peptide Receptor (GRPR). This synthetic analog features key modifications from the native bombesin sequence: a D-amino acid substitution at position 6 enhances metabolic stability, while the C-terminal leucine-ethylamide and the omission of methionine-14 are critical for conferring potent antagonist activity. Its primary research value lies in its ability to selectively block GRPR signaling, a pathway implicated in numerous physiological and pathological processes. Researchers utilize this compound to investigate the role of GRPR in cancer biology, particularly in autocrine growth stimulation of cancers such as prostate, pancreatic, and small-cell lung carcinoma. It is an essential tool for in vitro binding assays to characterize receptor-ligand interactions, for in vivo studies to inhibit bombesin-induced physiological responses, and for exploring the potential of GRPR as a therapeutic target. This high-purity peptide is indispensable for advancing our understanding of neuropeptide signaling and developing novel diagnostic and therapeutic strategies.

Propriétés

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-(ethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H69N13O9/c1-7-53-45(67)37(19-27(2)3)60-48(70)39(22-32-24-52-26-56-32)58-41(64)25-55-49(71)42(28(4)5)62-43(65)29(6)57-47(69)38(21-31-23-54-35-16-12-11-15-33(31)35)61-46(68)36(17-18-40(51)63)59-44(66)34(50)20-30-13-9-8-10-14-30/h8-16,23-24,26-29,34,36-39,42,54H,7,17-22,25,50H2,1-6H3,(H2,51,63)(H,52,56)(H,53,67)(H,55,71)(H,57,69)(H,58,64)(H,59,66)(H,60,70)(H,61,68)(H,62,65)/t29-,34+,36-,37-,38-,39-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMRDYNGJCBNPA-BZFHMXIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H69N13O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

984.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent and selective synthetic peptide antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). By competitively inhibiting the binding of endogenous bombesin-related peptides, such as gastrin-releasing peptide (GRP), it effectively blocks the initiation of a complex network of intracellular signaling pathways. This guide provides a comprehensive overview of the mechanism of action of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), including its binding affinity, its impact on downstream signaling cascades, and detailed experimental protocols for its characterization. This document is intended to serve as a technical resource for researchers in pharmacology and drug development.

Introduction to Bombesin Receptors and Ligands

The bombesin family of peptides, including GRP and neuromedin B (NMB), are involved in a wide array of physiological processes.[1] Their effects are mediated through three distinct G-protein coupled receptors (GPCRs): the NMB receptor (NMBR or BB1), the GRP receptor (GRPR or BB2), and the orphan bombesin receptor subtype 3 (BRS-3 or BB3).[1][2] These receptors are integral in regulating functions of the gastrointestinal and central nervous systems.[3] Notably, GRPR is frequently overexpressed in various malignancies, including prostate, breast, and lung cancers, making it a prime target for diagnostic and therapeutic development.[1][4] (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a key pharmacological tool and a parent compound for the development of radiolabeled analogs for in vivo imaging and therapy.[5][6]

Mechanism of Action: Receptor Antagonism

The primary mechanism of action of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is competitive antagonism at the GRPR. It binds with high affinity to the receptor, thereby preventing the binding of endogenous agonists like GRP.[7] This blockade at the receptor level inhibits the initiation of the downstream signaling cascade that is normally triggered by agonist binding.

Binding Affinity and Selectivity

Quantitative data from competitive binding assays demonstrate the high affinity and selectivity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives for the GRPR.

CompoundReceptor SubtypeCell Line/TissueAssay TypeBinding Affinity (Ki/IC50)Reference
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)GRPR (human)PC-3 cellsCompetitive Binding ([125I-Tyr4]bombesin displacement)Ki: 10.7 ± 1.06 nM[7]
[99mTc]Demobesin 1GRPR (human)PC-3 cell membranesCompetitive Binding ([125I-Tyr4]bombesin displacement)IC50: 0.7 ± 0.08 nM[2]
[99mTc]Demobesin 1NMBR (human)Gut carcinoid tissueCompetitive BindingIC50: >1,000 nM[2]
[99mTc]Demobesin 1*BRS-3 (human)Lung carcinoid tissueCompetitive BindingIC50: >1,000 nM[2]

*[99mTc]Demobesin 1 is a radiolabeled derivative of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

Inhibition of Intracellular Signaling

GRPR is a Gq-coupled receptor.[3] Agonist binding typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) does not induce this cascade and blocks agonist-induced signaling. This is confirmed by calcium mobilization assays, where it fails to elicit a significant increase in intracellular calcium levels.[8]

GRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GRP GRP (Agonist) GRPR GRPR (BB2) GRP->GRPR Binds & Activates Antagonist (D-Phe6,Leu-NHEt13, des-Met14)-Bombesin (6-14) Antagonist->GRPR Binds & Blocks Gq Gαq/βγ GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (e.g., ERK, Akt activation, Gene Expression) Ca2->Downstream PKC->Downstream

Experimental Protocols

The characterization of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) relies on several key in vitro and in vivo assays.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of the antagonist for bombesin receptors.

Objective: To quantify the ability of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to displace a radiolabeled ligand from GRPR, NMBR, or BRS-3.

Materials:

  • Cell lines expressing the receptor of interest (e.g., PC-3 for GRPR).

  • Membrane preparation from these cells.

  • Radioligand (e.g., [125I-Tyr4]bombesin).

  • (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well plates.

  • Filter mats (e.g., GF/C filters presoaked in polyethyleneimine).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA).[9]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation (e.g., 50-120 µg protein), a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist.[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[9]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester to trap the membranes with bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the antagonist. The IC50 value is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]

Binding_Assay_Workflow Start Start: Prepare Reagents Membranes Cell Membranes (with Receptors) Start->Membranes Radioligand Radioligand ([125I]-Bombesin) Start->Radioligand Antagonist Antagonist (Varying Conc.) Start->Antagonist Mix Mix & Incubate Membranes->Mix Radioligand->Mix Antagonist->Mix Filter Rapid Filtration (Separate Bound/Free) Mix->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50/Ki Determination) Count->Analyze

Calcium Mobilization Assay

This functional assay confirms the antagonistic activity of the compound by measuring its ability to block agonist-induced calcium release.

Objective: To determine if (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) can inhibit the increase in intracellular calcium concentration induced by a GRPR agonist.

Materials:

  • Cells expressing the Gq-coupled receptor of interest (e.g., PC-3 cells).

  • 96- or 384-well black, clear-bottom plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

  • A known GRPR agonist (e.g., GRP or bombesin).

  • A fluorescence plate reader with kinetic reading and automated liquid handling capabilities (e.g., FlexStation or FLIPR).[10][11]

Procedure:

  • Cell Plating: Seed the cells in the microplate and culture overnight to form a confluent monolayer.[12]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 45-60 minutes) at 37°C to allow the cells to take up the dye.[11]

  • Antagonist Addition: Place the plate in the fluorescence reader. Add (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at various concentrations to the wells and incubate for a short period (e.g., 10-15 minutes).[11]

  • Agonist Stimulation and Measurement: Add a fixed concentration of the GRPR agonist (typically at its EC80-EC90 concentration) to the wells. Immediately begin measuring the fluorescence intensity over time (kinetic read).[10][11]

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the percent inhibition and determine the IC50 value of the antagonist.

In Vivo Receptor Blocking Study

These studies are crucial for confirming the specificity of receptor targeting in a living organism, often in the context of developing radiolabeled imaging or therapeutic agents.

Objective: To demonstrate that the uptake of a radiolabeled bombesin analog in GRPR-expressing tissues (e.g., tumors, pancreas) can be blocked by co-administration of an excess of unlabeled (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

Materials:

  • Animal model with GRPR-expressing tumors (e.g., nude mice with PC-3 xenografts).[13]

  • Radiolabeled bombesin analog.

  • (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) as the blocking agent.

  • Gamma counter for measuring radioactivity in tissues.

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mice.[7]

  • Injection:

    • Control Group: Inject the radiolabeled bombesin analog intravenously.

    • Blocked Group: Co-inject the radiolabeled bombesin analog with a high dose of unlabeled (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (e.g., 100 µg).[7][8][14]

  • Biodistribution: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals.[13]

  • Tissue Harvesting and Measurement: Dissect tumors and major organs, weigh them, and measure the radioactivity in each sample using a gamma counter.[7]

  • Data Analysis: Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g). A significant reduction in the uptake in GRPR-positive tissues in the blocked group compared to the control group confirms receptor-specific targeting.[7][14]

Conclusion

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts as a high-affinity, selective antagonist for the gastrin-releasing peptide receptor. Its mechanism of action is centered on the competitive blockade of this receptor, preventing agonist-induced activation of the phospholipase C signaling pathway and subsequent intracellular calcium mobilization. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this and other bombesin receptor antagonists. A thorough understanding of its mechanism of action is fundamental for its application as a research tool and for the continued development of novel GRPR-targeted diagnostics and therapeutics for cancer and other diseases.

References

An In-depth Technical Guide on the GRPR Antagonist: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a potent and specific antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), has emerged as a critical tool in oncological research and diagnostics. This synthetic bombesin analogue, often utilized in preclinical and clinical studies, effectively blocks the physiological actions of gastrin-releasing peptide (GRP) and other bombesin-like peptides. Its high affinity for GRPR, which is overexpressed in a variety of malignancies including prostate, breast, and lung cancers, makes it an invaluable agent for in vivo tumor targeting, imaging, and as a potential therapeutic. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and experimental applications, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction

The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor that, upon activation by its natural ligand GRP, instigates a cascade of intracellular signaling events promoting cell proliferation, survival, and migration.[1][2] The overexpression of GRPR in numerous cancer types has positioned it as a prime target for diagnostic imaging and targeted therapies.[1][3] (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a truncated and modified bombesin analogue designed to act as a competitive antagonist at the GRPR.[3][4][5] Its primary mechanism of action involves binding to GRPR with high affinity, thereby preventing the binding of endogenous agonists like GRP and consequently inhibiting downstream signaling pathways.[3] This antagonistic action has been leveraged in numerous studies to block tumor growth and for in vivo imaging by serving as a blocking agent to confirm the specificity of GRPR-targeted radiopharmaceuticals.[1][6][7][8]

Biochemical and Pharmacological Properties

The defining characteristic of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is its high-affinity binding to GRPR without eliciting a functional response. This is in stark contrast to GRPR agonists, which activate the receptor upon binding. The antagonist nature of this peptide has been confirmed in various assays, including the inhibition of agonist-induced intracellular calcium mobilization.

Quantitative Data

The following table summarizes the available quantitative data for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives, providing key metrics for its antagonist activity.

Compound/AnalogueAssay TypeCell LineParameterValueReference
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)Intracellular Calcium ReleasePC-3Relative Fluorescence Units (RFU) at 50 nM5.7 ± 0.7[8]
Bombesin (Agonist Control)Intracellular Calcium ReleasePC-3Relative Fluorescence Units (RFU) at 50 nM880.6 ± 146.3[8]
[99mTc]Demobesin 1 (based on the antagonist)Competitive Binding AssayPC-3 cell membranesIC50Displaced [125I-Tyr4]BN in a dose-dependent manner[2]
RC-3095 (a designation for this antagonist)GRPR Redistribution AssayU2OS cellsEC50 for antagonism of GRP-induced internalization~100 nM[9]

Mechanism of Action and Signaling Pathways

GRPR activation by agonists such as GRP leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10] These events initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell proliferation and survival. (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts by competitively binding to GRPR and preventing this entire signaling cascade from being initiated by GRP.

GRPR Signaling Pathway and Antagonist Action

GRPR_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GRPR GRPR G_protein Gq/11 GRPR->G_protein Activates GRP GRP (Agonist) GRP->GRPR Binds & Activates Antagonist (D-Phe6,Leu-NHEt13,des-Met14) -Bombesin (6-14) (Antagonist) Antagonist->GRPR Binds & Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (MAPK, PI3K) Ca_release->Downstream PKC->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: GRPR signaling pathway and the inhibitory action of the antagonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols involving (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

Competitive Receptor Binding Assay

This assay determines the binding affinity of the antagonist.

  • Cell Culture and Membrane Preparation:

    • Culture GRPR-expressing cells (e.g., PC-3 human prostate cancer cells) in appropriate media (e.g., DMEM with 10% FBS).[9]

    • Harvest cells and homogenize in a cold buffer to prepare cell membrane fractions.

    • Determine protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, incubate a constant concentration of a radiolabeled GRPR agonist (e.g., [125I-Tyr4]bombesin) with cell membrane preparations.[2]

    • Add increasing concentrations of the unlabeled antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the antagonist concentration.

    • Calculate the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This functional assay confirms the antagonistic properties of the peptide.

  • Cell Preparation:

    • Seed GRPR-expressing cells (e.g., PC-3) in a black-walled, clear-bottom 96-well plate.[11]

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Assay Performance:

    • Wash the cells to remove excess dye.

    • Use a fluorescence plate reader to measure baseline fluorescence.

    • Add the antagonist (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at various concentrations to the wells.

    • After a short incubation, stimulate the cells with a fixed concentration of a GRPR agonist (e.g., bombesin).

    • Monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.[12][13]

  • Data Analysis:

    • Quantify the peak fluorescence response for each condition.

    • The antagonist's effect is determined by its ability to inhibit the agonist-induced calcium influx.

In Vivo Tumor Blocking Study

This experiment validates the specificity of GRPR-targeted imaging agents in an animal model.

  • Animal Model:

    • Establish tumor xenografts by subcutaneously inoculating GRPR-positive cancer cells (e.g., PC-3) into immunocompromised mice.[6][8]

  • Blocking Experiment:

    • Divide the tumor-bearing mice into two groups: a control group and a blocked group.

    • Inject the blocked group with a high dose of the antagonist (e.g., 100 µg of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)) a few minutes before or co-injected with the radiolabeled GRPR-targeting imaging agent (e.g., [68Ga]Ga-ProBOMB1).[6][7][8]

    • The control group receives only the radiolabeled imaging agent.

  • Imaging and Biodistribution:

    • Perform PET/SPECT imaging at specified time points post-injection.[8]

    • After the final imaging session, euthanize the animals and harvest tumors and major organs.

    • Measure the radioactivity in the collected tissues using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[2]

  • Data Analysis:

    • Compare the tumor uptake of the radiotracer in the blocked group versus the control group. A significant reduction in tumor uptake in the blocked group confirms that the radiotracer's accumulation in the tumor is GRPR-mediated.[1][6][7][8]

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding_Assay Competitive Binding Assay (Determine Affinity - IC50) Animal_Model Establish Tumor Xenograft Model (e.g., PC-3 in mice) Binding_Assay->Animal_Model Calcium_Assay Calcium Mobilization Assay (Confirm Antagonism) Calcium_Assay->Animal_Model Blocking_Study Tumor Blocking Study Animal_Model->Blocking_Study Imaging PET/SPECT Imaging Blocking_Study->Imaging Biodistribution Ex Vivo Biodistribution Imaging->Biodistribution end End Biodistribution->end start Start start->Binding_Assay start->Calcium_Assay

Caption: A typical experimental workflow for characterizing a GRPR antagonist.

Applications in Research and Drug Development

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a cornerstone in the development of GRPR-targeted agents. Its primary applications include:

  • Validating New Radiopharmaceuticals: It is widely used as a blocking agent to confirm that the uptake of a novel GRPR-targeted PET or SPECT imaging agent is indeed receptor-specific.[1][6][7][8]

  • Investigating GRPR Biology: By selectively blocking GRPR, researchers can elucidate the role of this receptor in various physiological and pathological processes, such as tumor growth and inflammation.[14]

  • Therapeutic Development: While this specific peptide is primarily used as a research tool, it serves as a scaffold for the development of more potent and stable GRPR antagonists for therapeutic applications, including targeted radionuclide therapy and as a standalone anti-cancer agent.[15]

Conclusion

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a well-characterized and indispensable tool for researchers in the field of molecular imaging and oncology. Its high affinity and specificity for the Gastrin-Releasing Peptide Receptor make it the gold standard for in vitro and in vivo studies aimed at validating new GRPR-targeted diagnostics and therapeutics. The experimental protocols and data presented in this guide underscore its utility and provide a framework for its effective application in a research setting. Further development of antagonists based on this structure holds significant promise for advancing the clinical management of GRPR-expressing cancers.

References

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) structure and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of the bombesin receptor antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). This synthetic peptide is a valuable tool in cancer research and drug development, primarily for its ability to specifically block the signaling of the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in various malignancies.

Peptide Structure and Properties

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a truncated and modified analog of the naturally occurring amphibian peptide, bombesin. The parent bombesin sequence (6-14) is Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂. The modifications in this antagonist are designed to increase receptor affinity and improve stability compared to native peptides.

The specific modifications are:

  • D-Phe⁶: The native Glycine at position 6 is replaced with a D-Phenylalanine. The incorporation of a D-amino acid at this position enhances resistance to enzymatic degradation and contributes to its antagonist properties.

  • des-Met¹⁴: The C-terminal Methionine at position 14 is deleted. Methionine is susceptible to oxidation, and its removal improves the chemical stability of the peptide.

  • Leu-NHEt¹³: The new C-terminal residue, Leucine at position 13, is modified from a standard carboxyl group to an N-ethylamide. This C-terminal amidation is crucial for receptor binding and antagonist activity.

The resulting amino acid sequence is: (D-Phe)-Gln-Trp-Ala-Val-Gly-His-Leu-NHEt .

Synthesis

The synthesis of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is achieved through standard solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a generalized manual SPPS procedure for synthesizing the peptide.

  • Resin Preparation:

    • Start with a Rink Amide MBHA resin, which will yield a C-terminal amide upon cleavage.

    • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF again (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Couple the C-terminal amino acid, Fmoc-Leu-OH, to the deprotected resin. Pre-activate the amino acid (4 equivalents) with a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents) and an additive like HOBt (Hydroxybenzotriazole) (4 equivalents) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative ninhydrin test. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin as described in step 2.

  • Chain Elongation:

    • Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the sequence: His(Trt), Gly, Val, Ala, Trp(Boc), Gln(Trt), and D-Phe. Side-chain protecting groups (Trt for His and Gln, Boc for Trp) are used to prevent unwanted side reactions.

  • C-terminal N-ethylamide Formation & Cleavage:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v).

    • To achieve the specific N-ethylamide C-terminus, the cleavage can be performed in the presence of ethylamine. Alternatively, the protected peptide can be cleaved from a hyper-acid-labile resin (like 2-chlorotrityl chloride resin) and the C-terminal carboxyl group can be coupled with ethylamine in the solution phase before final deprotection.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Purification and Characterization:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

    • Confirm the identity and purity of the final product by electrospray ionization mass spectrometry (ESI-MS) and analytical HPLC. The final product should be obtained as a white lyophilized powder.[1]

Quantitative Data

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is primarily used as a potent and specific antagonist for the GRPR. Its biological activity is typically characterized by its ability to inhibit the binding of GRPR agonists and block downstream signaling.

Table 1: Receptor Binding Affinity of a Derivative

This table shows the binding affinity for Demobesin 1, a radiopharmaceutical where a chelator is attached to the N-terminus of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). The high affinity of the conjugate reflects the potent binding of the core peptide.

CompoundCell LineRadioligandIC₅₀ (nM)
Demobesin 1PC-3 (human prostate)[¹²⁵I-Tyr⁴]BN0.7 ± 0.08

Data from competitive binding assays using PC-3 cell membrane preparations.[2]

Table 2: In Vitro Antagonist Activity (Calcium Efflux Assay)

As an antagonist, the peptide does not induce downstream signaling like calcium mobilization. This is demonstrated by its inability to increase intracellular calcium, in contrast to agonists.

Compound (50 nM)Cell LineAgonist ControlAntagonist Effect (Relative Fluorescence Units)
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)PC-3Bombesin38.2 ± 7.20
Ga-LW01158 (Test Antagonist)PC-3Bombesin12.6 ± 2.22
Bombesin (Agonist Control)PC-3-499 ± 73.4
Buffer (Blank Control)PC-3-7.37 ± 2.23

This data shows that, like other antagonists, the peptide induces a negligible calcium response compared to the potent agonist Bombesin.[3]

Table 3: In Vivo Receptor Blocking Efficacy

The peptide is frequently used in preclinical imaging and biodistribution studies as a blocking agent to confirm the receptor specificity of a radiolabeled bombesin analog.

RadiotracerTumor ModelBlocking Agent Dose% Reduction in Tumor Uptake (1h p.i.)
[⁶⁸Ga]Ga-ProBOMB1PC-3 Xenograft100 µg62%
[¹⁷⁷Lu]Lu-LW02060PC-3 Xenograft100 µg66%

p.i. = post-injection. The significant reduction in tumor uptake of the radiotracers in the presence of the antagonist confirms its effective in vivo competition for GRPR binding sites.[4][5]

Visualizations

Bombesin Receptor Signaling Pathway

The Gastrin-Releasing Peptide Receptor (GRPR or BB2) is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway upon agonist binding. This leads to the activation of Phospholipase C (PLC), which initiates a cascade resulting in calcium mobilization and protein kinase C activation. As an antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) competitively binds to the receptor and prevents this cascade from occurring.

GRP_Signaling_Pathway Bombesin Receptor (GRPR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Bombesin Bombesin (Agonist) GRPR GRPR (BB2 Receptor) Bombesin->GRPR Binds & Activates Antagonist (D-Phe6...)-Bombesin (Antagonist) Antagonist->GRPR Binds & Blocks G_Protein Gαq/11 G-Protein GRPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Effects (Proliferation, Secretion) PKC->Downstream Phosphorylates Targets

Caption: Agonist vs. Antagonist action on the GRPR signaling cascade.

Experimental Workflow: Solid-Phase Peptide Synthesis

The diagram below illustrates the cyclical and sequential process of solid-phase peptide synthesis (SPPS) used to construct the peptide chain on an insoluble resin support.

SPPS_Workflow Workflow for Solid-Phase Peptide Synthesis (SPPS) Start Start: Swell Resin in Solvent (DMF) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Activated AA, DIPEA, DMF) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle for Each Amino Acid Wash2->Cycle Is chain complete? (No) FinalDeprotection Final N-terminal Fmoc Deprotection Wash2->FinalDeprotection Is chain complete? (Yes) Cycle->Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Lyophilized Peptide Purification->End

Caption: The cyclical process of peptide chain elongation in SPPS.

References

In-Depth Technical Guide: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) Binding Affinity to Bombesin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the synthetic peptide antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), to the bombesin receptor family. This document details quantitative binding data, experimental methodologies, and the associated signaling pathways, offering valuable insights for researchers in pharmacology and drug development.

Introduction to (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent and selective antagonist of the bombesin receptor family, particularly targeting the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1][2] Bombesin is a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina. Its mammalian counterpart, gastrin-releasing peptide (GRP), and other related peptides play crucial roles in various physiological processes, including gastrointestinal functions, central nervous system regulation, and cell growth.

The bombesin receptor family consists of three main subtypes in mammals:

  • BB1 Receptor (NMBR): Neuromedin B Receptor

  • BB2 Receptor (GRPR): Gastrin-Releasing Peptide Receptor

  • BB3 Receptor: An orphan receptor

The overexpression of bombesin receptors, especially GRPR, in various cancers, such as prostate, breast, and lung cancer, has made them attractive targets for diagnostic imaging and targeted therapies. (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives are extensively studied for these applications due to their high affinity and selectivity for GRPR.

Quantitative Binding Affinity Data

The binding affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives for the bombesin receptor subtypes has been determined through competitive binding assays. The data is typically presented as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).

CompoundReceptor SubtypeCell Line/TissueRadioligandBinding Affinity
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) GRPR (BB2)PC-3 (prostate cancer)[125I]Tyr4-bombesinKi: 10.7 ± 1.06 nM
[99mTc]Demobesin 1GRPR (BB2)Prostate Cancer TissueNot SpecifiedIC50: 2.6 ± 0.2 nM [2]
[99mTc]Demobesin 1NMBR (BB1)Gut Carcinoid TissueNot SpecifiedIC50: >1000 nM [2]
[99mTc]Demobesin 1*BB3Lung Carcinoid TissueNot SpecifiedIC50: >1000 nM [2]

*Note: [99mTc]Demobesin 1 is a radiolabeled derivative of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). The high IC50 values for NMBR and BB3 receptors suggest that the parent peptide possesses strong selectivity for the GRPR.

Experimental Protocols

The determination of binding affinity for bombesin receptor ligands involves precise experimental procedures. Below are detailed methodologies for key experiments.

Competitive Receptor Binding Assay

This assay measures the ability of an unlabeled ligand (the antagonist) to compete with a radiolabeled ligand for binding to the bombesin receptors.

Objective: To determine the IC50 and Ki of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for bombesin receptor subtypes.

Materials:

  • Cell Lines: PC-3 cells (for GRPR), and other cell lines or tissues endogenously or recombinantly expressing NMBR and BB3.

  • Radioligand: Typically [125I]Tyr4-bombesin.

  • Test Compound: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at various concentrations.

  • Assay Buffer: e.g., Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

  • Instrumentation: Gamma counter.

Procedure:

  • Cell Culture and Membrane Preparation: Culture the selected cell lines to a sufficient density. Harvest the cells and prepare cell membrane fractions through homogenization and centrifugation.

  • Assay Setup: In a multi-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled antagonist. The IC50 value is determined from this curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow for Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., PC-3) MembranePrep Cell Membrane Preparation CellCulture->MembranePrep AssaySetup Incubate Membranes with Radioligand and Antagonist MembranePrep->AssaySetup Separation Separate Bound/Free Ligand (Filtration) AssaySetup->Separation Washing Wash Filters Separation->Washing Quantification Quantify Radioactivity (Gamma Counter) Washing->Quantification DataPlot Plot Binding Curve Quantification->DataPlot Calculation Calculate IC50 and Ki DataPlot->Calculation G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Bombesin/GRP (Agonist) Receptor Bombesin Receptor (GPCR) Agonist->Receptor GProtein Gq/11 Protein Receptor->GProtein activates PLC Phospholipase C (PLC) GProtein->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to CaRelease Ca2+ Release from ER IP3->CaRelease triggers PKC Protein Kinase C (PKC) DAG->PKC activates CaRelease->PKC activates CellResponse Cellular Responses (Proliferation, Secretion) PKC->CellResponse leads to Antagonist (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (Antagonist) Antagonist->Receptor blocks

References

Demobesin 1: A Technical Guide to its Discovery and Development as a Gastrin-Releasing Peptide Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Demobesin 1 is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a key target in oncology due to its overexpression in various cancers, including prostate and breast cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of Demobesin 1, with a primary focus on its radiolabeled analogue, [99mTc]Demobesin 1. Detailed experimental protocols for its synthesis, radiolabeling, and in vitro and in vivo characterization are presented. Furthermore, this guide includes a summary of its binding affinity and biodistribution, alongside visualizations of the GRPR signaling pathway and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular imaging.

Introduction

The bombesin (BN) family of peptides and their receptors have garnered significant interest in oncology as targets for both diagnostic imaging and targeted radiotherapy. One of the most prominent members of this family is the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor (GPCR) that is frequently overexpressed on the surface of various cancer cells. Demobesin 1 emerged from the pursuit of potent and selective GRPR-targeting ligands. It is a bombesin analogue designed to function as a receptor antagonist.[1][2] The development of its technetium-99m labeled form, [99mTc]Demobesin 1, has demonstrated significant promise for the in vivo imaging of GRPR-positive tumors.[1]

Discovery and Synthesis

Demobesin 1 was developed as a potent bombesin analogue with high affinity and selectivity for the GRPR.[1] Its design incorporates a tetraamine chelator to facilitate stable coordination of the radionuclide technetium-99m.[1]

Peptide Synthesis

The peptide backbone of Demobesin 1 is typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, commonly employing the Fmoc/tBu strategy.[3][4][5]

Experimental Protocol: Solid-Phase Peptide Synthesis of Demobesin 1 Analogue

  • Resin Selection and Swelling: A suitable resin, such as Rink amide resin, is chosen to yield a C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for approximately 1 hour.[6]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF for about 20-30 minutes.[6]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin and allowed to react for 1-2 hours to form the peptide bond.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the Demobesin 1 sequence.

  • Chelator Conjugation: The tetraamine chelator is coupled to the N-terminus of the peptide chain.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Radiolabeling with Technetium-99m

The tetraamine chelator on Demobesin 1 allows for efficient and stable labeling with technetium-99m, a gamma-emitting radionuclide ideal for single-photon emission computed tomography (SPECT) imaging.

Experimental Protocol: Radiolabeling of Demobesin 1 with [99mTc]

  • Kit Preparation: A lyophilized kit is prepared containing the Demobesin 1 peptide, a reducing agent (e.g., stannous chloride), and other excipients.[7][8]

  • Reconstitution: The kit is reconstituted with a sterile, oxidant-free solution of sodium [99mTc]pertechnetate (Na[99mTcO4]) obtained from a 99Mo/99mTc generator.

  • Incubation: The reaction mixture is incubated at room temperature or with gentle heating (e.g., 100°C for 10-15 minutes) to facilitate the reduction of [99mTc]pertechnetate and its chelation by the tetraamine moiety of Demobesin 1.[9][10]

  • Quality Control: The radiochemical purity of the resulting [99mTc]Demobesin 1 is assessed using techniques such as instant thin-layer chromatography (ITLC) and RP-HPLC to separate the radiolabeled peptide from free pertechnetate and other impurities.[9]

In Vitro Characterization

Receptor Binding Affinity

The binding affinity of Demobesin 1 for the GRPR is a critical parameter for its efficacy as a targeting agent. This is typically determined through competitive binding assays.

Experimental Protocol: Competitive Binding Assay

  • Cell Culture and Membrane Preparation: GRPR-expressing cells, such as the human prostate cancer cell line PC-3, are cultured and harvested.[11] Cell membranes are prepared by homogenization and centrifugation.

  • Assay Setup: A constant amount of cell membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to GRPR, such as [125I-Tyr4]bombesin.[12][13]

  • Competition: Increasing concentrations of unlabeled Demobesin 1 are added to the incubation mixture to compete with the radiolabeled ligand for binding to the GRPR.

  • Incubation and Separation: The mixture is incubated to reach binding equilibrium. The membrane-bound radioactivity is then separated from the unbound radioactivity by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of Demobesin 1 that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated by non-linear regression analysis of the competition curve.

Internalization Studies

Understanding the rate and extent of internalization of [99mTc]Demobesin 1 upon binding to GRPR is important for assessing its potential for targeted radionuclide therapy.

Experimental Protocol: In Vitro Internalization Assay

  • Cell Culture: GRPR-expressing cells (e.g., PC-3) are seeded in culture plates and allowed to adhere.[7]

  • Incubation with Radioligand: The cells are incubated with [99mTc]Demobesin 1 at 37°C for various time points.

  • Separation of Surface-Bound and Internalized Radioactivity: At each time point, the incubation is stopped. The supernatant containing unbound radioligand is removed. The cells are then treated with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip the surface-bound radioactivity. The cells are lysed to release the internalized radioactivity.

  • Quantification: The radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) is measured separately in a gamma counter.

  • Data Analysis: The percentage of internalized radioactivity is calculated as a function of time.

In Vivo Evaluation

Biodistribution Studies

Biodistribution studies in animal models are crucial to determine the uptake and clearance of [99mTc]Demobesin 1 from various organs and the tumor.

Experimental Protocol: Biodistribution in Tumor-Bearing Mice

  • Tumor Xenograft Model: Human cancer cells overexpressing GRPR (e.g., PC-3) are subcutaneously injected into immunocompromised mice to establish tumor xenografts.[10][11]

  • Radiotracer Administration: Once the tumors reach a suitable size, the mice are injected intravenously with a known amount of [99mTc]Demobesin 1.[10]

  • Tissue Harvesting: At various time points post-injection (e.g., 1, 4, and 24 hours), groups of mice are euthanized, and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor) are collected and weighed.[11]

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Summary

The following tables summarize the key quantitative data for Demobesin 1 and its radiolabeled analogue.

Table 1: In Vitro Binding Affinity

CompoundCell LineRadioligandIC50 (nM)Kd (nM)Reference(s)
Demobesin 1PC-3[125I-Tyr4]BN0.70 ± 0.08-[11]
[99mTc/99gTc]Demobesin 1PC-3--0.67 ± 0.10[11]

Table 2: In Vivo Biodistribution of [99mTc]Demobesin 1 in PC-3 Tumor-Bearing Mice (%ID/g)

Organ1 hour p.i.4 hours p.i.24 hours p.i.Reference(s)
Blood---[11]
Tumor16.2 ± 3.115.61 ± 1.195.24 ± 0.67[11]
Pancreas---[11]
Liver---[11]
Kidneys---[11]

Signaling Pathways and Experimental Workflows

GRPR Signaling Pathway

Demobesin 1 acts as an antagonist, blocking the downstream signaling cascade initiated by the binding of the natural ligand, Gastrin-Releasing Peptide (GRP), to the GRPR.

GRPR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GRP GRP GRPR GRPR GRP->GRPR Binds & Activates Demobesin1 Demobesin 1 Demobesin1->GRPR Binds & Blocks Gq Gq protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (Proliferation, etc.) PKC->CellularResponse Phosphorylates Downstream Targets Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Ca_cyto->PKC Activates

GRPR signaling pathway activation by GRP and its inhibition by Demobesin 1.
Experimental Workflow for In Vivo Studies

The following diagram illustrates the typical workflow for the in vivo evaluation of [99mTc]Demobesin 1.

InVivo_Workflow cluster_setup Model Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis TumorImplantation Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Radiolabeling [99mTc]Demobesin 1 Radiolabeling Injection Intravenous Injection Radiolabeling->Injection Imaging SPECT/CT Imaging (Optional) Injection->Imaging Sacrifice Euthanasia at Time Points Injection->Sacrifice Imaging->Sacrifice TissueHarvest Organ & Tumor Harvesting Sacrifice->TissueHarvest RadioactivityMeasurement Gamma Counting TissueHarvest->RadioactivityMeasurement DataCalculation Calculation of %ID/g RadioactivityMeasurement->DataCalculation Results Biodistribution Profile DataCalculation->Results

Workflow for in vivo biodistribution studies of [99mTc]Demobesin 1.

Conclusion

Demobesin 1 represents a significant advancement in the development of GRPR-targeted agents. Its high affinity and antagonist properties, combined with the favorable imaging characteristics of its 99mTc-labeled counterpart, make it a promising candidate for the diagnostic imaging of GRPR-positive cancers. The detailed methodologies provided in this guide are intended to facilitate further research and development in this important area of oncology.

References

The Role of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in Cancer Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a potent and specific bombesin receptor antagonist, has emerged as a critical tool in cancer research. This synthetic peptide analog competitively inhibits the binding of bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), to the gastrin-releasing peptide receptor (GRPR). Given that GRPR is overexpressed in a variety of malignancies, including prostate, breast, lung, and pancreatic cancers, this antagonist serves as a valuable agent for elucidating the role of the bombesin/GRP signaling axis in tumor progression and as a potential therapeutic agent.[1][2] This technical guide provides an in-depth overview of the mechanism of action of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), detailed experimental protocols for its use, and a summary of its effects on cancer cell signaling pathways.

Mechanism of Action

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) exerts its effects by acting as a competitive antagonist at the GRPR, a G-protein coupled receptor (GPCR). In normal physiological and pathophysiological processes, the binding of agonists like GRP to GRPR initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq family. This activation triggers a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream proliferative and survival pathways, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.

By competitively binding to the GRPR, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) prevents the binding of endogenous GRP, thereby inhibiting the initiation of this signaling cascade. This blockade of GRP-mediated signaling leads to the attenuation of cancer cell proliferation, migration, and survival.

Quantitative Data

The following tables summarize the binding affinities and inhibitory concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and related bombesin analogs in various cancer cell lines.

Table 1: Binding Affinity (Ki) of Bombesin Analogs for GRPR

CompoundCell LineKi (nM)Reference
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)PC-310.7 ± 1.06[3]
Lu-TacsBOMB5PC-312.6 ± 1.02[4]
Ga-ProBOMB1PC-33.97 ± 0.76[3]
Ga-NeoBOMB1PC-31.71 ± 0.28[3]

Table 2: Inhibitory Concentration (IC50) of Bombesin Analogs

CompoundCell LineAssayIC50 (nM)Reference
Demobesin 1PC-3Competitive Binding0.7 ± 0.08[5]
Demobesin 1Prostate Cancer TissueCompetitive Binding2.6 ± 0.2[6]
(nat)Ga-NOTA-P2-RM26PC-3Competitive Binding0.91 ± 0.19[7]
(nat)In-NOTA-P2-RM26PC-3Competitive Binding1.24 ± 0.29[7]

Experimental Protocols

Detailed methodologies for key experiments involving (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for the GRPR.

  • Cell Culture: PC-3 cells, which endogenously express GRPR, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 24-well plates and grown to 80-90% confluency.

  • Assay Procedure:

    • Wash the cells with ice-cold binding buffer (e.g., RPMI 1640 with 25 mM HEPES, pH 7.4, and 0.5% BSA).

    • Add increasing concentrations of unlabeled (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (e.g., 1 pM to 10 µM) to the wells.

    • Add a constant concentration of a radiolabeled bombesin analog, such as [125I-Tyr4]-bombesin (typically 20,000-40,000 cpm/well), to each well.

    • Incubate the plate at 4°C for 90 minutes with gentle agitation.

    • Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

    • Measure the radioactivity in the cell lysates using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[7]

Calcium Mobilization Assay

This functional assay measures the ability of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to block GRP-induced intracellular calcium release.

  • Cell Preparation: PC-3 cells are seeded in a 96-well black-walled, clear-bottom plate and grown overnight.

  • Dye Loading:

    • The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.[8][9][10][11] Typically, cells are incubated with the dye solution for 60 minutes at 37°C.

  • Assay Procedure:

    • The plate is placed in a fluorescence microplate reader equipped with an automated injection system.

    • A baseline fluorescence reading is taken.

    • Cells are pre-incubated with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at various concentrations for a short period.

    • A stimulating concentration of GRP or bombesin (e.g., 100 nM) is injected into the wells, and the fluorescence is monitored in real-time.

  • Data Analysis: The increase in fluorescence intensity, corresponding to the rise in intracellular calcium, is measured. The ability of the antagonist to inhibit the GRP-induced calcium signal is quantified to determine its potency.[12]

Western Blot Analysis of Downstream Signaling

This technique is used to assess the effect of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) on the phosphorylation status of key signaling proteins like ERK and Akt.

  • Cell Treatment:

    • Cancer cells (e.g., PC-3, DMS79) are serum-starved for several hours.

    • Cells are pre-treated with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for a specified time (e.g., 30 minutes).

    • Cells are then stimulated with GRP (e.g., 100 nM) for a short period (e.g., 15 minutes).[13]

  • Protein Extraction and Quantification:

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of ERK1/2 and Akt.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][5][14]

  • Data Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the effect of the antagonist on signaling activation.

In Vivo Tumor Growth Inhibition Assay

This assay evaluates the efficacy of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in suppressing tumor growth in an animal model.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.

  • Tumor Xenograft Implantation:

    • A suspension of cancer cells (e.g., HT-29, MKN45) is subcutaneously injected into the flank of the mice.[15][16]

    • Tumor growth is monitored regularly by measuring tumor dimensions with calipers.

  • Treatment Protocol:

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is administered, often via daily subcutaneous injections (e.g., 20 µ g/day ), for a specified duration (e.g., 4 weeks).[15][16]

    • The control group receives vehicle injections.

  • Data Collection and Analysis:

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised and weighed.

    • The percentage of tumor growth inhibition is calculated by comparing the tumor volumes and weights of the treated group to the control group.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and a typical experimental workflow.

GRPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_downstream Downstream Signaling GRP GRP/Bombesin GRPR GRPR GRP->GRPR Activates Antagonist (D-Phe6,Leu-NHEt13,des-Met14) -Bombesin (6-14) Antagonist->GRPR Blocks Gq Gq GRPR->Gq Activates PLC PLC Gq->PLC Activates PI3K PI3K/Akt Pathway Gq->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK Proliferation Cell Proliferation, Survival, Migration MAPK->Proliferation PI3K->Proliferation Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Study start Start: Cancer Cell Line (e.g., PC-3) binding_assay Competitive Binding Assay - Determine Ki start->binding_assay calcium_assay Calcium Mobilization Assay - Assess functional antagonism start->calcium_assay western_blot Western Blot - Analyze p-ERK, p-Akt start->western_blot xenograft Subcutaneous Xenograft in Nude Mice start->xenograft end End: Data Analysis & Interpretation binding_assay->end calcium_assay->end western_blot->end treatment Treatment with (D-Phe6,Leu-NHEt13,des-Met14) -Bombesin (6-14) xenograft->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement tumor_measurement->end

References

An In-Depth Technical Guide to (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for Gastrin-Releasing Peptide Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the bombesin antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), for researchers, scientists, and drug development professionals engaged in gastrin-releasing peptide (GRP) receptor studies. This document outlines its mechanism of action, quantitative binding affinities, detailed experimental protocols, and relevant signaling pathways.

Introduction

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent and specific antagonist of the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1] GRP and its amphibian analog, bombesin, are neuropeptides that mediate a variety of physiological processes, including gastrointestinal hormone release, smooth muscle contraction, and cell proliferation, through their interaction with the GRPR.[2] The GRPR, a G-protein coupled receptor (GPCR), is notably overexpressed in several human cancers, including prostate, breast, and lung tumors, making it a prime target for diagnostic and therapeutic applications.[2] The antagonist (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) serves as a critical tool for elucidating the role of the GRP/GRPR axis in both normal physiology and disease.

Mechanism of Action

As a competitive antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) binds to the GRP receptor with high affinity, thereby preventing the binding of endogenous agonists like GRP. This blockade inhibits the conformational changes in the receptor that are necessary for signal transduction. Consequently, the downstream signaling cascades normally initiated by GRP are attenuated.

Quantitative Data: Binding Affinity

The binding affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives to the GRP receptor is a critical parameter for its use in research. The following table summarizes key quantitative data from various studies.

CompoundAssay TypeCell LineRadioligandParameterValue (nM)Reference
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)Competition BindingPC-3[125I-Tyr4]bombesinKi10.7 ± 1.06[3]
Demobesin 1*Competition BindingProstate Cancer Biopsy[99mTc/99gTc]Demobesin 1IC502.6 ± 0.2[2]

*Demobesin 1 is a derivative of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) chelated with 99mTc.

Experimental Protocols

Detailed methodologies are crucial for the successful application of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in experimental settings.

Receptor Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki or IC50) of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for the GRP receptor.

Materials:

  • Cell Line: PC-3 cells (human prostate cancer cell line with high GRPR expression).

  • Radioligand: [125I-Tyr4]Bombesin.

  • Competitor: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

  • Binding Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.

  • Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4) containing 0.1% BSA.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Gamma counter.

Procedure:

  • Cell Preparation: Culture PC-3 cells to 80-90% confluency. Harvest the cells and prepare a cell membrane suspension by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membrane suspension, radioligand, and binding buffer.

    • Non-specific Binding: Cell membrane suspension, radioligand, and a high concentration of unlabeled bombesin (e.g., 1 µM).

    • Competition: Cell membrane suspension, radioligand, and increasing concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Termination: Terminate the binding reaction by rapid filtration through the filter plates.

  • Washing: Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in vials with scintillation cocktail and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Efflux Assay

This functional assay determines the antagonistic activity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) by measuring its ability to inhibit GRP-induced intracellular calcium mobilization.

Materials:

  • Cell Line: PC-3 cells.

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

  • Agonist: Gastrin-releasing peptide (GRP).

  • Antagonist: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed PC-3 cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye in assay buffer for 60 minutes at 37°C.

  • Antagonist Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to the wells and incubate for 10-20 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of GRP (e.g., EC80) into the wells. Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the concentration of the antagonist. Determine the IC50 of the antagonist from the dose-response curve.

Signaling Pathways and Visualizations

The GRP receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein.[4] This initiates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3][4]

GRP_Signaling_Pathway GRPR GRP Receptor (GRPR) Gq Gq Protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates GRP GRP GRP->GRPR Binds & Activates Antagonist (D-Phe6,Leu-NHEt13,des-Met14) -Bombesin (6-14) Antagonist->GRPR Blocks ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_cyto Cytosolic Ca2+ (Increase) ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ Ca_cyto->PKC Co-activates Downstream Downstream Cellular Responses Ca_cyto->Downstream Modulates Activity PKC->Downstream Phosphorylates Targets Experimental_Workflow start Start: GRPR Antagonist Characterization synthesis Peptide Synthesis & Purification start->synthesis binding_assay In Vitro Receptor Binding Assay synthesis->binding_assay functional_assay In Vitro Functional Assay (Calcium Efflux) synthesis->functional_assay data_analysis Data Analysis: Determine Ki / IC50 binding_assay->data_analysis functional_assay->data_analysis in_vivo_prep Radiolabeling (optional) & Animal Model Preparation data_analysis->in_vivo_prep blocking_study In Vivo Blocking Study (e.g., PET/SPECT Imaging) in_vivo_prep->blocking_study biodistribution Ex Vivo Biodistribution blocking_study->biodistribution final_analysis Final Analysis & Conclusion biodistribution->final_analysis

References

Biological Activity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of the synthetic peptide (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a potent and specific antagonist of the bombesin receptor family, with a primary focus on the Gastrin-Releasing Peptide Receptor (GRPR). This document details its binding affinity, its role in blocking intracellular signaling, and its application in in vivo studies, supported by comprehensive experimental protocols and data visualizations.

Core Compound and Target

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a truncated and modified analog of the naturally occurring amphibian peptide, bombesin. The modifications, including the substitution of Gly with D-Phe at position 6, the replacement of the C-terminal Met with Leu, and its conversion to an ethylamide, confer potent antagonist properties.

Its primary molecular target is the Gastrin-Releasing Peptide Receptor (GRPR) , also known as bombesin receptor subtype 2 (BB2). GRPR is a G-protein coupled receptor (GPCR) overexpressed in various cancers, including prostate, breast, and lung cancer, making it a significant target for diagnostic imaging and targeted radionuclide therapy.

Quantitative Biological Data

The biological activity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is characterized by its high binding affinity for GRPR and its ability to inhibit agonist-induced downstream signaling.

Table 1: Receptor Binding Affinity
CompoundReceptorCell LineAssay TypeRadioligandKi (nM)Citation
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)GRPRPC-3Competitive Binding[125I-Tyr4]bombesin10.7 ± 1.06[1][2]
Table 2: Functional Antagonist Activity (Calcium Mobilization Assay)
Compound (Concentration)Cell LineAgonistAgonist ConcentrationCalcium Efflux (RFU)Antagonist EffectCitation
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (50 nM)PC-3--42.0 ± 20.4Minimal agonist activity[1]
Bombesin (50 nM)PC-3--549 ± 58.7Strong agonist activity[1]
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)PC-3Bombesin100 nM-Complete inhibition of bombesin-induced calcium mobilization[3]
Table 3: In Vivo Blocking Efficacy
Animal ModelTumor XenograftImaging AgentBlocking Agent DoseReduction in Tumor UptakeCitation
Male immunocompromised micePC-3[68Ga]Ga-ProBOMB1100 µg62%[1][4]
Nude micePC-3[177Lu]Lu-LW02060100 µg66%[5]

Signaling Pathway Inhibition

GRPR activation by agonists like bombesin or GRP initiates a cascade of intracellular signaling events. (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts by competitively binding to GRPR, thereby preventing agonist binding and inhibiting the downstream signaling pathways.

GRP_Signaling_Antagonism GRPR Signaling and Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GRPR GRPR Gq Gq protein GRPR->Gq Activates Agonist Agonist (e.g., Bombesin, GRP) Agonist->GRPR Binds & Activates Antagonist (D-Phe6,Leu-NHEt13,des-Met14)- Bombesin (6-14) Antagonist->GRPR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (e.g., ERK) PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Promotes

GRPR Signaling Pathway and Antagonist Action.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for GRPR.

Binding_Assay_Workflow Competitive Binding Assay Workflow start Start cell_prep Prepare PC-3 Cell Membrane Homogenates start->cell_prep incubation Incubate Membranes with: - [125I-Tyr4]bombesin (Radioligand) - Varying concentrations of (D-Phe6,Leu-NHEt13,des-Met14)- Bombesin (6-14) cell_prep->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Gamma Counter) separation->quantification analysis Data Analysis: - Generate competition curve - Calculate IC50 - Convert to Ki using Cheng-Prusoff equation quantification->analysis end End analysis->end

Workflow for a Competitive Receptor Binding Assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture human prostate cancer PC-3 cells, which endogenously express GRPR, under standard conditions.

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of [125I-Tyr4]bombesin (the radioligand).

    • Add increasing concentrations of the unlabeled competitor, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

    • Add the prepared cell membrane homogenates to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay demonstrates the antagonist properties of the peptide by measuring its inability to induce intracellular calcium release and its ability to block agonist-induced release.

Methodology:

  • Cell Preparation:

    • Seed PC-3 cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Wash the cells with a suitable assay buffer (e.g., HBSS).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer for approximately 1-2 hours at 37°C.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurement.

    • To test for agonist activity: Inject a solution of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (e.g., 50 nM final concentration) into the wells and monitor for any increase in fluorescence, which would indicate calcium release. Use a known agonist like bombesin as a positive control and buffer as a negative control.

    • To test for antagonist activity: Pre-incubate the cells with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for a short period. Then, inject a known concentration of an agonist (e.g., 100 nM bombesin) and measure the fluorescence response. A lack of or significant reduction in the fluorescence signal compared to the agonist-only control demonstrates antagonism.

  • Data Analysis:

    • The change in fluorescence intensity is reported as Relative Fluorescence Units (RFU).

    • Compare the RFU generated by the antagonist alone to the buffer control and the agonist control to confirm its lack of agonist activity.

    • Compare the agonist-induced RFU in the presence and absence of the antagonist to quantify its blocking effect.

In Vivo Biodistribution and Blocking Study

This protocol is used to confirm that the uptake of a radiolabeled bombesin analog in GRPR-expressing tissues is receptor-specific.

InVivo_Blocking_Logic Logic of In Vivo Blocking Study cluster_control Control Group cluster_blocked Blocked Group control_inject Inject Radiolabeled Bombesin Analog tumor GRPR+ Tumor control_inject->tumor Binds to GRPR control_uptake High Uptake in GRPR+ Tumor conclusion Conclusion: Tumor uptake is GRPR-mediated. control_uptake->conclusion blocked_inject Co-inject Radiolabeled Analog + Excess (D-Phe6,Leu-NHEt13, des-Met14)-Bombesin (6-14) blocked_inject->tumor Antagonist saturates GRPR, preventing radioligand binding blocked_uptake Significantly Reduced Uptake in GRPR+ Tumor blocked_uptake->conclusion radioligand Radiolabeled Bombesin Analog radioligand->control_inject radioligand->blocked_inject antagonist Antagonist antagonist->blocked_inject tumor->control_uptake tumor->blocked_uptake

Logical Flow of an In Vivo Receptor Blocking Study.

Methodology:

  • Animal Model:

    • Use immunocompromised mice (e.g., nude mice) bearing subcutaneous xenografts of a GRPR-positive cancer cell line (e.g., PC-3).

  • Study Groups:

    • Control Group: This group receives only the radiolabeled bombesin analog being tested.

    • Blocked Group: This group is co-injected with the radiolabeled bombesin analog and an excess of unlabeled (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (typically 100 µg per mouse).[1][5]

  • Procedure:

    • Administer the injections intravenously to both groups of mice.

    • At a predetermined time point post-injection (e.g., 1 hour), euthanize the mice.

    • Dissect key organs and tissues, including the tumor, blood, muscle, kidneys, and liver.

    • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

    • Compare the %ID/g in the tumor and other GRPR-expressing tissues between the control and blocked groups.

    • A statistically significant reduction in uptake in the blocked group compared to the control group confirms that the accumulation of the radiolabeled analog is mediated by specific binding to GRPR.

Conclusion

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a well-characterized, high-affinity antagonist of the Gastrin-Releasing Peptide Receptor. Its primary biological activity is the competitive inhibition of agonist binding, leading to the blockade of downstream signaling pathways, such as intracellular calcium mobilization. This property makes it an invaluable tool in the field of nuclear medicine and oncology for validating the specificity of novel GRPR-targeted diagnostic and therapeutic agents through in vitro and in vivo blocking studies. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their drug development and research endeavors.

References

Pharmacological Profile of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent synthetic peptide antagonist of the bombesin receptor family, with primary activity at the gastrin-releasing peptide receptor (GRPR), also known as bombesin receptor subtype 2 (BB2). This document provides a comprehensive overview of its pharmacological profile, including its binding affinity, antagonist activity, and the experimental methodologies used for its characterization. This technical guide is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic and diagnostic potential of bombesin receptor antagonists.

Introduction

The bombesin family of peptides, including the mammalian gastrin-releasing peptide (GRP) and neuromedin B (NMB), mediate a wide range of physiological effects through their interaction with specific G protein-coupled receptors (GPCRs). Three main subtypes of bombesin receptors have been identified in mammals: the NMB receptor (NMBR or BB1), the GRP receptor (GRPR or BB2), and the orphan bombesin receptor subtype 3 (BRS-3 or BB3). The GRPR is of particular interest as it is overexpressed in various cancers, including prostate, breast, and lung cancer, making it a promising target for diagnostic imaging and targeted therapies.

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a truncated and modified analogue of bombesin that has been developed as a receptor antagonist. Its structural modifications confer a high affinity for the GRPR while preventing receptor activation, thereby blocking the downstream signaling cascades initiated by endogenous agonists like GRP. This antagonist is widely used as a tool in preclinical research, particularly in competitive binding assays and in vivo blocking studies to confirm the specificity of GRPR-targeted imaging and therapeutic agents.

Quantitative Pharmacological Data

The pharmacological activity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) has been primarily characterized by its binding affinity for the GRPR and its ability to inhibit agonist-induced cellular responses.

Receptor Binding Affinity

The binding affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for the human GRPR has been determined through competitive radioligand binding assays. These studies typically utilize cell lines that endogenously or recombinantly express the GRPR, such as the PC-3 human prostate cancer cell line. The inhibitory constant (Ki) is a measure of the affinity of the antagonist for the receptor.

CompoundReceptor SubtypeCell LineRadioligandKi (nM)Reference
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)GRPR (BB2)PC-3[125I-Tyr4]bombesin10.7 ± 1.06
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)NMBR (BB1)--Not Available-
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)BRS-3 (BB3)--Not Available-
Functional Antagonist Activity

The antagonist properties of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) are confirmed by its ability to inhibit the intracellular signaling pathways activated by bombesin agonists. A key downstream event following GRPR activation is the mobilization of intracellular calcium.

Assay TypeCell LineAgonistAntagonist ConcentrationObserved EffectReference
Calcium Efflux AssayPC-3Bombesin10 µMAntagonized bombesin-stimulated calcium mobilization.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a typical procedure for determining the binding affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for the GRPR.

Objective: To determine the inhibitory constant (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the GRPR.

Materials:

  • Cell Line: PC-3 cells (or other GRPR-expressing cells).

  • Radioligand: [125I-Tyr4]bombesin.

  • Test Compound: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

  • Non-specific Binding Control: High concentration of unlabeled bombesin.

  • Buffers: Binding buffer (e.g., Tris-HCl with BSA, MgCl2, and a protease inhibitor).

  • Equipment: Cell culture supplies, microplate harvester, gamma counter.

Procedure:

  • Cell Culture: Culture PC-3 cells to an appropriate confluency and harvest.

  • Membrane Preparation (Optional): Cell membranes can be prepared by homogenization and centrifugation to isolate the receptor-containing fraction.

  • Assay Setup: In a 96-well plate, add a fixed concentration of [125I-Tyr4]bombesin to each well.

  • Competition: Add increasing concentrations of the test compound, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), to the wells.

  • Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled bombesin).

  • Incubation: Add the cell suspension or membrane preparation to the wells and incubate to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat using a microplate harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity on the filter mats using a gamma counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol describes a method to assess the functional antagonist activity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

Objective: To determine if the test compound can inhibit agonist-induced increases in intracellular calcium concentration.

Materials:

  • Cell Line: PC-3 cells.

  • Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Agonist: Bombesin or GRP.

  • Test Compound: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

  • Buffers: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Equipment: Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed PC-3 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with a solution of Fluo-4 AM in HBSS in the dark.

  • Washing: Gently wash the cells with HBSS to remove excess dye.

  • Pre-incubation with Antagonist: Add the test compound, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), at various concentrations to the wells and incubate.

  • Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Agonist Injection: Inject a solution of the agonist (bombesin or GRP) into the wells while continuously monitoring the fluorescence.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Compare the calcium response in the presence and absence of the antagonist. A reduction in the agonist-induced fluorescence peak indicates antagonist activity.

Signaling Pathways and Experimental Workflows

GRPR Signaling and Antagonism

Bombesin receptors, including the GRPR, are coupled to Gq/11 proteins. Agonist binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) competitively binds to the GRPR but does not induce the conformational change necessary for G protein activation, thus blocking this signaling pathway.

GRPR_Signaling_Antagonism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GRPR GRPR (BB2) Gq Gq/11 GRPR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Bombesin / GRP Agonist->GRPR Binds & Activates Antagonist (D-Phe6,Leu-NHEt13,des-Met14) -Bombesin (6-14) Antagonist->GRPR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

GRPR signaling pathway and antagonism.
Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of an unlabeled antagonist.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Radioligand, Buffers, Test Compound) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prepare_reagents->setup_plate add_components Add Radioligand, Test Compound, and Cell Membranes/Cells setup_plate->add_components incubate Incubate to Reach Equilibrium add_components->incubate harvest Harvest onto Filter Mats incubate->harvest wash Wash to Remove Unbound Ligand harvest->wash count Measure Radioactivity (Gamma Counter) wash->count analyze Data Analysis (IC50 and Ki Calculation) count->analyze end End analyze->end

Workflow for a competitive binding assay.

Conclusion

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a well-characterized and potent antagonist of the gastrin-releasing peptide receptor (GRPR). Its high affinity for this receptor makes it an invaluable tool for in vitro and in vivo studies aimed at elucidating the role of the GRPR in health and disease. Furthermore, it serves as a critical component in the development and validation of novel GRPR-targeted diagnostics and therapeutics. Further research is warranted to fully characterize its binding profile across all bombesin receptor subtypes to better understand its selectivity. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working with this important pharmacological agent.

Methodological & Application

Application Notes and Protocols for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent and specific antagonist of the bombesin receptor family, particularly the gastrin-releasing peptide receptor (GRPR/BB2). This synthetic peptide analog is a valuable tool for in vitro studies aimed at investigating the physiological and pathological roles of bombesin-like peptides and their receptors. Its ability to competitively inhibit the binding of native ligands makes it an essential reagent for receptor characterization, signal transduction studies, and the evaluation of novel bombesin receptor agonists and antagonists. These application notes provide detailed protocols for the in vitro use of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in key experimental assays.

Quantitative Data Summary

The following table summarizes the binding affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and other representative bombesin analogs for the gastrin-releasing peptide receptor (GRPR). This data is essential for designing and interpreting in vitro experiments.

CompoundReceptorCell LineAssay TypeKi (nM)IC50 (nM)
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) GRPRPC-3Competitive Binding10.7 ± 1.06 [1]-
[99mTc]Demobesin 1GRPRPC-3Competitive Binding-0.7 ± 0.08[2]
[Tyr4]BombesinGRPRPC-3Competitive Binding-1.5 ± 0.20[2]
Ga-ProBOMB1GRPRPC-3Competitive Binding3.97 ± 0.76-
Ga-NeoBOMB1GRPRPC-3Competitive Binding1.71 ± 0.28-

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol details the methodology for determining the binding affinity of test compounds for the GRPR using (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) as a competitor or for characterizing its own binding. The assay is based on the competition between a radiolabeled bombesin analog (e.g., [125I-Tyr4]bombesin) and the unlabeled antagonist for binding to GRPR expressed on cell membranes (e.g., from PC-3 cells).

Materials:

  • PC-3 human prostate cancer cells (or other GRPR-expressing cells)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

  • Radioligand: [125I-Tyr4]bombesin

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: High concentration of unlabeled bombesin (e.g., 1 µM)

  • 96-well filter plates with GF/C filters

  • Scintillation fluid

  • Microplate scintillation counter

  • Cell scraper and homogenization buffer (for membrane preparation)

  • Centrifuge

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture PC-3 cells to 80-90% confluency.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

    • Determine protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Binding buffer, radioligand, and cell membrane preparation.

      • Non-specific Binding: Binding buffer, radioligand, cell membrane preparation, and a high concentration of unlabeled bombesin.

      • Competition: Binding buffer, radioligand, cell membrane preparation, and varying concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) or other test compounds.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This assay measures the ability of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to antagonize bombesin-induced intracellular calcium release in GRPR-expressing cells. Bombesin binding to GRPR activates the Gq protein, leading to an increase in intracellular calcium, which can be detected using a calcium-sensitive fluorescent dye.

Materials:

  • PC-3 cells (or other GRPR-expressing cells)

  • Cell culture medium

  • (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

  • Bombesin (or another GRPR agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Pluronic F-127

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Seeding:

    • Seed PC-3 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Cell Washing:

    • Gently wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to each well.

  • Antagonist Pre-incubation:

    • Add varying concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Set the reader to record fluorescence intensity over time (e.g., every second for 2 minutes).

    • Inject a fixed concentration of bombesin (e.g., EC80 concentration) into the wells and immediately begin recording the fluorescence.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is proportional to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the concentration of the antagonist.

    • Determine the IC50 of the antagonist.

Cell Proliferation (MTT) Assay

This protocol assesses the ability of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to inhibit the proliferation of cancer cells that is stimulated by bombesin or other GRPR agonists. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.[3][4][5][6]

Materials:

  • GRPR-expressing cancer cells (e.g., PC-3)

  • Cell culture medium (serum-free or low-serum for the assay)

  • (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

  • Bombesin (or another GRPR agonist)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Replace the medium with serum-free or low-serum medium.

    • Add varying concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to the wells.

    • After a short pre-incubation (e.g., 30 minutes), add a fixed concentration of bombesin to stimulate proliferation. Include control wells with no treatment, bombesin only, and antagonist only.

  • Incubation:

    • Incubate the plate for 24-72 hours, depending on the cell line's doubling time.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell proliferation inhibition relative to the bombesin-stimulated control.

    • Plot the percentage of inhibition against the antagonist concentration to determine the IC50.

Visualizations

GRP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bombesin Bombesin / GRP GRPR GRPR (BB2) Bombesin->GRPR Binds Gq Gαq/11 GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PI3K PI3K/Akt Pathway Gq->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation Antagonist (D-Phe6,Leu-NHEt13,des-Met14) -Bombesin (6-14) Antagonist->GRPR Blocks Experimental_Workflow cluster_binding Competitive Binding Assay cluster_calcium Calcium Mobilization Assay cluster_proliferation Cell Proliferation (MTT) Assay b1 Prepare GRPR-expressing cell membranes b2 Incubate membranes with Radioligand + Antagonist b1->b2 b3 Separate bound/free ligand (Filtration) b2->b3 b4 Quantify radioactivity b3->b4 b5 Determine Ki value b4->b5 c1 Seed GRPR-expressing cells c2 Load cells with calcium-sensitive dye c1->c2 c3 Pre-incubate with Antagonist c2->c3 c4 Stimulate with Agonist & measure fluorescence c3->c4 c5 Determine IC50 value c4->c5 p1 Seed cancer cells p2 Treat with Antagonist + Agonist p1->p2 p3 Incubate for 24-72h p2->p3 p4 Add MTT reagent p3->p4 p5 Solubilize formazan & measure absorbance p4->p5 p6 Determine % inhibition p5->p6

References

Application Notes and Protocols: In Vivo Biodistribution Studies Using (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) as a Gastrin-Releasing Peptide Receptor (GRPR) Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the use of the bombesin analog (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in in vivo biodistribution studies. This peptide is a potent antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in various cancers, including prostate, breast, and lung cancer. In the context of radiopharmaceutical development, this bombesin analog is crucial for confirming the specific targeting of novel radiolabeled bombesin derivatives to GRPR-expressing tumors.

Core Application: Competitive Blocking Studies

The primary application of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is in competitive binding or "blocking" studies. By co-injecting this antagonist with a radiolabeled GRPR-targeting agent, researchers can demonstrate that the radiotracer's accumulation in tumors and other GRPR-expressing tissues is receptor-mediated. A significant reduction in the uptake of the radiotracer in the presence of the antagonist confirms its specificity.

Quantitative Data Presentation: Efficacy of GRPR Blockade

The following tables summarize the biodistribution data of various radiolabeled bombesin analogs in PC-3 tumor-bearing mice, with and without the co-administration of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) as a blocking agent. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of [68Ga]Ga-ProBOMB1 in PC-3 Xenograft-Bearing Mice [1]

Tissue%ID/g (1h post-injection)%ID/g with Blocker (1h post-injection)% Reduction
Tumor 8.17 ± 2.57 3.12 ± 1.68 62%
Blood0.45 ± 0.10N/AN/A
Pancreas0.98 ± 0.280.38 ± 0.1261%
Kidneys1.66 ± 0.261.13 ± 0.1432%
Liver0.77 ± 0.140.52 ± 0.0832%
Muscle0.11 ± 0.030.10 ± 0.029%

Table 2: Biodistribution of [68Ga]Ga-ProBOMB2 in PC-3 Xenograft-Bearing Mice [2]

Tissue%ID/g (1h post-injection)%ID/g with Blocker (1h post-injection)% Reduction
Tumor 10.80 ± 2.56 3.77 (implied) 65%
Kidneys1.81 ± 0.44N/AN/A

Table 3: Biodistribution of [177Lu]Lu-ProBOMB2 in PC-3 Xenograft-Bearing Mice [2]

Tissue%ID/g (1h post-injection)%ID/g with Blocker (1h post-injection)% Reduction
Tumor 14.94 ± 3.06 2.99 (implied) 80%
Kidneys2.44 ± 0.59N/AN/A

Table 4: Biodistribution of [99mTc]Demobesin 1 in Healthy and PC-3 Tumor-Bearing Mice [3]

Tissue%ID/g (30 min post-injection in healthy mice)
Pancreas58.7 ± 6.1
Intestine7.53 ± 0.85

Experimental Protocols

Detailed methodologies for conducting in vivo biodistribution studies using (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) are provided below.

Animal Model Preparation
  • Cell Culture : Human prostate cancer PC-3 cells, which are known to overexpress GRPR, are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Tumor Xenograft Implantation :

    • Use immunocompromised mice (e.g., SCID or nu/nu mice).

    • Harvest PC-3 cells and resuspend them in a suitable medium, often mixed with Matrigel.

    • Subcutaneously inject the cell suspension (typically 5-10 million cells) into the flank of each mouse.

    • Allow tumors to grow to a suitable size (e.g., ~250 mg or 5-8 mm in diameter) before initiating the study, which usually takes 2-4 weeks.[4]

Radiolabeling of Bombesin Analogs

This protocol provides a general guideline. The specific radiolabeling procedure will depend on the chelator conjugated to the bombesin analog and the radioisotope used (e.g., 68Ga, 177Lu, 99mTc).

  • Elution of Radionuclide : Elute the radionuclide (e.g., 68Ga from a 68Ge/68Ga generator) using an appropriate eluent (e.g., 0.1 M HCl).

  • Buffering : Add a buffer (e.g., sodium acetate) to the eluate to adjust the pH to the optimal range for labeling (typically pH 3.5-5.0).

  • Labeling Reaction : Add the bombesin analog conjugate to the buffered radionuclide solution.

  • Incubation : Heat the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 5-15 minutes).

  • Quality Control :

    • Determine the radiochemical purity using methods like radio-TLC or radio-HPLC.

    • The radiochemical purity should typically be >95% for in vivo use.[1]

In Vivo Biodistribution Study
  • Animal Groups :

    • Control Group : Mice receive only the radiolabeled bombesin analog.

    • Blocking Group : Mice are co-injected with the radiolabeled bombesin analog and a blocking dose of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (typically 100 µg).[2][5][6]

  • Injection :

    • Administer the radiotracer (and the blocking agent for the respective group) via intravenous tail vein injection. The injected volume is typically around 100-150 µL.

    • The amount of radioactivity injected can range from 0.6 to 4 MBq, depending on the radionuclide and imaging modality.[4][7]

  • Euthanasia and Tissue Collection :

    • At predetermined time points post-injection (e.g., 1, 2, 4, 24 hours), euthanize the mice.[4]

    • Collect blood via cardiac puncture.

    • Dissect and collect organs and tissues of interest (e.g., tumor, pancreas, kidneys, liver, muscle, bone, spleen, lungs).[4]

  • Measurement of Radioactivity :

    • Weigh each collected tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Also, measure the radioactivity of the injected dose standards.

  • Data Analysis :

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Compare the %ID/g between the control and blocking groups to determine the extent of receptor-specific uptake.

Visualizations

Signaling Pathway and Targeting Mechanism

GRP_Receptor_Targeting cluster_cell GRPR-Expressing Cancer Cell GRPR GRPR G_protein G-Protein GRPR->G_protein Activates Signaling Downstream Signaling G_protein->Signaling Initiates Radioligand Radiolabeled Bombesin Analog Radioligand->GRPR Binds (Agonist/Antagonist) Blocker (D-Phe6,Leu-NHEt13,des-Met14) -Bombesin (6-14) Blocker->GRPR Competitively Binds (Antagonist)

Caption: GRPR targeting by a radiolabeled bombesin analog and competitive blockade.

Experimental Workflow

Biodistribution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Prepare PC-3 Tumor-Bearing Mice Injection_Control Inject Radiotracer (Control Group) Animal_Model->Injection_Control Injection_Block Co-inject Radiotracer + Blocker (Blocking Group) Animal_Model->Injection_Block Radiolabeling Radiolabel Bombesin Analog (e.g., with 68Ga) Radiolabeling->Injection_Control Radiolabeling->Injection_Block Tissue_Harvest Euthanize & Harvest Tissues at Time Points Injection_Control->Tissue_Harvest Injection_Block->Tissue_Harvest Gamma_Count Weigh Tissues & Measure Radioactivity Tissue_Harvest->Gamma_Count Data_Analysis Calculate %ID/g and Compare Groups Gamma_Count->Data_Analysis

References

Application Notes and Protocols: Radiolabeling of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombesin (BBN) and its analogs are promising peptides for targeting the gastrin-releasing peptide receptor (GRPR), which is overexpressed in a variety of cancers, including prostate, breast, and lung cancer.[1][2][3][4] The bombesin analog, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), is a potent GRPR antagonist that can be radiolabeled for non-invasive imaging of GRPR-expressing tumors using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[5][6][7][8] This document provides detailed application notes and protocols for the radiolabeling of this bombesin analog for preclinical imaging studies.

Data Presentation

The following tables summarize key quantitative data for various radiolabeled bombesin analogs, providing a comparative overview of their performance.

Table 1: In Vitro Binding Affinity of Bombesin Analogs

Peptide ConjugateCell LineIC50 (nM)
SarAr-SA-Aoc-bombesin(7-14)PC-33.5
SarAr-SA-Aoc-GSG-bombesin(7-14)PC-34.5
Ga-ProBOMB1PC-33.97 ± 0.76
DOTA-gluBBNPC-34.67

Table 2: Radiochemical and In Vivo Performance of Radiolabeled Bombesin Analogs

RadiotracerRadionuclideRadiochemical Yield (%)Radiochemical Purity (%)Tumor Uptake (%ID/g at 1h p.i.)
64Cu-SarAr-SA-Aoc-bombesin(7-14)64Cu>95>9513.0
64Cu-SarAr-SA-Aoc-GSG-bombesin(7-14)64Cu>95>958.5
68Ga-DOTA-gluBBN68Ga>98>98Not specified
18F-AlF-NODAGA-RM118FNot specified>984.0 ± 0.87
64Cu-NODAGA-RM164CuNot specified>983.0 ± 0.76
99mTc-HYNIC-βAla-BBN(7-14)99mTcHighHighHigher than 99mTcN(PNP6)-Cys-BBN
111In-DOTA-8-Aoc-BBN[7–14]NH2111InNot specifiedNot specified3.63 ± 1.11
[68Ga]Ga-ProBOMB168Ga48.2 ± 10.9 (decay-corrected)>958.17 ± 2.57

Experimental Protocols

This section provides detailed methodologies for the radiolabeling of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) with Gallium-68 (68Ga) for PET imaging, a commonly used radionuclide for this purpose. The protocol is based on established methods for labeling DOTA-conjugated peptides.[9][10][11][12]

Protocol 1: 68Ga-DOTA-Bombesin Analog Radiolabeling

Materials:

  • DOTA-conjugated (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) peptide

  • 68Ge/68Ga generator

  • HEPES buffer (0.5 M, pH 5.0)

  • Sterile, metal-free water

  • Hydrochloric acid (0.05 M, sterile)

  • C18 Sep-Pak cartridges

  • Ethanol

  • Sterile saline

  • Heating block or microwave synthesizer

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.05 M HCl to obtain 68GaCl3 solution.

  • Preparation of Reaction Mixture:

    • In a sterile, metal-free reaction vial, add 10-20 µg of the DOTA-conjugated bombesin analog.

    • Add 500 µL of 0.5 M HEPES buffer (pH 5.0).

    • Add the eluted 68GaCl3 solution (typically 0.5-1.0 mL, containing the desired amount of radioactivity).

  • Radiolabeling Reaction:

    • Gently mix the reaction vial.

    • Incubate the mixture at 95-100°C for 5-10 minutes using a heating block or for 1 minute in a microwave synthesizer at 100°C.[9]

  • Purification:

    • After incubation, allow the reaction mixture to cool to room temperature.

    • Activate a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

    • Load the reaction mixture onto the activated C18 cartridge.

    • Wash the cartridge with sterile water (5-10 mL) to remove unreacted 68Ga and hydrophilic impurities.

    • Elute the radiolabeled peptide from the cartridge with a small volume (0.5-1 mL) of 50-70% ethanol in water.

    • The ethanolic eluate can be diluted with sterile saline for in vivo studies to reduce the ethanol concentration.

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A typical mobile phase for radio-TLC is 0.1 M sodium citrate buffer (pH 6.0). The radiolabeled peptide should remain at the origin, while free 68Ga moves with the solvent front.

    • The radiochemical purity should be >95% for use in imaging studies.

Visualizations

GRPR Signaling Pathway

The binding of a bombesin analog to the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[13][14][15][16] This typically involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, ultimately influencing cellular processes such as proliferation and migration.[14][17]

GRPR_Signaling_Pathway BBN Bombesin Analog GRPR GRPR (G-protein coupled receptor) BBN->GRPR Binds Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (Proliferation, Migration) Ca_release->Downstream Leads to PKC->Downstream Leads to

Caption: GRPR Signaling Pathway upon Bombesin Analog Binding.

Radiolabeling Workflow

The following diagram illustrates the general workflow for the radiolabeling of a DOTA-conjugated bombesin analog with a metallic radionuclide like 68Ga.

Radiolabeling_Workflow Start Start Elution Radionuclide Elution (e.g., 68Ga from generator) Start->Elution Peptide_Prep Prepare Peptide Conjugate (DOTA-Bombesin Analog) Start->Peptide_Prep Reaction Radiolabeling Reaction (Heating) Elution->Reaction Peptide_Prep->Reaction Purification Purification (e.g., C18 Sep-Pak) Reaction->Purification QC Quality Control (radio-TLC/HPLC) Purification->QC QC->Reaction If purity <95% (re-purify or re-label) Final_Product Radiolabeled Peptide (>95% Purity) QC->Final_Product If purity >95% End Ready for In Vitro/ In Vivo Studies Final_Product->End

Caption: General Workflow for Radiolabeling of DOTA-Bombesin Analogs.

References

Application Notes and Protocols: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) as a Blocking Agent in PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a potent and specific antagonist of the gastrin-releasing peptide receptor (GRPR), serves as an essential tool in the development and validation of novel GRPR-targeted radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The overexpression of GRPR in various cancers, including prostate and breast cancer, makes it a valuable diagnostic and therapeutic target. The use of a blocking agent is critical to demonstrate the specificity of a new PET tracer for its intended target. By co-administering an excess of the unlabeled antagonist with the radiolabeled tracer, the specific binding to the GRPR can be competitively inhibited, allowing for the differentiation between target-specific uptake and non-specific background signal. These application notes provide detailed protocols for utilizing (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in both in vitro and in vivo settings to validate the specificity of GRPR-targeted PET imaging agents.

Data Presentation

The following tables summarize the quantitative data on the blocking efficacy of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) from preclinical studies with various GRPR-targeted radiotracers in mouse models bearing human prostate cancer xenografts (PC-3).

Table 1: In Vivo Blocking of GRPR-Targeted Radiotracers with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in PC-3 Xenograft Mouse Models.

RadiotracerBlocking Agent Dose (per mouse)Reduction in Tumor Uptake (%ID/g)Reference
[68Ga]Ga-ProBOMB1100 µg62%[1]
68Ga-ProBOMB2100 µg65%[2]
177Lu-ProBOMB2100 µg80%[2]
[68Ga]Ga-LW02060100 µg64%[3]
[177Lu]Lu-LW02060100 µg66%[3]
[177Lu]Lu-LW02080100 µg64%[3]

%ID/g: percentage of injected dose per gram of tissue.

Signaling Pathway

The gastrin-releasing peptide receptor (GRPR) is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon binding of an agonist, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts as a competitive antagonist, preventing the agonist from binding to GRPR and initiating this signaling cascade.

GRPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GRPR GRPR Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Agonist GRPR Agonist (e.g., Bombesin) Agonist->GRPR Binds & Activates Antagonist (D-Phe6,Leu-NHEt13,des-Met14) -Bombesin (6-14) Antagonist->GRPR Blocks

Caption: GRPR Signaling Pathway and Antagonist Action.

Experimental Protocols

In Vitro Competition Binding Assay

This protocol is designed to determine the binding affinity (IC50) of a novel GRPR-targeted compound by measuring its ability to compete with a radiolabeled ligand for binding to GRPR expressed on cancer cells.

in_vitro_workflow start Start cell_culture 1. Culture GRPR-positive cells (e.g., PC-3) to confluence. start->cell_culture seeding 2. Seed cells in 24-well plates and incubate for 24-48h. cell_culture->seeding incubation 3. Incubate cells with decreasing concentrations of test compound and a fixed concentration of radioligand (e.g., [125I-Tyr4]Bombesin). seeding->incubation blocking_control 4. Include a control group with a high concentration of (D-Phe6,Leu-NHEt13, des-Met14)-Bombesin (6-14) to determine non-specific binding. incubation->blocking_control washing 5. Wash cells to remove unbound radioactivity. blocking_control->washing lysis 6. Lyse cells and collect the lysate. washing->lysis counting 7. Measure radioactivity in the lysate using a gamma counter. lysis->counting analysis 8. Calculate percentage of specific binding and determine IC50 value. counting->analysis end End analysis->end

Caption: In Vitro Competition Binding Assay Workflow.

Materials:

  • GRPR-expressing cells (e.g., PC-3 human prostate cancer cell line)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 24-well plates

  • Radiolabeled GRPR ligand (e.g., [125I-Tyr4]Bombesin)

  • Test compound (novel GRPR-targeted agent)

  • (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

  • Binding buffer (e.g., RPMI 1640 with 0.1% BSA)

  • Wash buffer (e.g., cold PBS)

  • Cell lysis buffer

  • Gamma counter

Procedure:

  • Cell Culture: Culture PC-3 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the PC-3 cells into 24-well plates at a density of 2 x 105 cells per well and allow them to adhere and grow for 24-48 hours.

  • Competition Assay:

    • Prepare serial dilutions of the test compound and (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in binding buffer.

    • Remove the culture medium from the wells and wash the cells once with binding buffer.

    • Add the diluted test compound or the blocking agent to the respective wells.

    • Add a fixed concentration of the radiolabeled ligand (e.g., 0.05 nM [125I-Tyr4]Bombesin) to all wells.

    • Incubate the plates at 4°C for 1-3 hours.

  • Washing:

    • Aspirate the incubation medium and wash the cells three times with cold PBS to remove unbound radioactivity.

  • Cell Lysis and Counting:

    • Add cell lysis buffer to each well and incubate for 10 minutes.

    • Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • The wells containing a high concentration of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) will determine the non-specific binding.

    • Subtract the non-specific binding from the total binding to calculate the specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

In Vivo PET Imaging Blocking Study

This protocol describes how to perform a blocking study in a tumor-bearing mouse model to confirm the in vivo GRPR-specificity of a novel PET tracer.

in_vivo_workflow start Start tumor_model 1. Establish GRPR-positive tumor xenografts (e.g., PC-3) in immunocompromised mice. start->tumor_model grouping 2. Divide mice into two groups: - Control Group - Blocking Group tumor_model->grouping injection_control 3a. Inject Control Group with radiotracer via tail vein. grouping->injection_control injection_blocking 3b. Co-inject Blocking Group with radiotracer and (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (e.g., 100 µg). grouping->injection_blocking pet_scan 4. Perform dynamic or static PET/CT scans at specified time points (e.g., 1h post-injection). injection_control->pet_scan injection_blocking->pet_scan biodistribution 5. (Optional) Euthanize mice, harvest organs and tumor, and measure radioactivity. pet_scan->biodistribution analysis 6. Analyze PET images and biodistribution data to compare tracer uptake between groups. biodistribution->analysis end End analysis->end

Caption: In Vivo PET Imaging Blocking Study Workflow.

Materials:

  • Immunocompromised mice (e.g., male athymic nude mice)

  • GRPR-positive cancer cells (e.g., PC-3)

  • Radiolabeled GRPR-targeted PET tracer

  • (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Gamma counter (for biodistribution)

Procedure:

  • Tumor Model Development:

    • Subcutaneously inoculate PC-3 cells (e.g., 5 x 106 cells in 100 µL of saline) into the flank of each mouse.

    • Allow the tumors to grow to a suitable size (e.g., 100-300 mm3) for imaging.

  • Animal Grouping:

    • Randomly divide the tumor-bearing mice into a control group and a blocking group (n=3-5 per group).

  • Injection:

    • Control Group: Administer the radiolabeled PET tracer (e.g., 5-10 MBq in 100-150 µL of saline) via tail vein injection.

    • Blocking Group: Co-inject the radiolabeled PET tracer with an excess of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (e.g., 100 µg per mouse) in the same syringe or as a separate injection immediately prior to the tracer.[2][3]

  • PET/CT Imaging:

    • Anesthetize the mice with isoflurane.

    • Position the mice in the PET/CT scanner.

    • Acquire static or dynamic PET images at desired time points (e.g., 30, 60, and 120 minutes post-injection). A CT scan should be performed for anatomical reference and attenuation correction.

  • Biodistribution Study (Optional):

    • Immediately after the final imaging session, euthanize the mice.

    • Harvest the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

    • Weigh the tissue samples and measure the radioactivity using a gamma counter.

    • Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

  • Data Analysis:

    • Reconstruct and analyze the PET images to quantify the tracer uptake in the tumor and other organs of interest for both groups.

    • Compare the tumor-to-background ratios and the %ID/g values between the control and blocking groups. A significant reduction in tracer uptake in the tumor and other GRPR-expressing organs in the blocking group confirms the GRPR-specificity of the PET tracer.

Conclusion

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is an indispensable tool for the preclinical evaluation of novel GRPR-targeted PET imaging agents. The protocols outlined in these application notes provide a framework for researchers to rigorously assess the specificity of their radiotracers, a critical step in the development of new diagnostic tools for GRPR-expressing cancers. The provided quantitative data and visualizations serve as a valuable resource for designing and interpreting blocking studies.

References

Application Notes and Protocols for Receptor Binding Assays with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic peptide analog of the C-terminal fragment of bombesin. It functions as a potent and selective antagonist for the bombesin receptor family, particularly the Gastrin-Releasing Peptide Receptor (GRPR), also known as bombesin receptor subtype 2 (BB2).[1][2][] Bombesin receptors, including GRPR (BB2), Neuromedin B Receptor (NMBR or BB1), and the orphan receptor BRS-3 (BB3), are G protein-coupled receptors (GPCRs) that are frequently overexpressed in various cancers, such as prostate, breast, and lung tumors.[4][5] This overexpression makes them attractive targets for cancer diagnostics and therapeutics.

These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the binding of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to bombesin receptors.

Data Presentation

The binding affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives for human bombesin receptor subtypes is summarized below. The data indicates a high affinity and selectivity for the GRPR (BB2) subtype.

LigandReceptor SubtypeCell Line/TissueRadioligandBinding Affinity (Kᵢ/IC₅₀)
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)GRPR (BB2)PC-3 (human prostate cancer)[¹²⁵I-Tyr⁴]BombesinKᵢ: 10.7 ± 1.06 nM[6]
[⁹⁹ᵐTc]Demobesin 1GRPR (BB2)Prostate Cancer Biopsies[¹²⁵I-Tyr⁴]BombesinIC₅₀: 2.6 ± 0.2 nM[5]
[⁹⁹ᵐTc]Demobesin 1NMBR (BB1)Gut Carcinoid Biopsies[¹²⁵I-Tyr⁴]BombesinIC₅₀: >1000 nM[5]
[⁹⁹ᵐTc]Demobesin 1*BRS-3 (BB3)Lung Carcinoid Biopsies[¹²⁵I-Tyr⁴]BombesinIC₅₀: >1000 nM[5]

*[⁹⁹ᵐTc]Demobesin 1 is a radiolabeled derivative of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

Experimental Protocols

Competitive Radioligand Binding Assay for GRPR (BB2)

This protocol describes the determination of the inhibitory constant (Kᵢ) of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at the human GRPR (BB2) expressed in PC-3 cells.

Materials and Reagents:

  • Cell Line: PC-3 human prostate cancer cells (expressing endogenous GRPR).

  • Radioligand: [¹²⁵I-Tyr⁴]Bombesin.

  • Test Compound: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

  • Non-specific Binding Control: Unlabeled Bombesin or GRP.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Cell harvester and glass fiber filters.

  • Gamma counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture PC-3 cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Cell membrane preparation, [¹²⁵I-Tyr⁴]Bombesin (at a concentration near its Kₔ), and assay buffer.

      • Non-specific Binding: Cell membrane preparation, [¹²⁵I-Tyr⁴]Bombesin, and a high concentration of unlabeled bombesin (e.g., 1 µM).

      • Competitive Binding: Cell membrane preparation, [¹²⁵I-Tyr⁴]Bombesin, and varying concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (e.g., from 10⁻¹² M to 10⁻⁵ M).

  • Incubation:

    • Incubate the plate at 37°C for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Harvesting and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PC3_cells PC-3 Cells Membrane_prep Membrane Preparation PC3_cells->Membrane_prep Incubation Incubation (37°C, 60-90 min) Membrane_prep->Incubation Radioligand [¹²⁵I-Tyr⁴]Bombesin Radioligand->Incubation Competitor (D-Phe6,Leu-NHEt13, des-Met14)-Bombesin (6-14) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis IC₅₀ Determination Counting->Analysis Ki_calc Kᵢ Calculation (Cheng-Prusoff) Analysis->Ki_calc

Caption: Workflow for the competitive radioligand binding assay.

Bombesin Receptor Signaling Pathway

Bombesin receptors primarily couple to Gαq proteins.[7][8] Ligand binding initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Bombesin_Ligand Bombesin Ligand (e.g., GRP) Bombesin_Receptor Bombesin Receptor (BB1, BB2, BB3) Bombesin_Ligand->Bombesin_Receptor Binds G_Protein Gαq/11 Gβγ Bombesin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Downstream Cellular Responses (e.g., Proliferation, Secretion) PKC->Cellular_Response Phosphorylates Targets

Caption: Simplified Gq signaling pathway for bombesin receptors.

References

Application of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in prostate cancer xenograft models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the bombesin analog, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), in the context of prostate cancer xenograft models. This potent antagonist of the gastrin-releasing peptide receptor (GRPR) serves as a critical tool for in vitro and in vivo studies aimed at the development and validation of GRPR-targeted diagnostics and therapeutics for prostate cancer.

Introduction

Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), are neuropeptides that have been implicated in the progression of various cancers, including prostate cancer.[1] They exert their effects by binding to bombesin receptors, with the GRP receptor (GRPR) subtype being significantly overexpressed in prostate tumors.[2][3] This overexpression makes GRPR an attractive molecular target for cancer imaging and therapy.[3][4]

The bombesin analog (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic antagonist that competitively binds to GRPR.[5] In prostate cancer research, it is primarily utilized as a specific blocking agent to confirm that the uptake of a radiolabeled GRPR-targeting agent is indeed receptor-mediated. This validation is a crucial step in the preclinical development of novel cancer diagnostics and radioligand therapies.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the application of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in studies involving prostate cancer xenograft models.

Table 1: In Vitro Receptor Binding Affinity

Cell LineCompoundKi (nM)Reference
PC-3Ga-ProBOMB13.97 ± 0.76[6]
PC-3[D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6-14)10.7 ± 1.06[6]
PC-3Ga-NeoBOMB11.71 ± 0.28[6]

Table 2: In Vivo Blocking Efficacy in PC-3 Prostate Cancer Xenografts

RadiotracerBlocking Agent DoseReduction in Tumor Uptake (%)Time Post-InjectionReference
[68Ga]Ga-LW02060100 µg64%Not Specified[7]
[68Ga]Ga-LW02080100 µg77%Not Specified[7]
[177Lu]Lu-LW02060100 µg66%1 h[7]
[177Lu]Lu-LW02080100 µg64%1 h[7]
[177Lu]Lu-TacsBOMB5100 µg71%1 h[8]
[177Lu]Lu-LW01110100 µg73%1 h[8]
[177Lu]Lu-LW01142100 µg62%1 h[8]
[68Ga]Ga-ProBOMB1100 µg62%1 h[6]
[68Ga]Ga-ProBOMB2100 µg65%1 h[9]
[177Lu]Lu-ProBOMB2100 µg80%1 h[9]
[111In-DOTA-8-Aoc-BBN[7–14]NH2100 µg Bombesin~64%1 h[10]

Experimental Protocols

Prostate Cancer Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous prostate cancer xenograft model using the PC-3 cell line, which endogenously expresses GRPR.[3]

Materials:

  • PC-3 human prostate cancer cells

  • Serum-free F-12K medium

  • Matrigel (BD Biosciences)

  • 4-6 week old male athymic nu/nu mice

  • Sterile syringes and needles

Procedure:

  • Culture PC-3 cells to 80-90% confluency.

  • Harvest the cells and resuspend them in serum-free F-12K medium.

  • Mix the cell suspension with an equal volume of Matrigel to a final concentration of 5 x 106 cells per 100 µL.[11][12]

  • Anesthetize the mice according to approved institutional animal care protocols.

  • Inject 100 µL of the cell suspension subcutaneously into the right shoulder of each mouse.[11][12]

  • Monitor the mice for tumor growth. Tumors typically reach a suitable size for imaging or biodistribution studies within 2-3 weeks.

G cluster_cell_prep Cell Preparation cluster_injection Xenograft Implantation cluster_monitoring Post-Implantation cell_culture PC-3 Cell Culture harvest Harvest & Resuspend Cells cell_culture->harvest mix Mix with Matrigel harvest->mix inject Subcutaneous Injection mix->inject 5x10^6 cells/100µL anesthetize Anesthetize Mouse anesthetize->inject monitor Monitor Tumor Growth inject->monitor

Prostate Cancer Xenograft Establishment Workflow.
In Vivo Biodistribution and Blocking Study

This protocol outlines the procedure for a biodistribution study of a GRPR-targeted radiotracer and a parallel blocking study using (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

Materials:

  • Tumor-bearing mice (from Protocol 3.1)

  • GRPR-targeted radiotracer

  • (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

  • Anesthesia

  • Gamma counter

Procedure:

  • Divide the tumor-bearing mice into two groups: a control group and a blocking group.

  • For the blocking group, co-inject each mouse intravenously with the radiotracer (e.g., 1.47 ± 1.17 MBq) and 100 µg of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).[9]

  • For the control group, inject each mouse intravenously with the radiotracer only.

  • At a predetermined time point (e.g., 1 hour post-injection), euthanize the mice.[9]

  • Dissect and collect organs of interest (e.g., tumor, blood, pancreas, kidneys, liver, muscle).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

  • Compare the tumor uptake between the control and blocking groups to determine the specificity of the radiotracer.

In Vitro Calcium Mobilization Assay

This assay is used to determine if a bombesin analog acts as an agonist or an antagonist by measuring its effect on intracellular calcium levels.

Materials:

  • PC-3 cells

  • Fluorescent calcium indicator dye (e.g., Fura-2/AM)

  • Bombesin (agonist control)

  • (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (antagonist control)

  • Test compounds

  • Fluorometric imaging plate reader

Procedure:

  • Seed PC-3 cells in a 96-well plate and grow to confluency.

  • Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Measure the baseline fluorescence.

  • Add the test compound, bombesin, or (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to the wells.[13]

  • Immediately measure the change in fluorescence over time.

  • An increase in fluorescence indicates calcium mobilization and agonist activity. No change or a blockage of the bombesin-induced signal indicates antagonist activity.

Signaling Pathway

The binding of a bombesin agonist to GRPR on prostate cancer cells initiates a signaling cascade that can promote cell proliferation. A key event in this pathway is the mobilization of intracellular calcium.[1] Bombesin antagonists, such as (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), competitively inhibit this binding, thereby blocking the downstream signaling events.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GRPR GRPR G_protein Gq/11 GRPR->G_protein Activates Bombesin Bombesin Agonist Bombesin->GRPR Binds Antagonist (D-Phe6,Leu-NHEt13,des-Met14) -Bombesin (6-14) Antagonist->GRPR Blocks PLC Phospholipase C G_protein->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release (from ER) IP3->Ca_release Proliferation Cell Proliferation Ca_release->Proliferation

GRPR Signaling Pathway and Antagonist Inhibition.

Conclusion

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is an indispensable tool for the preclinical evaluation of GRPR-targeted agents in prostate cancer xenograft models. Its use in blocking studies provides robust evidence for the specificity of novel diagnostic and therapeutic candidates, ensuring that their accumulation in tumors is a direct result of binding to the intended molecular target. The protocols and data presented herein offer a comprehensive guide for researchers leveraging this critical bombesin antagonist in their prostate cancer research programs. offer a comprehensive guide for researchers leveraging this critical bombesin antagonist in their prostate cancer research programs.

References

Application Notes and Protocols: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for In Vivo Tumor Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent and specific antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] The GRPR is a G protein-coupled receptor that is overexpressed in a variety of human cancers, including prostate, breast, lung, and pancreatic cancer, while its expression in normal adult tissues is limited.[3][4][5] This differential expression profile makes the GRPR an attractive target for the development of tumor-targeting radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy.

This document provides detailed application notes and protocols for the use of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives in in vivo tumor targeting applications.

GRPR Signaling Pathway

The gastrin-releasing peptide receptor (GRPR) is a G protein-coupled receptor that, upon binding with its natural ligand, gastrin-releasing peptide (GRP), or synthetic analogs like bombesin, activates the phospholipase C (PLC) signaling pathway.[1][3] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to various cellular responses, including smooth muscle contraction, hormone secretion, and cell proliferation.[3][6][7] In the context of cancer, this pathway is often implicated in tumor growth and progression.[5] (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts as an antagonist, competitively binding to the GRPR and preventing the downstream signaling cascade initiated by agonists.[2][8]

GRPR_Signaling_Pathway cluster_membrane Cell Membrane GRPR GRPR G_protein Gq/11 GRPR->G_protein Activates GRP GRP / Agonist GRP->GRPR Binds & Activates Antagonist (D-Phe6,Leu-NHEt13,des-Met14) -Bombesin (6-14) (Antagonist) Antagonist->GRPR Binds & Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Cellular Responses (Proliferation, etc.) Ca_release->Cell_Response PKC->Cell_Response

GRPR signaling pathway activation by agonists and inhibition by antagonists.

Data Presentation

The following tables summarize the in vitro binding affinities and in vivo tumor uptake of various radiolabeled bombesin analogs, including those based on the (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) scaffold.

Table 1: In Vitro GRPR Binding Affinity of Bombesin Analogs

CompoundCell LineIC50 (nM)Ki (nM)Reference
[D-Phe6, Leu-NHEt13, des Met14] BBN [6-14]Guinea Pig Acini7.0-[4]
DOTA-aminohexanoyl-[D-Phe6, Leu-NHCH2CH2CH313, des Met14] BBN[6-14]PC-31.36 ± 0.09-[4]
Demobesin-1PC-30.7-[4]
Ga-ProBOMB1PC-3-3.97 ± 0.76[9][10]
Lu-TacsBOMB5PC-3-12.6 ± 1.02[11][12]
Lu-LW01110PC-3-3.07 ± 0.15[11][12]
Lu-LW01142PC-3-2.37 ± 0.28[11][12]
[68Ga]Ga-TacBOMB2PC-3-7.62 ± 0.19[13]
[68Ga]Ga-TacBOMB3PC-3-6.02 ± 0.59[13]

Table 2: In Vivo Biodistribution and Tumor Uptake of Radiolabeled Bombesin Analogs in PC-3 Xenograft Models

RadiotracerTime p.i. (h)Tumor Uptake (%ID/g)Pancreas Uptake (%ID/g)Tumor-to-Blood RatioTumor-to-Muscle RatioReference
[111In]-Bomproamide0.256.90 ± 1.0612.21 ± 3.2--[4]
[99mTc]Demobesin 10.5-58.7 ± 6.1--[14]
[68Ga]Ga-ProBOMB118.17 ± 2.57-20.6 ± 6.79106 ± 57.7[9][10]
[68Ga]Ga-NeoBOMB119.83 ± 1.48-8.38 ± 0.7839.0 ± 12.6[9][10]
[68Ga]Ga-LW02060116.8 ± 2.70---[15][16]
[177Lu]Lu-TacsBOMB518.71 ± 0.53---[11]
[177Lu]Lu-LW01110111.0 ± 1.03---[11]
[177Lu]Lu-ProBOMB2114.94 ± 3.06---[17]

p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

The development of radiolabeled peptides for in vivo targeting involves several key experimental stages. The following diagram illustrates a typical workflow.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Conjugation cluster_radiolabeling Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Peptide_Synthesis Solid-Phase Peptide Synthesis of Bombesin Analog Chelator_Conjugation Conjugation of Chelator (e.g., DOTA, N4) Peptide_Synthesis->Chelator_Conjugation Purification Purification (HPLC) & Characterization (MS) Chelator_Conjugation->Purification Radiolabeling Labeling with Radionuclide (e.g., 68Ga, 177Lu, 99mTc) Purification->Radiolabeling QC Quality Control (Radiochemical Purity) Radiolabeling->QC Binding_Assay Competitive Binding Assay (IC50/Ki Determination) QC->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Efflux) QC->Functional_Assay Stability_Assay Stability in Plasma/Serum QC->Stability_Assay Animal_Model Tumor Xenograft Model (e.g., PC-3 in SCID mice) QC->Animal_Model Biodistribution Ex Vivo Biodistribution Studies Animal_Model->Biodistribution Imaging PET/SPECT Imaging Animal_Model->Imaging Blocking Blocking Studies with Excess Cold Peptide Animal_Model->Blocking

References

Application Notes and Protocols for Demobesin-1 in GRPR Blocking Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Demobesin-1, a potent and selective antagonist for the Gastrin-Releasing Peptide Receptor (GRPR), in various blocking experiments. This document outlines the mechanism of action, experimental protocols, and data presentation for in vitro and in vivo studies.

Introduction to Demobesin-1 and GRPR

The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor (GPCR) that, upon binding to its natural ligand, gastrin-releasing peptide (GRP), activates the phospholipase C signaling pathway.[1] This receptor is overexpressed in a variety of cancers, including prostate, breast, and lung cancer, making it a prime target for diagnostic imaging and therapeutic interventions.[1][2][3] Demobesin-1 is a potent bombesin (BN) analogue designed as a selective GRPR antagonist.[2][4] Unlike agonist molecules that activate the receptor, Demobesin-1 binds to GRPR with high affinity, effectively blocking the downstream signaling cascade without initiating it.[5][6] This characteristic makes it an excellent tool for in vitro and in vivo GRPR blocking experiments, radiolabelled imaging studies, and as a potential therapeutic agent.[2][4][5]

Mechanism of Action: GRPR Antagonism

Demobesin-1 functions as a competitive antagonist at the GRPR. It binds to the receptor with high affinity but does not induce the conformational changes necessary for G-protein coupling and subsequent activation of intracellular signaling pathways.[5][6] This blockade prevents the natural ligand, GRP, or agonist analogs from binding and initiating downstream effects such as calcium mobilization and receptor internalization.[5][6]

GRPR Signaling Pathway

The typical signaling cascade initiated by GRPR activation is depicted below. Demobesin-1 blocks this pathway at the initial receptor binding stage.

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GRPR GRPR Gq Gq Protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates Downstream Downstream Signaling PKC->Downstream GRP GRP (Agonist) GRP->GRPR Binds & Activates Demobesin1 Demobesin-1 (Antagonist) Block->GRPR Binds & Blocks

Caption: GRPR signaling pathway and the blocking action of Demobesin-1.

Quantitative Data Summary

The following tables summarize the binding affinities of Demobesin-1 and related compounds for GRPR, providing a basis for experimental design and data interpretation.

Table 1: In Vitro Binding Affinity of Demobesin-1 and Comparators

CompoundCell LineIC50 (nM)RadioligandReference
Demobesin-1PC-30.70 ± 0.08[¹²⁵I-Tyr⁴]BN[2][4]
[⁹⁹ᵐTc/(⁹⁹ᵍ)Tc]Demobesin-1PC-30.67 ± 0.10 (Kd)-[2][4]
[Tyr⁴]BN (Bombesin)PC-31.5 ± 0.20[¹²⁵I-Tyr⁴]BN[2][4]
Demobesin-1HEK293-GRPRNanomolar range-[6]
Demobesin-4 (Agonist)PC-3Nanomolar range-[6]

Table 2: In Vivo Tumor Uptake of Radiolabeled Demobesin-1

RadiotracerTumor Model1h p.i. (%ID/g)4h p.i. (%ID/g)24h p.i. (%ID/g)Reference
[⁹⁹ᵐTc]Demobesin-1PC-3 Xenografts16.2 ± 3.115.61 ± 1.195.24 ± 0.67[2][4]
[⁹⁹ᵐTc]Demobesin-4PC-3 XenograftsLower than Demobesin-12- to 4-fold lower than Demobesin-12-fold lower than Demobesin-1[5]

Experimental Protocols

Detailed methodologies for key experiments involving Demobesin-1 are provided below.

In Vitro Competitive Binding Assay

This protocol is designed to determine the binding affinity (IC50) of Demobesin-1 for GRPR by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Competitive_Binding_Workflow A Prepare Cell Membranes (e.g., from PC-3 cells) B Incubate Membranes with: - Radiolabeled Ligand (e.g., [¹²⁵I-Tyr⁴]BN) - Increasing concentrations of Demobesin-1 A->B C Separate Bound from Free Ligand (e.g., filtration) B->C D Measure Radioactivity of Bound Ligand (Gamma Counter) C->D E Plot % Inhibition vs. Demobesin-1 Concentration D->E F Calculate IC50 Value E->F

Caption: Workflow for a competitive GRPR binding assay.

Materials:

  • Cell Membranes: Prepared from a GRPR-expressing cell line (e.g., PC-3 human prostate cancer cells).[2]

  • Radioligand: A high-affinity GRPR ligand labeled with a radioisotope (e.g., [¹²⁵I-Tyr⁴]Bombesin).

  • Demobesin-1: Unlabeled, with a range of concentrations to be tested.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.6, 0.3% BSA, 5 mM MgCl₂, 14 mM bacitracin.[2]

  • Filtration System: Glass fiber filters and a vacuum manifold.

  • Gamma Counter: For quantifying radioactivity.

Procedure:

  • Preparation: Thaw cell membrane preparations on ice. Prepare serial dilutions of Demobesin-1 in assay buffer.

  • Incubation: In triplicate, combine in assay tubes:

    • 50 µg of cell membrane protein.

    • A fixed concentration of radioligand (e.g., ~20,000 cpm of [¹²⁵I-Tyr⁴]BN).

    • Increasing concentrations of Demobesin-1.

    • Assay buffer to a final volume of 300 µl.[2]

  • Control Groups:

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding: Contains membranes, radioligand, and a high concentration of a non-radiolabeled agonist (e.g., 1 µM [Tyr⁴]BN) to saturate all specific binding sites.

  • Incubation: Incubate the tubes for 30 minutes at 37°C.[2]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Measurement: Place the filters in tubes and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Calculate the percentage of specific binding inhibited by each concentration of Demobesin-1.

    • Plot the percentage of inhibition against the logarithm of the Demobesin-1 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Mobilization Assay

This functional assay determines whether Demobesin-1 acts as an agonist or antagonist by measuring its effect on intracellular calcium levels.

Procedure:

  • Cell Culture: Plate GRPR-expressing cells (e.g., PC-3 or HEK293-GRPR) in a 96-well plate and grow to confluence.[5][6]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Compound Addition:

    • Agonist Control: Add a known GRPR agonist (e.g., Bombesin or Demobesin-4) and measure the change in fluorescence, which indicates calcium release.

    • Demobesin-1 (Antagonist Test): Add Demobesin-1 alone to a set of wells. No significant change in fluorescence is expected.[5]

    • Blocking Experiment: Pre-incubate cells with Demobesin-1 for a short period, then add the GRPR agonist. A potent antagonist will block the agonist-induced calcium release.[5]

  • Data Analysis: Quantify the fluorescence intensity over time. Compare the response in wells treated with Demobesin-1 to control wells.

In Vivo GRPR Blocking Experiment

This experiment demonstrates the GRPR-mediated uptake of a radiolabeled tracer in a living organism by showing that co-injection of excess unlabeled Demobesin-1 can block this uptake.

Procedure:

  • Animal Model: Use tumor-bearing mice (e.g., athymic mice with PC-3 xenografts).[2]

  • Groups:

    • Control Group: Injected with the radiolabeled tracer only (e.g., [⁹⁹ᵐTc]Demobesin-1).

    • Blocking Group: Co-injected with the radiolabeled tracer and a large excess of unlabeled Demobesin-1.

  • Injection: Administer the injections intravenously via the tail vein.

  • Biodistribution Study: At various time points post-injection (e.g., 1h, 4h, 24h), euthanize the animals.

  • Tissue Collection: Dissect and weigh major organs and the tumor.

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. A significant reduction in the %ID/g in GRPR-expressing tissues (like the tumor and pancreas) in the blocking group compared to the control group confirms GRPR-mediated uptake.[2][5]

Conclusion

Demobesin-1 is a valuable tool for studying the role of GRPR in various biological systems. Its high affinity and potent antagonist properties allow for effective blocking of GRPR signaling in both in vitro and in vivo settings. The protocols outlined in these application notes provide a solid foundation for researchers to design and execute robust experiments to investigate GRPR function and to evaluate GRPR-targeted diagnostics and therapeutics.

References

Application Notes and Protocols for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), also known as Demobesin 1, is a potent and specific synthetic peptide analog of the C-terminal fragment of bombesin.[1][2] It functions as a competitive antagonist of the gastrin-releasing peptide receptor (GRPR), also known as bombesin receptor subtype 2 (BB2).[3][4] GRPR is a G-protein coupled receptor that is overexpressed in a variety of human cancers, including prostate, breast, lung, and pancreatic cancers, making it an attractive target for diagnostic imaging and targeted radiotherapy.[5][6][7] In preclinical animal studies, this antagonist is widely used for tumor targeting, often in a radiolabeled form, and as a blocking agent to verify the specificity of other GRPR-targeting compounds.[8][9][10][11]

Mechanism of Action

The gastrin-releasing peptide receptor is a 7-transmembrane G-protein coupled receptor.[5] Upon binding of an agonist, such as native bombesin or gastrin-releasing peptide (GRP), the receptor undergoes a conformational change, activating intracellular G-proteins (primarily Gq/11). This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4]

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) competitively binds to GRPR but does not trigger this downstream signaling cascade.[3][4] It effectively blocks agonists from binding to the receptor, thereby inhibiting physiological responses such as calcium mobilization and cell proliferation.[3][12] This antagonist action is leveraged in research to specifically target and identify GRPR-expressing tissues without inducing the mitogenic or other physiological effects associated with agonists.[7]

Data Presentation

The following tables summarize key quantitative data from in vitro and in vivo studies involving (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives.

Table 1: In Vitro GRPR Binding Affinity

This table presents the inhibitory concentration (IC50) or inhibition constant (Ki) values, indicating the affinity of the antagonist for the gastrin-releasing peptide receptor in various cell lines.

CompoundCell LineAssay TypeIC50 / Ki (nM)Reference
Demobesin 1PC-3 (human prostate cancer)Receptor Autoradiography~1-10 (IC50)[13]
Demobesin 1HEK293-GRPR transfectedReceptor Autoradiography~1-10 (IC50)[13]
Demobesin 1Rat AR4-2J cell membranesBinding Assay0.17-0.45 (IC50)[14][15]
Ga-ProBOMB1 (a derivative)PC-3 cellsCompetition Assay3.97 ± 0.76 (Ki)[8]
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin(6-14)PC-3 cellsCompetition Assay10.7 ± 1.06 (Ki)[8]

Table 2: In Vivo Biodistribution of Radiolabeled Derivatives

This table summarizes the biodistribution of a technetium-99m labeled analog, [⁹⁹ᵐTc]Demobesin 1, in nude mice bearing PC-3 human prostate cancer xenografts. Data are presented as the percentage of the injected dose per gram of tissue (%ID/g).

Organ1 h post-injection (%ID/g)4 h post-injection (%ID/g)24 h post-injection (%ID/g)Reference
Tumor (PC-3) High UptakeMore Pronounced UptakeSustained Uptake[3]
Pancreas High Uptake (GRPR-rich)Reduced UptakeReduced Uptake[13]
Blood LowLowLow[13]
Kidney ModerateLowLow[3][13]
Liver LowLowLow[13]

Note: Specific numerical values for all time points were not fully detailed in the provided search results, but relative uptake patterns were described.

Table 3: Tumor-to-Organ Ratios of [⁹⁹ᵐTc]Demobesin 1

This table highlights the targeting efficacy by comparing radioactivity accumulation in the tumor to that in non-target organs at 4 hours post-injection in mice with PC-3 xenografts.

RatioValue at 4 h post-injectionReference
Tumor-to-Kidney 5.2[3][13]

Mandatory Visualizations

Signaling Pathway Diagram

GRPR_Signaling GRPR GRPR Gq Gq Protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC PKC Activation DAG->PKC Agonist Bombesin / GRP (Agonist) Agonist->GRPR Binds & Activates Antagonist (D-Phe6...)-Bombesin (Antagonist) Antagonist->GRPR Binds & Blocks

Caption: GRPR signaling pathway and antagonist inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Data Collection cluster_analysis Phase 3: Analysis A1 Animal Model Preparation (e.g., PC-3 cell xenograft in nude mice) A2 Compound Preparation (Reconstitution & Radiolabeling if required) B1 Intravenous Injection of (D-Phe6...)-Bombesin analog A2->B1 B3 Data Acquisition at Time Points (e.g., 1h, 4h, 24h) B1->B3 B2 Blocking Group: Co-injection with excess unlabeled antagonist B2->B3 B4 SPECT/CT or PET/CT Imaging OR Euthanasia & Organ Harvesting B3->B4 C1 Image Analysis: Tumor delineation & quantification B4->C1 C2 Biodistribution Analysis: Weigh organs & measure radioactivity B4->C2 C3 Calculate %ID/g and Tumor-to-Organ Ratios C1->C3 C2->C3 C4 Statistical Analysis & Reporting C3->C4

Caption: Workflow for in vivo tumor targeting studies.

Experimental Protocols

Protocol 1: General Preparation and Administration for In Vivo Studies

This protocol outlines the general steps for preparing and administering (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for animal studies.

Materials:

  • (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) peptide (lyophilized powder)

  • Sterile, pyrogen-free water, saline (0.9% NaCl), or PBS for injection

  • For very hydrophobic peptides, a small amount of DMSO may be needed for initial dissolution.[1]

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Anesthetizing agent (e.g., isoflurane)

Procedure:

  • Reconstitution:

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Calculate the volume of solvent required to achieve the desired stock concentration.

    • Aseptically add the sterile solvent (e.g., sterile water) to the vial.[1]

    • Gently swirl or vortex to ensure complete dissolution. Avoid vigorous shaking. If solubility is an issue, a small amount of an organic solvent like DMSO can be used first, followed by dilution with aqueous buffer.[1]

  • Dosage Calculation:

    • Determine the required dose based on the experimental design. For blocking studies, a dose of 100 µg of the unlabeled peptide is often co-injected.[9][10][11] For other studies, doses may vary (e.g., 3000 ng for intra-amygdala infusion).[16][17]

    • Calculate the injection volume based on the animal's body weight and the stock solution concentration.

  • Administration:

    • Intravenous (i.v.) Injection (for biodistribution/imaging):

      • Anesthetize the animal (e.g., mouse) using an approved protocol.

      • Place the animal on a warming pad to maintain body temperature and dilate the lateral tail veins.

      • Carefully inject the calculated volume into a lateral tail vein.

    • Intra-amygdala Infusion (for neuroscience studies):

      • This requires stereotactic surgery to implant a guide cannula aimed at the amygdala.

      • On the day of the experiment, infuse the calculated dose (e.g., 3000 ng in a small volume) through an internal cannula over a set period (e.g., 1-2 minutes).[16][17]

  • Post-Administration Monitoring:

    • Monitor the animal for any adverse reactions according to institutional animal care guidelines.

    • Proceed with the experimental timeline (e.g., imaging or tissue collection at specified time points).

Protocol 2: In Vivo Biodistribution Study in a Xenograft Mouse Model

This protocol describes a typical biodistribution study using a radiolabeled analog of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in tumor-bearing mice.

Materials:

  • Immunocompromised mice (e.g., nude or SCID) bearing GRPR-positive tumor xenografts (e.g., PC-3).[13][18]

  • Radiolabeled antagonist (e.g., [⁹⁹ᵐTc]Demobesin 1).

  • Unlabeled antagonist for blocking group.

  • Gamma counter.

  • Standard dissection tools, collection vials, and a precision balance.

Procedure:

  • Animal Groups: Divide animals into groups for each time point (e.g., 1h, 4h, 24h p.i.) and a blocking group (n=3-5 mice per group).

  • Injection:

    • Administer a known amount of radioactivity (e.g., 370 kBq) of the radiolabeled antagonist via the tail vein to each animal.

    • For the blocking group, co-inject the radiotracer with an excess of the unlabeled antagonist (e.g., 100 µg).[9][11]

  • Tissue Collection:

    • At the designated time points, euthanize the mice using an approved method (e.g., CO₂ inhalation).

    • Collect blood via cardiac puncture.

    • Dissect and collect organs of interest (tumor, pancreas, kidneys, liver, spleen, muscle, bone, etc.).

  • Sample Processing:

    • Blot tissues to remove excess blood, place them in pre-weighed collection tubes, and record the wet weight.

  • Radioactivity Measurement:

    • Measure the radioactivity in each sample and in standards (aliquots of the injected dose) using a calibrated gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Formula: %ID/g = (Counts per minute in tissue / Net weight of tissue) / (Total counts per minute injected) * 100.

    • Calculate tumor-to-organ ratios by dividing the %ID/g of the tumor by the %ID/g of the respective organ.

Protocol 3: In Vitro Calcium Mobilization Assay

This protocol is used to confirm the antagonist properties of the peptide by measuring its ability to block agonist-induced calcium release.

Materials:

  • GRPR-expressing cells (e.g., PC-3 or HEK293-GRPR).[3][13]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Bombesin or GRP (as agonist).

  • (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (as antagonist).

  • Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

  • Cell Preparation: Seed cells in a 96-well plate and grow to ~90% confluency.

  • Dye Loading: Incubate cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Wash the cells and add varying concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). Incubate for a short period (e.g., 10-15 minutes).

  • Agonist Stimulation: Place the plate in the reader and establish a baseline fluorescence reading. Then, add a fixed concentration of the agonist (e.g., 10 nM Bombesin) to all wells.

  • Measurement: Immediately measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • The agonist-only wells should show a strong fluorescence signal (calcium influx).

    • The antagonist is effective if it causes a dose-dependent inhibition of the agonist-induced fluorescence signal.[3][4]

    • Determine the IC50 value of the antagonist by plotting the inhibition of the calcium response against the antagonist concentration.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for In Vivo Receptor Blocking

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of the bombesin receptor antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing its dosage for in vivo blocking experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and what is its primary mechanism of action?

A1: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent and specific antagonist of the bombesin receptor family, with a particularly high affinity for the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1] Its primary mechanism of action is to competitively bind to GRPR without activating it, thereby blocking the binding of endogenous agonists like gastrin-releasing peptide (GRP). This inhibition prevents the initiation of downstream signaling pathways that are often implicated in cell proliferation and tumor growth.[1][2]

Q2: What are the typical in vivo applications of this antagonist?

A2: This antagonist is widely used in preclinical cancer research to block the trophic effects of GRP on tumors that overexpress GRPR.[3] Common applications include inhibiting the growth of xenografted tumors (e.g., prostate, gastric, and pancreatic cancers) in animal models and as a blocking agent in in vivo imaging studies to demonstrate the specificity of GRPR-targeted radioligands.[4][5]

Q3: What is a typical starting dose for an in vivo blocking experiment?

A3: The optimal dose can vary depending on the animal model, tumor type, and specific experimental goals. However, a common dose used in xenograft studies for in vivo blocking of a radiolabeled ligand is a co-injection of 100 µg of the antagonist.[6] For tumor growth inhibition studies, a dose of 10 µg administered twice daily via subcutaneous injection has been shown to be effective for the similar bombesin antagonist RC-3095.[3] It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental setup.

Q4: How should I prepare and administer the antagonist for in vivo studies?

A4: The antagonist is a peptide and should be handled with care to avoid degradation. For in vivo administration, it is typically dissolved in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS). The route of administration can influence its bioavailability and efficacy. Common routes include subcutaneous (s.c.) injection for sustained effects in tumor growth inhibition studies, or intravenous (i.v.) co-injection with a GRPR-targeted imaging agent for blocking studies.[3][4]

Q5: How can I assess the effectiveness of the receptor blockade in my experiment?

A5: The effectiveness of the blockade can be assessed in several ways. In tumor growth inhibition studies, this is typically measured by monitoring tumor volume and weight over time compared to a control group.[3] In in vivo imaging studies, a successful blockade is demonstrated by a significant reduction in the uptake of a GRPR-targeted radioligand in the tumor and other GRPR-expressing tissues in the presence of the antagonist compared to its absence.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no blocking effect observed Insufficient antagonist dosage: The dose may be too low to effectively compete with the endogenous ligand or a co-administered agonist/radiotracer.Perform a dose-response study to determine the optimal blocking concentration. Refer to the data table below for dosages used in published studies.
Inadequate bioavailability: The route of administration may not be optimal, or the antagonist may be degrading prematurely.Consider alternative administration routes (e.g., continuous infusion via osmotic minipump for sustained exposure). Ensure proper handling and storage of the peptide to maintain its stability.
Low GRPR expression in the model: The target tissue or tumor may not express sufficient levels of the gastrin-releasing peptide receptor.Verify GRPR expression in your cell line or tumor model using techniques like immunohistochemistry (IHC), Western blot, or qRT-PCR before initiating in vivo studies.
Off-target effects or toxicity observed High antagonist dosage: The administered dose may be too high, leading to non-specific interactions or toxicity.Reduce the antagonist dose. If possible, perform a maximum tolerated dose (MTD) study. Monitor animals closely for any signs of adverse effects.
Contamination of the antagonist solution: The prepared solution may be contaminated, leading to an inflammatory response or other adverse reactions.Ensure sterile preparation of the antagonist solution using pyrogen-free reagents and equipment.
High variability in experimental results Inconsistent antagonist administration: Variations in injection volume, site, or timing can lead to variable exposure.Standardize the administration protocol. Ensure all personnel are properly trained in the injection technique.
Biological variability in animal models: Individual differences in animal physiology and tumor growth can contribute to variability.Increase the number of animals per group to improve statistical power. Ensure proper randomization of animals into experimental groups.

Data Presentation: In Vivo Dosages of Bombesin Receptor Antagonists

The following table summarizes dosages of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and a similar antagonist, RC-3095, used in various in vivo blocking and tumor inhibition studies.

AntagonistAnimal ModelApplicationDosageRoute of AdministrationReference
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) Nude mice with PC-3 prostate cancer xenograftsIn vivo blocking of a 68Ga-labeled bombesin-derived radiotracer100 µgCo-injection[6]
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) SCID mice with PC-3 prostate cancer xenograftsIn vivo blocking of [99mTc]Demobesin 110 µMCo-administration[7]
RC-3095 Nude mice with Hs746T human gastric cancer xenograftsTumor growth inhibition10 µg, twice daily for 21 daysSubcutaneous (s.c.)[3]
RC-3095 Nude mice with MKN45 human gastric carcinoma xenograftsTumor growth inhibition20 µ g/day Subcutaneous (s.c.)[5]

Experimental Protocols

Detailed Protocol for In Vivo Blocking of a GRPR-Targeted Radiotracer

This protocol provides a representative example for an in vivo blocking experiment using (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in a mouse model with tumor xenografts.

1. Animal Model and Tumor Inoculation:

  • Use immunodeficient mice (e.g., nude or SCID mice).
  • Subcutaneously inoculate the flank of each mouse with a suspension of GRPR-expressing tumor cells (e.g., PC-3 cells) in a suitable medium.[8]
  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before starting the experiment.

2. Preparation of the Antagonist and Radiotracer:

  • Reconstitute the lyophilized (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in sterile, pyrogen-free saline to a final concentration suitable for injection (e.g., 1 mg/mL).
  • Prepare the GRPR-targeted radiotracer according to the manufacturer's or established laboratory protocols.

3. Experimental Groups:

  • Control Group: Mice will receive an injection of the radiotracer only.
  • Blocking Group: Mice will receive a co-injection of the radiotracer and the bombesin antagonist.

4. Administration:

  • Anesthetize the mice using an appropriate anesthetic agent.
  • For the blocking group, co-inject a predetermined dose of the antagonist (e.g., 100 µg) and the radiotracer intravenously (i.v.) via the tail vein.
  • For the control group, inject the same volume of the radiotracer solution mixed with saline.

5. In Vivo Imaging and Biodistribution:

  • At specified time points post-injection (e.g., 1, 4, and 24 hours), perform in vivo imaging using a suitable modality (e.g., PET/SPECT).
  • After the final imaging session, euthanize the animals and collect tumors and major organs.
  • Measure the radioactivity in the collected tissues using a gamma counter.
  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.

6. Data Analysis:

  • Compare the %ID/g in the tumor and other GRPR-expressing organs (e.g., pancreas) between the control and blocking groups.
  • A significant reduction in radiotracer uptake in the blocking group indicates successful receptor blockade.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the Gastrin-Releasing Peptide Receptor (GRPR) and the point of inhibition by (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

GRPR_Signaling_Pathway GRP GRP / Bombesin GRPR GRPR (BB2) GRP->GRPR Binds & Activates Antagonist (D-Phe6,Leu-NHEt13,des-Met14) -Bombesin (6-14) Antagonist->GRPR Binds & Blocks Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK/ERK pathway) Ca_release->Downstream PKC->Downstream Proliferation Cell Proliferation & Tumor Growth Downstream->Proliferation

Caption: GRPR signaling pathway and antagonist inhibition.

Experimental Workflow Diagram

The diagram below outlines the key steps in an in vivo receptor blocking experiment.

Experimental_Workflow start Start animal_prep Animal Model Preparation (Tumor Xenograft Implantation) start->animal_prep group_allocation Random Allocation into Control & Blocking Groups animal_prep->group_allocation antagonist_prep Antagonist & Radiotracer Preparation group_allocation->antagonist_prep administration Co-administration of Radiotracer ± Antagonist antagonist_prep->administration imaging In Vivo Imaging (e.g., PET/SPECT) administration->imaging biodistribution Biodistribution Studies (Tissue Collection & Counting) imaging->biodistribution data_analysis Data Analysis (%ID/g Calculation & Comparison) biodistribution->data_analysis conclusion Conclusion on Blocking Efficacy data_analysis->conclusion

Caption: In vivo receptor blocking experimental workflow.

References

Preventing non-specific binding of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bombesin receptor antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and what is it used for?

A1: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic peptide that acts as a potent antagonist for bombesin receptors, particularly the Gastrin-Releasing Peptide Receptor (GRPR/BB2). It is commonly used in cancer research to study the role of bombesin receptors in tumor growth and as a component in developing targeted imaging agents and radiopharmaceuticals.

Q2: What causes high non-specific binding of this peptide in my assay?

A2: High non-specific binding of peptide ligands like (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) can be attributed to several factors:

  • Hydrophobic Interactions: The peptide may adhere to plasticware (e.g., microplates, pipette tips) and filter membranes.

  • Electrostatic Interactions: The peptide may bind to charged surfaces on membranes or laboratory consumables.

  • Suboptimal Blocking: Inadequate blocking of non-specific sites on cell membranes, filters, or plates.

  • Inappropriate Buffer Composition: The pH and ionic strength of the assay buffer can influence non-specific interactions.

Q3: How can I determine if the binding I'm observing is specific or non-specific?

A3: To determine specific binding, you should run a parallel experiment in the presence of a high concentration (typically 100- to 1000-fold excess) of an unlabeled "cold" ligand that is known to bind to the receptor with high affinity. The binding of your labeled (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in the presence of this excess cold ligand represents the non-specific binding. Specific binding is then calculated by subtracting the non-specific binding from the total binding (binding in the absence of the cold ligand).

Q4: Can the choice of laboratory plastics affect non-specific binding?

A4: Yes, the type of plastic used for vials, plates, and tips can significantly impact peptide adsorption. Standard polypropylene can be prone to hydrophobic interactions with peptides. Consider using low-binding polypropylene or alternative materials like polyethylene terephthalate (PET) or polymethylmethacrylate (PMMA) for your assay consumables to reduce non-specific binding.

Troubleshooting Guide: High Non-Specific Binding

This guide provides a systematic approach to identifying and mitigating the causes of high non-specific binding in your experiments with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

Troubleshooting Workflow

G cluster_blocker Blocking Agent Optimization cluster_buffer Buffer Optimization cluster_wash Washing Protocol cluster_consumables Laboratory Consumables start High Non-Specific Binding Observed check_blocker Step 1: Evaluate Blocking Efficiency start->check_blocker optimize_buffer Step 2: Optimize Assay Buffer check_blocker->optimize_buffer If NSB is still high increase_bsa Increase BSA Concentration (e.g., 0.1% to 1%) check_blocker->increase_bsa add_detergent Add Non-ionic Detergent (e.g., 0.05% Tween-20) check_blocker->add_detergent check_wash Step 3: Refine Wash Steps optimize_buffer->check_wash If NSB is still high adjust_ph Adjust Buffer pH optimize_buffer->adjust_ph increase_salt Increase Salt Concentration (e.g., 100-150 mM NaCl) optimize_buffer->increase_salt check_consumables Step 4: Assess Labware check_wash->check_consumables If NSB is still high increase_volume Increase Wash Volume check_wash->increase_volume increase_number Increase Number of Washes check_wash->increase_number end Non-Specific Binding Minimized check_consumables->end If NSB is resolved use_low_bind Use Low-Binding Plates/Tubes check_consumables->use_low_bind

Caption: Troubleshooting workflow for high non-specific binding.

Data Presentation: Recommended Starting Concentrations for Blocking Agents and Buffer Components
Component Parameter Recommended Starting Concentration Rationale
Blocking Agent Bovine Serum Albumin (BSA)0.1% - 1% (w/v)Blocks non-specific protein binding sites on membranes and plastic surfaces.[1]
Tween-200.01% - 0.05% (v/v)A non-ionic detergent that reduces hydrophobic interactions.
Buffer Component Sodium Chloride (NaCl)100 - 150 mMReduces electrostatic interactions by increasing ionic strength.
pH7.2 - 7.6Maintain a physiological pH to ensure receptor integrity and minimize charge-based non-specific binding.

Experimental Protocols

Key Experiment: Radioligand Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay using radiolabeled (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

Materials:

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: e.g., [125I]-(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

  • Cold Ligand (for non-specific binding): Unlabeled (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) or another high-affinity bombesin receptor ligand.

  • Cell Membranes: Prepared from cells overexpressing the target bombesin receptor (e.g., GRPR).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates with glass fiber filters (pre-treated with a blocking agent like polyethyleneimine, if necessary).

  • Scintillation fluid and a microplate scintillation counter.

Protocol:

  • Plate Setup:

    • Add 50 µL of binding buffer to all wells of a 96-well filter plate.

    • For non-specific binding (NSB) wells, add 50 µL of cold ligand at a final concentration of 1 µM.

    • For total binding (TB) wells, add 50 µL of binding buffer.

  • Radioligand Addition: Add 50 µL of the radioligand to all wells at the desired final concentration (e.g., at its Kd value).

  • Initiate Binding: Add 50 µL of the cell membrane preparation (containing a predetermined optimal amount of protein) to all wells to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Termination and Washing:

    • Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer per well.

  • Counting:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_binding Binding Reaction cluster_analysis Analysis prep_plate Prepare 96-well filter plate add_buffer Add Binding Buffer prep_plate->add_buffer add_cold_ligand Add Cold Ligand (for NSB) add_buffer->add_cold_ligand add_radioligand Add Radioligand add_cold_ligand->add_radioligand add_membranes Add Cell Membranes add_radioligand->add_membranes incubate Incubate add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Calculate Specific Binding count->analyze

Caption: Workflow for a radioligand receptor binding assay.

Bombesin Receptor Signaling Pathway

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is an antagonist, meaning it blocks the signaling cascade initiated by endogenous agonists like Gastrin-Releasing Peptide (GRP). Understanding this pathway is crucial for interpreting experimental results.

Signaling Pathway Diagram

G ligand GRP (Agonist) receptor GRPR (BB2 Receptor) ligand->receptor Activates antagonist (D-Phe6,Leu-NHEt13,des-Met14)- Bombesin (6-14) antagonist->receptor Blocks g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pi3k PI3K/Akt Pathway g_protein->pi3k Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates mapk MAPK Pathway (ERK1/2) pkc->mapk Activates proliferation Cell Proliferation, Survival mapk->proliferation pi3k->proliferation

Caption: Bombesin receptor (GRPR) signaling pathway.

This technical support center provides a comprehensive resource for researchers working with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). By following the troubleshooting guides and experimental protocols, users can minimize non-specific binding and obtain reliable, high-quality data.

References

Improving stability of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of the bombesin antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and what are its common applications?

A1: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic antagonist of the bombesin receptor, specifically targeting the gastrin-releasing peptide receptor (GRPR).[1][2][3] Its sequence is H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-NHEt. It is primarily used in cancer research for in vitro and in vivo studies, often in a radiolabeled form for molecular imaging of tumors that overexpress GRPR, such as prostate and breast cancer.[2][4]

Q2: What are the inherent stability features of this peptide analog?

A2: This bombesin analog has been specifically designed for enhanced stability compared to the native peptide. Key modifications include:

  • D-Phenylalanine at position 6: The incorporation of a D-amino acid at this position increases resistance to degradation by proteases, which are enzymes that typically recognize and cleave L-amino acids.[5]

  • C-terminal Ethylamide (Leu-NHEt): The replacement of the C-terminal carboxylic acid with an ethylamide group protects the peptide from carboxypeptidase activity. This modification also contributes to increased stability against hydrolysis.[6]

  • des-Met14: The removal of the C-terminal methionine eliminates a primary site for oxidation.

Q3: What are the primary pathways of degradation for this peptide in solution?

A3: Despite its stabilizing modifications, the peptide can still be susceptible to degradation in aqueous solutions.[7][8] Potential degradation pathways include:

  • Deamidation: The Gln (Glutamine) residue can undergo deamidation to form a glutamic acid residue, altering the peptide's charge and potentially its biological activity.[9]

  • Oxidation: The Trp (Tryptophan) and His (Histidine) residues are susceptible to oxidation, especially in the presence of light, oxygen, or trace metal ions.[7][10]

  • Hydrolysis: Peptide bonds, particularly those involving Gln, can be susceptible to hydrolysis, leading to fragmentation of the peptide.[9]

  • Aggregation: At high concentrations or under certain pH and temperature conditions, peptide molecules may aggregate and precipitate out of solution.[10]

Q4: How should I properly store the lyophilized powder and solutions of this peptide?

A4: For optimal stability:

  • Lyophilized Powder: Store at -20°C or colder in a desiccated environment to minimize degradation from moisture and temperature fluctuations.

  • Stock Solutions: It is recommended to prepare concentrated stock solutions in a suitable solvent (e.g., DMSO for hydrophobic peptides, followed by dilution with an aqueous buffer) and store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.

Troubleshooting Guides

Issue 1: Loss of Peptide Activity or Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Peptide Degradation 1. Verify Storage Conditions: Ensure the lyophilized peptide and stock solutions are stored at the recommended temperatures and protected from light and moisture. 2. Assess Solution Stability: Analyze the peptide solution using RP-HPLC to check for the presence of degradation products. A decrease in the main peptide peak area and the appearance of new peaks indicate degradation. 3. Optimize Solution pH: The stability of peptides is often pH-dependent.[10][11] Prepare solutions in a buffer system that maintains a pH range of 3-5, which can diminish deamidation and oxidation.[11] 4. Use Freshly Prepared Solutions: For critical experiments, use freshly prepared solutions or those from recently thawed aliquots.
Adsorption to Surfaces 1. Use Low-Binding Labware: Peptides can adsorb to glass and plastic surfaces. Use low-protein-binding microcentrifuge tubes and pipette tips. 2. Include a Carrier Protein: For very dilute solutions, consider adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to prevent surface adsorption, if compatible with your assay.
Incorrect Peptide Concentration 1. Accurate Quantification: Use a validated method such as amino acid analysis or a colorimetric assay (e.g., BCA) to accurately determine the peptide concentration. Do not rely solely on the weight of the lyophilized powder, as it may contain salts and water.
Issue 2: Peptide Precipitation or Aggregation in Solution
Possible Cause Troubleshooting Step
Poor Solubility 1. Initial Solubilization: For this relatively hydrophobic peptide, first attempt to dissolve it in a small amount of an organic solvent like DMSO, and then slowly dilute with the desired aqueous buffer to the final concentration.[1] 2. pH Adjustment: If the peptide is still not dissolving, carefully adjust the pH. For basic peptides, a slightly acidic pH may improve solubility, and vice-versa.
High Concentration 1. Work at Lower Concentrations: If possible, perform experiments at the lowest effective concentration to reduce the likelihood of aggregation.
Buffer Composition 1. Optimize Buffer: Test different buffer systems and ionic strengths. Sometimes, the addition of certain excipients can improve solubility and stability.
Freeze-Thaw Cycles 1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing, which can promote aggregation.

Experimental Protocols

Protocol 1: Preparation and Storage of a Peptide Stock Solution
  • Pre-cool: Bring the vial of lyophilized (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to room temperature in a desiccator before opening to prevent condensation.

  • Solubilization: Add a small, precise volume of an appropriate organic solvent (e.g., DMSO) to the vial to create a concentrated primary stock solution (e.g., 10 mM). Gently vortex to ensure complete dissolution.

  • Dilution: For a working stock solution, slowly add the primary stock to your desired aqueous buffer (e.g., 10 mM citrate buffer, pH 4.5) with gentle mixing to achieve the final desired concentration (e.g., 1 mM).

  • Aliquoting: Dispense the working stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store at -80°C.

Protocol 2: Stability Assessment using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Sample Preparation: Prepare a solution of the bombesin analog at a known concentration (e.g., 1 mg/mL) in the buffer and under the conditions (e.g., temperature, light exposure) you wish to test.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample and immediately analyze it or store it at -80°C to halt further degradation.

  • HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide and any new peaks that appear over time.

    • Calculate the percentage of the remaining intact peptide at each time point relative to the initial time point (T=0).

    • Plot the percentage of intact peptide versus time to determine the stability profile under the tested conditions.

Data Presentation

Table 1: Effect of pH on the Stability of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at 37°C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 5.0)% Remaining (pH 7.4)
0100100100
498.599.192.3
897.298.585.1
2492.195.868.7
4885.391.545.2

Note: Data are representative and intended for illustrative purposes. Actual stability will depend on specific buffer components and conditions.

Table 2: Common Degradation Products Identified by LC-MS

Degradation ProductMass Shift (Da)Potential Cause
Deamidated Peptide+1Deamidation of Gln residue
Oxidized Peptide (Trp)+16Oxidation of the Tryptophan indole ring
Hydrolyzed FragmentVariesCleavage of a peptide bond

Visualizations

experimental_workflow cluster_prep Step 1: Solution Preparation cluster_incubation Step 2: Stability Incubation cluster_analysis Step 3: Time-Point Analysis cluster_data Step 4: Data Interpretation prep Prepare peptide solution in test buffer (e.g., pH 3, 5, 7.4) t0 T=0 Sample (Inject into HPLC/MS) prep->t0 Immediate analysis incubate Incubate solution at specified temperature (e.g., 37°C) prep->incubate tx Take aliquots at various time points (e.g., 4, 8, 24, 48h) incubate->tx hplc Analyze by RP-HPLC tx->hplc ms Identify peaks by LC-MS hplc->ms For peak identification quant Quantify peak areas plot Plot % remaining peptide vs. time quant->plot conclusion conclusion plot->conclusion Determine Optimal Storage Conditions degradation_pathways cluster_degradation Degradation Pathways cluster_products Degradation Products peptide (D-Phe6...Gln...Trp...Leu-NHEt) Intact Peptide deamidation Deamidation (+H2O, -NH3) peptide->deamidation Gln residue oxidation Oxidation (+O) peptide->oxidation Trp residue hydrolysis Hydrolysis (+H2O) peptide->hydrolysis Peptide bond deam_prod Glu-containing peptide (Altered charge) deamidation->deam_prod ox_prod Oxidized Trp peptide (Potential loss of function) oxidation->ox_prod hydro_prod Peptide fragments (Inactive) hydrolysis->hydro_prod

References

Technical Support Center: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in Calcium Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the bombesin antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), in calcium mobilization assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during calcium assays involving (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

Q1: Why am I observing a slight increase in intracellular calcium upon addition of the antagonist alone?

A1: While (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is characterized as a potent bombesin receptor antagonist, some bombesin antagonists have been reported to exhibit partial agonist activity, particularly at high concentrations.[1] This can result in a small, but measurable, increase in intracellular calcium.

  • Troubleshooting Steps:

    • Titrate the Antagonist: Perform a dose-response curve for the antagonist alone to determine the concentration at which it elicits a minimal response.

    • Optimize Antagonist Concentration: Use the lowest effective concentration of the antagonist that provides complete inhibition of the agonist response.

    • Check Compound Purity: Ensure the purity of your antagonist stock, as contaminants could be responsible for the observed effect.

Q2: The antagonist is not effectively inhibiting the bombesin-induced calcium flux. What are the possible reasons?

A2: Incomplete inhibition can stem from several factors related to experimental conditions and reagent concentrations.

  • Troubleshooting Steps:

    • Verify Agonist Concentration: Ensure you are using an appropriate concentration of the agonist (e.g., bombesin). An excessively high concentration may overcome the inhibitory effect of the antagonist. An EC80 concentration of the agonist is often recommended for antagonist screening.

    • Pre-incubation Time: Optimize the pre-incubation time of the cells with the antagonist before adding the agonist. A sufficient pre-incubation period is crucial for the antagonist to bind to the receptors.

    • Receptor Expression Levels: The level of bombesin receptor (e.g., GRP-R) expression in your cell line can influence the effectiveness of the antagonist.[2] Higher receptor densities may require higher antagonist concentrations for complete inhibition.

    • Cell Health and Density: Ensure your cells are healthy and plated at an optimal density. Over-confluent or unhealthy cells can lead to inconsistent results.

Q3: I am seeing high background fluorescence or a poor signal-to-noise ratio in my calcium assay.

A3: High background and low signal can be caused by issues with the fluorescent dye, cell handling, or the assay buffer.

  • Troubleshooting Steps:

    • Dye Loading: Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) and the loading time. Incomplete de-esterification of the AM ester form of the dye can lead to compartmentalization and high background.

    • Wash Steps: Ensure thorough but gentle washing of the cells after dye loading to remove any extracellular dye. Some "no-wash" kits are available to minimize this issue.

    • Assay Buffer: Use a buffer with a low background fluorescence. Some components in cell culture media can be autofluorescent.

    • Instrumentation Settings: Optimize the gain and exposure settings on your fluorescence plate reader to maximize the signal-to-noise ratio.

Q4: My results are not reproducible between experiments. What could be the cause?

A4: Lack of reproducibility is often due to variability in experimental procedures.

  • Troubleshooting Steps:

    • Consistent Cell Culture: Maintain consistent cell passage numbers, seeding densities, and growth conditions.

    • Reagent Preparation: Prepare fresh dilutions of agonists and antagonists for each experiment from a validated stock solution. Peptides in solution can degrade over time.

    • Precise Timing: Ensure consistent timing for all incubation and measurement steps.

    • Positive and Negative Controls: Always include appropriate positive (agonist alone) and negative (vehicle control) controls in every experiment.

Quantitative Data Summary

The following table summarizes key quantitative data for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and related compounds in functional assays.

CompoundAssay TypeCell LineParameterValueReference
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)Competitive Binding AssayPC-3Ki10.7 ± 1.06 nM[3]
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)Intracellular Calcium FluxPC-3RFU (5 nM)22.3 ± 16.8[3]
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)Intracellular Calcium FluxPC-3RFU (50 nM)42.0 ± 20.4[3]
Bombesin (Agonist Control)Intracellular Calcium FluxPC-3RFU (5 nM)535 ± 52.0[3]
Bombesin (Agonist Control)Intracellular Calcium FluxPC-3RFU (50 nM)549 ± 58.7[3]
Buffer (Negative Control)Intracellular Calcium FluxPC-3RFU18.3 ± 5.4[3]

RFU: Relative Fluorescence Units

Experimental Protocols

Detailed Protocol for Calcium Mobilization Assay

This protocol outlines a typical procedure for assessing the antagonist activity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in a cell-based calcium flux assay using a fluorescence plate reader.

Materials:

  • Cells expressing bombesin receptors (e.g., PC-3, DU-145)[4]

  • Cell culture medium

  • Black, clear-bottom 96-well or 384-well microplates

  • (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

  • Bombesin (or another suitable agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an integrated liquid handling system

Procedure:

  • Cell Plating:

    • Seed the cells into the black, clear-bottom microplates at a predetermined optimal density.

    • Incubate the plates overnight at 37°C in a humidified CO2 incubator to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (if used) in the assay buffer.

    • Remove the cell culture medium from the wells and add the dye-loading buffer.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Antagonist Addition (for antagonist mode):

    • During the dye incubation, prepare serial dilutions of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in the assay buffer.

    • After dye incubation, gently wash the cells with the assay buffer to remove excess dye.

    • Add the antagonist dilutions to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for approximately 15-30 seconds.

    • Use the instrument's integrated pipettor to add the bombesin agonist to the wells. For antagonist assays, add an EC80 concentration of the agonist.

    • Immediately begin recording the fluorescence signal over time (typically for 60-120 seconds).

  • Data Analysis:

    • The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence (ΔRFU).

    • For antagonist dose-response curves, plot the % inhibition of the agonist response against the antagonist concentration and fit the data to a suitable pharmacological model to determine the IC50 value.

Visualizations

Bombesin Receptor Signaling Pathway

Caption: Bombesin receptor signaling pathway and antagonist inhibition.

Experimental Workflow for Calcium Assay

workflow start Start plate_cells Plate cells in 96/384-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight dye_loading Load cells with calcium-sensitive dye incubate_overnight->dye_loading incubate_dye Incubate (e.g., 60 min) dye_loading->incubate_dye wash_cells Wash cells incubate_dye->wash_cells add_antagonist Add Antagonist (D-Phe6,Leu-NHEt13,...) or Vehicle wash_cells->add_antagonist pre_incubate Pre-incubate add_antagonist->pre_incubate read_baseline Measure baseline fluorescence pre_incubate->read_baseline add_agonist Add Bombesin (Agonist) read_baseline->add_agonist read_signal Measure fluorescence (calcium signal) add_agonist->read_signal analyze_data Analyze Data (ΔRFU, IC50) read_signal->analyze_data end End analyze_data->end

Caption: Workflow for a bombesin antagonist calcium mobilization assay.

References

Overcoming Poor Solubility of Bombesin Antagonists: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming the common challenge of poor aqueous solubility of bombesin antagonists. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues encountered during experimental work.

Troubleshooting Guides & FAQs

This section offers quick solutions and answers to common problems related to the solubilization of bombesin antagonists.

Frequently Asked Questions (FAQs)

Q1: My lyophilized bombesin antagonist is not dissolving in my standard aqueous buffer (e.g., PBS, Tris-HCl). What is the first troubleshooting step?

A1: The initial and most crucial step is to understand the physicochemical properties of your specific bombesin antagonist, primarily its amino acid composition. A high content of hydrophobic amino acids is a common cause of poor aqueous solubility. Before attempting more complex methods, try these simple physical techniques:

  • Sonication: Place your sample in a sonicator water bath for 10-15 minutes. This uses ultrasonic waves to break apart peptide aggregates and can significantly aid dissolution.

  • Gentle Warming: Gently warm your sample to a temperature of around 37°C. Be cautious not to overheat, as this can lead to degradation of the peptide.

  • Always test a small amount first: To avoid compromising your entire stock of a valuable antagonist, always perform initial solubility tests on a small aliquot.[1][2][3]

Q2: I've tried sonication and gentle warming, but the antagonist remains insoluble. What's the next logical step?

A2: If physical methods are insufficient, the next step is to modulate the pH of your solution. Peptide solubility is at its minimum at the isoelectric point (pI), where the net charge is zero. By adjusting the pH away from the pI, you can increase the net charge of the peptide, thereby enhancing its interaction with water molecules and improving solubility.

  • For basic peptides (net positive charge), which is common for many bombesin antagonists, try adding a small amount of a dilute acidic solution, such as 10% acetic acid or 0.1% formic acid.[1][2]

  • For acidic peptides (net negative charge), a dilute basic solution like 10% ammonium bicarbonate or 0.1 M ammonium hydroxide can be effective.[1]

Q3: Adjusting the pH helped, but my bombesin antagonist is still not completely dissolved. What other options do I have?

A3: If pH adjustment alone is not sufficient, the use of a co-solvent is recommended, especially for highly hydrophobic peptides.

  • Dimethyl Sulfoxide (DMSO): This is a powerful organic solvent capable of dissolving many nonpolar compounds. Start by dissolving your peptide in a minimal volume of pure DMSO, and then slowly add your aqueous buffer to the desired final concentration. It is critical to be aware of the tolerance of your experimental system to DMSO, as it can be cytotoxic. For most cell-based assays, a final concentration of less than 1% DMSO is advisable.[1][3]

  • Acetonitrile (ACN), Ethanol, or Isopropanol: These are also effective co-solvents and may be preferred in some applications. They are more volatile than DMSO and can be more easily removed by lyophilization if needed.

Q4: Are there any proactive strategies I can employ during the design or synthesis of bombesin antagonists to improve their inherent solubility?

A4: Yes, several strategies can be implemented during the development phase to enhance the intrinsic solubility of bombesin antagonists:

  • Amino Acid Substitution: Strategically replacing hydrophobic amino acids with more hydrophilic or charged residues can significantly improve aqueous solubility.

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a well-established method to increase the hydrodynamic radius and hydrophilicity of peptides, which not only improves solubility but can also enhance their in vivo stability and circulation time.[4]

  • Inclusion of Charged Moieties: The addition of charged functional groups to the peptide structure can increase its polarity and, consequently, its solubility in aqueous media.

Q5: Beyond direct solubilization, are there formulation techniques that can address the poor solubility of bombesin antagonists for in vitro and in vivo studies?

A5: Yes, advanced formulation strategies can be employed to overcome solubility limitations:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules or moieties within a larger molecule, like a peptide, forming an inclusion complex that has significantly improved aqueous solubility.[5][6]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the sub-micron range. The increased surface area leads to a higher dissolution rate.

Data Presentation: Solubility of Select Bombesin Antagonists

This table provides a summary of available solubility information for two widely studied bombesin antagonists, which can serve as a reference for experimental design.

Bombesin AntagonistSolventReported Solubility/ConcentrationNotes & Recommendations
RC-3095 Water40 mg/mLRequires sonication for dissolution.[7]
PD176252 DMSO100 mM (approximately 58.5 mg/mL)Readily soluble in DMSO.

Experimental Protocols

The following are detailed, step-by-step protocols for key experiments aimed at overcoming the poor solubility of bombesin antagonists.

Protocol 1: Systematic pH Optimization for Solubilization

This protocol provides a methodical approach to identifying the optimal pH for dissolving a bombesin antagonist.

  • Determine the Theoretical Isoelectric Point (pI): Utilize an online peptide analysis tool to calculate the theoretical pI of your bombesin antagonist based on its amino acid sequence.

  • Prepare a pH Buffer Series: Create a series of buffers with pH values spanning a range of approximately 2 units above and below the calculated pI. For instance, if the pI is calculated to be 9.0, prepare buffers at pH 7.0, 8.0, 10.0, and 11.0.

  • Conduct Solubility Testing:

    • Aliquot a small, consistent amount of the lyophilized bombesin antagonist into several microcentrifuge tubes.

    • To each tube, add a precise volume of a different pH buffer to achieve a target concentration (e.g., 1 mg/mL).

    • Vortex each tube vigorously for 1-2 minutes.

    • If the peptide is not fully dissolved, sonicate the tubes in a water bath for 15-20 minutes.

    • Centrifuge the tubes at a high speed (e.g., >12,000 x g) for 15 minutes to pellet any remaining insoluble material.

    • Carefully transfer the supernatant to a new tube and determine the concentration of the solubilized peptide using a suitable protein quantification method, such as UV-Vis spectrophotometry at 280 nm or a BCA assay.

  • Analysis and Selection of Optimal pH: The buffer pH that results in the highest concentration of the solubilized bombesin antagonist is the optimal pH for its dissolution.

Protocol 2: Co-solvent-Based Solubilization for Hydrophobic Antagonists

This protocol details the use of an organic co-solvent to dissolve bombesin antagonists with high hydrophobicity.

  • Co-solvent Selection: DMSO is a highly effective initial choice. If DMSO is incompatible with your experimental system, ACN, ethanol, or isopropanol are suitable alternatives.

  • Initial Dissolution in Pure Co-solvent:

    • Weigh a small, known quantity of the lyophilized bombesin antagonist into a sterile microcentrifuge tube.

    • Add a minimal volume of the selected co-solvent (e.g., for 1 mg of peptide, start with 20-30 µL of DMSO).

    • Vortex thoroughly or use a pipette to mix until the peptide is completely dissolved, resulting in a clear solution.

  • Gradual Addition of Aqueous Buffer:

    • While gently vortexing the co-solvent solution, add your desired aqueous buffer (e.g., PBS) in a dropwise manner.

    • Continuously monitor the solution for any signs of cloudiness or precipitation, which would indicate that the solubility limit has been reached for that particular co-solvent/buffer ratio.

    • Continue this stepwise addition until your target final concentration and co-solvent percentage are achieved.

  • Final Concentration and Proper Storage:

    • It is imperative to ensure that the final concentration of the co-solvent is compatible with your downstream applications. For cell-based assays, the final DMSO concentration should generally not exceed 0.5-1% to avoid cytotoxicity.

    • Prepare aliquots of your stock solution to prevent multiple freeze-thaw cycles and store them at -20°C or -80°C.

Protocol 3: Enhancing Solubility with Cyclodextrin Complexation

This protocol provides a general framework for using cyclodextrins to improve the aqueous solubility of bombesin antagonists.

  • Choice of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice for enhancing the solubility of hydrophobic peptides due to its high water solubility and low toxicity.

  • Preparation of the Cyclodextrin Stock Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 10% to 40% (w/v) depending on the required solubilizing power.

  • Formation of the Inclusion Complex:

    • Method A: Co-precipitation Technique

      • Dissolve the bombesin antagonist in a minimal volume of a suitable organic solvent like ethanol.

      • Slowly add the peptide solution to the continuously stirred HP-β-CD solution.

      • Allow the mixture to stir at room temperature for 24 to 48 hours to facilitate the formation of the inclusion complex.

      • Lyophilize the resulting solution to obtain a solid powder of the bombesin antagonist-cyclodextrin complex.

      • This lyophilized powder can then be readily reconstituted in your desired aqueous buffer.

    • Method B: Direct Solubilization Method

      • Directly add the lyophilized bombesin antagonist to the pre-made HP-β-CD solution.

      • Stir the mixture or use sonication until the peptide is completely dissolved. This process may take several hours.

  • Verification of Complex Formation (Optional but Recommended): To confirm the successful formation of the inclusion complex, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC) can be employed.

Visualizations

Bombesin Receptor Signaling Pathway

The binding of bombesin or its agonists to the bombesin receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This typically involves the activation of Gq/11, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events lead to downstream signaling, including the MAPK pathway, ultimately resulting in cellular responses like proliferation. Bombesin antagonists competitively block the binding of agonists to the receptor, thereby inhibiting this signaling cascade.[8][9][10][11]

Bombesin_Signaling_Pathway Bombesin_Antagonist Bombesin Antagonist Bombesin_Receptor Bombesin Receptor (GPCR) Bombesin_Antagonist->Bombesin_Receptor Inhibits G_Protein Gq/11 Bombesin_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) PKC->Downstream_Signaling Activates Cellular_Responses Cellular Responses (e.g., Proliferation) Downstream_Signaling->Cellular_Responses Leads to

Caption: Bombesin receptor signaling cascade and the inhibitory point of antagonists.

Experimental Workflow for Enhancing Solubility

This workflow provides a systematic approach to tackling the poor solubility of bombesin antagonists, starting from basic to more advanced techniques.

Solubility_Enhancement_Workflow Start Insoluble Bombesin Antagonist Aqueous_Solubilization Attempt Dissolution in Aqueous Buffer (with sonication/warming) Start->Aqueous_Solubilization Check_Solubility1 Is it soluble? Aqueous_Solubilization->Check_Solubility1 pH_Optimization pH Adjustment (away from pI) Check_Solubility1->pH_Optimization No Success Solubilized Antagonist Check_Solubility1->Success Yes Check_Solubility2 Is it soluble? pH_Optimization->Check_Solubility2 Co_Solvent_Addition Use of Co-solvents (e.g., DMSO, ACN) Check_Solubility2->Co_Solvent_Addition No Check_Solubility2->Success Yes Check_Solubility3 Is it soluble? Co_Solvent_Addition->Check_Solubility3 Advanced_Formulation Advanced Formulation Strategies (Cyclodextrins, PEGylation, etc.) Check_Solubility3->Advanced_Formulation No Check_Solubility3->Success Yes Advanced_Formulation->Success

Caption: A step-by-step workflow for improving the solubility of bombesin antagonists.

Logical Decision Tree for Troubleshooting Dissolution

This decision tree provides a logical guide to selecting the appropriate solubilization strategy based on the properties of the bombesin antagonist.

Dissolution_Troubleshooting_Tree Start Peptide Fails to Dissolve in Aqueous Buffer Check_pI_Proximity Is the buffer pH near the peptide's pI? Start->Check_pI_Proximity Adjust_pH_Strategy Adjust pH at least 2 units away from the pI. Check_pI_Proximity->Adjust_pH_Strategy Yes Check_Hydrophobicity_Level Is the peptide highly hydrophobic? Check_pI_Proximity->Check_Hydrophobicity_Level No Outcome1 Solubility Likely Improved Adjust_pH_Strategy->Outcome1 Use_CoSolvent_Strategy Use a co-solvent like DMSO, starting with a minimal amount. Check_Hydrophobicity_Level->Use_CoSolvent_Strategy Yes Consider_Advanced_Methods Consider advanced methods like cyclodextrin complexation or PEGylation. Check_Hydrophobicity_Level->Consider_Advanced_Methods No / Still Insoluble Outcome2 Solubility Likely Improved Use_CoSolvent_Strategy->Outcome2 Outcome3 Advanced Solution Required Consider_Advanced_Methods->Outcome3

Caption: A decision-making guide for troubleshooting peptide dissolution problems.

References

Best practices for handling and storing Demobesin 1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing Demobesin 1 in experimental settings.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store lyophilized Demobesin 1 upon arrival? For optimal long-term stability, lyophilized Demobesin 1 should be stored at -20°C or colder, protected from bright light.[1][2][3] While stable at room temperature for short periods (days to weeks), colder temperatures are recommended for preserving the peptide's integrity over time.[2][3][4] Peptides containing residues like Cysteine, Methionine, or Tryptophan are susceptible to oxidation and should ideally be stored under anaerobic conditions.[1]

  • Q2: What precautions should I take before opening a new vial of Demobesin 1? Before opening, it is crucial to allow the vial of lyophilized peptide to equilibrate to room temperature.[2][5] This prevents atmospheric moisture from condensing inside the cold vial, which can significantly reduce the peptide's long-term stability.[2][5] Placing the vial in a desiccator during this time is a recommended practice.[6]

  • Q3: How should I store Demobesin 1 after reconstitution? The shelf-life of peptides in solution is significantly shorter than in their lyophilized state.[1] For this reason, it is highly recommended to prepare single-use aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles, which can cause degradation.[1][4][6] These aliquots should be stored at -20°C or colder.[1][7] Using sterile buffers at a pH of 5-6 can help prolong the storage life of the peptide solution.[1]

Reconstitution

  • Q4: What is the recommended procedure for reconstituting Demobesin 1? Demobesin 1 is a bombesin antagonist with the core peptide sequence [D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-NHEt]. This sequence contains both hydrophobic (D-Phe, Trp, Ala, Val, Leu) and hydrophilic/charged (Gln, His) residues. A step-wise approach is recommended to find a suitable solvent.[2]

    • Start with sterile, distilled water. This is the preferred solvent if the peptide dissolves.

    • If solubility is poor, a small amount of dilute acetic acid (e.g., 0.1%) can be added for this slightly basic peptide.

    • For highly hydrophobic peptides that resist aqueous solutions, organic solvents like DMSO or DMF may be necessary to aid dissolution before further dilution in aqueous buffers.[6] Always add the solvent gently down the side of the vial and swirl or vortex gently to mix; avoid vigorous shaking to prevent foaming and potential denaturation.[5][8]

  • Q5: The peptide won't dissolve. What should I do? If Demobesin 1 does not dissolve in your initial solvent choice, do not discard the sample. If you used a volatile solvent like water or dilute acetic acid, you can lyophilize the solution to recover the peptide in its powdered form.[2] For peptides that are difficult to dissolve, brief sonication can help break up aggregates.[6] If you suspect aggregation of the hydrophobic peptide, introducing a small amount of an organic solvent like DMSO and then diluting with your aqueous buffer can be an effective strategy.[6]

Experimental Use & Troubleshooting

  • Q6: What is the known stability of Demobesin 1 in experimental conditions? When radiolabeled as [⁹⁹ᵐTc]Demobesin 1, the peptide is relatively stable in murine plasma, with over 85% remaining intact after 1 hour at 37°C.[2] However, it degrades rapidly in kidney and liver homogenates, with less than 5% remaining intact after just 5 minutes of incubation in a kidney preparation.[2] This rapid degradation in certain tissues is an important consideration for in vivo studies.

  • Q7: My experimental results are inconsistent. What could be the cause? Inconsistent results can stem from several factors related to peptide handling.

    • Improper Storage: Exposure to moisture or repeated freeze-thaw cycles can degrade the peptide, leading to lower effective concentrations.[1][4]

    • Incomplete Solubilization: If the peptide is not fully dissolved, the actual concentration in your working solution will be lower than calculated. Visually inspect the solution for particulates before use.[8]

    • Bacterial Contamination: Peptides in solution are susceptible to bacterial degradation. Always use sterile solvents and techniques for reconstitution and storage.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data for Demobesin 1 from preclinical studies.

Table 1: Receptor Binding Affinity

Compound Cell Line IC₅₀ (nM) K_d (nM)
Demobesin 1 PC-3 0.70 ± 0.08 -
[⁹⁹ᵐTc/⁹⁹ᵍTc]Demobesin 1 PC-3 - 0.67 ± 0.10
[Tyr⁴]BN (control) PC-3 1.5 ± 0.20 -

Data sourced from Nock et al., 2003.[4][8]

Table 2: In Vitro Stability of [⁹⁹ᵐTc]Demobesin 1

Matrix Time Point % Intact Peptide Remaining
Murine Plasma 15 min >90%
Murine Plasma 60 min >85%
Kidney Homogenate 5 min <5%

Data sourced from the Molecular Imaging and Contrast Agent Database (MICAD).[2]

Experimental Protocols

Protocol 1: Competition Binding Assay

This protocol is adapted from methodologies used to characterize Demobesin 1's affinity for the Gastrin-Releasing Peptide Receptor (GRPR).[8]

  • Cell Membrane Preparation: Harvest PC-3 cells (human prostate adenocarcinoma) and prepare cell membrane homogenates as per standard laboratory procedures.

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.6, 0.3% BSA, 5 mM MgCl₂, 14 mM bacitracin).

  • Incubation: In triplicate, incubate 50 µg of membrane protein with a constant concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr⁴]BN) and increasing concentrations of non-labeled Demobesin 1.

  • Reaction Conditions: The total assay volume is 300 µL. Incubate for 30 minutes at 37°C.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters pre-soaked in a wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Biodistribution Study in Tumor-Bearing Mice

This protocol outlines the steps for assessing the tumor-targeting properties of radiolabeled Demobesin 1.[8]

  • Animal Model: Use athymic mice bearing PC-3 tumor xenografts. Tumors are typically grown for 2-3 weeks post-inoculation of PC-3 cells.

  • Radioligand Preparation: Prepare [⁹⁹ᵐTc]Demobesin 1 according to a validated labeling protocol.

  • Injection: Inject a known amount of the radioligand (e.g., 18.5–37 MBq) into the tail vein of the mice.

  • Blocking Experiment (Control): For a control group, co-inject a large excess of a non-radiolabeled GRP receptor ligand (e.g., 250 µg [Tyr⁴]BN) to demonstrate receptor-specific uptake.[8]

  • Time Points: Sacrifice groups of mice at various time points post-injection (p.i.), for example, 1 h, 4 h, and 24 h.[8]

  • Tissue Collection: Collect blood, urine, and major organs of interest (tumor, pancreas, liver, kidneys, muscle, etc.).

  • Measurement: Weigh each tissue sample and measure its radioactivity content in a calibrated gamma counter. Include standards of the injected dose for accurate calculation.

  • Data Calculation: Express the biodistribution data as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Reconstitution_Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage & Use start Start: Lyophilized Demobesin 1 Vial equilibrate Equilibrate vial to room temperature start->equilibrate select_solvent Select appropriate sterile solvent equilibrate->select_solvent add_solvent Gently add solvent to vial select_solvent->add_solvent mix Gently swirl or vortex to dissolve peptide add_solvent->mix inspect Visually inspect for complete dissolution mix->inspect aliquot Prepare single-use aliquots inspect->aliquot  Yes troubleshoot Troubleshoot: Try sonication or alternative solvent inspect->troubleshoot  No store Store aliquots at -20°C or colder aliquot->store use Use in experiment store->use troubleshoot->mix

Caption: Workflow for the proper reconstitution of lyophilized Demobesin 1.

Experimental_Workflow cluster_setup Assay Setup cluster_reaction Binding Reaction cluster_analysis Data Acquisition & Analysis prep_membranes Prepare PC-3 Cell Membranes incubate Incubate Membranes, Radioligand & Demobesin 1 (37°C, 30 min) prep_membranes->incubate prep_ligands Prepare Radioligand and Demobesin 1 dilutions prep_ligands->incubate filter Separate Bound/Free via Rapid Filtration incubate->filter count Count Radioactivity on Filters filter->count analyze Calculate IC50 Value count->analyze result Result: Binding Affinity analyze->result start Start start->prep_membranes start->prep_ligands

Caption: Key steps in a competitive binding assay for Demobesin 1.

Troubleshooting_Logic start Problem: Inconsistent Experimental Results q1 Is the reconstituted peptide solution clear? start->q1 sol_1 Action: Review reconstitution. Try gentle warming or sonication. Consider alternative solvent. q1->sol_1 No q2 Are you using single-use aliquots? q1->q2 Yes a1_yes Yes a1_no No sol_2 Action: Aliquot stock solution to avoid freeze-thaw cycles. q2->sol_2 No q3 Was the lyophilized peptide warmed to RT before opening? q2->q3 Yes a2_yes Yes a2_no No sol_3 Action: Always equilibrate to RT to prevent moisture contamination. q3->sol_3 No end Review other experimental parameters (e.g., buffer pH, incubation times). q3->end Yes a3_yes Yes a3_no No

References

Technical Support Center: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the bombesin antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), in in vivo experiments. Our goal is to help you minimize off-target effects and achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and what are its primary applications?

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic peptide that acts as a potent antagonist for bombesin (BBN) receptors.[1][2] It is primarily used in cancer research for targeting tumors that overexpress bombesin receptors, particularly the gastrin-releasing peptide receptor (GRPR or BB2).[3][4] Its main applications include:

  • Tumor Imaging: When labeled with a radionuclide (e.g., 99mTc, 68Ga, 177Lu), it serves as a tracer for visualizing GRPR-positive cancers like prostate and breast cancer using imaging techniques such as SPECT and PET.[4][5][6]

  • Receptor Blocking Studies: It is used as a blocking agent in competitive binding assays and in vivo biodistribution studies to confirm the specificity of other GRPR-targeting ligands.[5][6][7]

  • Preclinical Research: It is employed to investigate the physiological roles of bombesin receptors in various biological processes.[8]

Q2: Which bombesin receptor subtypes does (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) interact with?

Mammalian bombesin receptors are classified into three main subtypes: BB1 (NMBR), BB2 (GRPR), and the orphan receptor BB3.[9][10] While (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is often characterized as a GRPR antagonist, some evidence suggests that bombesin analogs can have varying affinities for all three receptor subtypes.[9][11] The specificity of interaction can be crucial for interpreting experimental outcomes, as each receptor subtype mediates different physiological effects.[9][10]

Q3: What are the expected on-target and potential off-target tissues for this peptide in vivo?

  • On-Target Tissues: The primary on-target tissues are tumors that overexpress GRPR, such as prostate, breast, lung, and pancreatic cancers.[3]

  • Off-Target Tissues: Off-target accumulation is frequently observed in healthy tissues that physiologically express bombesin receptors. The most notable of these is the pancreas, which has a high density of GRPRs.[7][12] Other tissues that may show uptake include the gastrointestinal tract, adrenal glands, and certain regions of the central nervous system.[9][10]

Troubleshooting Guide

Issue 1: High uptake in non-target organs, particularly the pancreas.

Q: My in vivo imaging or biodistribution study shows high accumulation of radiolabeled (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in the pancreas, obscuring the signal from my target tumor. How can I reduce this off-target uptake?

Possible Causes and Solutions:

  • Physiological Receptor Expression: The pancreas naturally expresses a high level of GRPR, leading to significant physiological uptake of bombesin analogs.[7][12]

    • Solution 1: Co-administration of a Blocking Agent: To confirm that the pancreatic uptake is receptor-mediated, perform a blocking study by co-injecting an excess of unlabeled ("cold") peptide.[7] This will saturate the GRPRs in the pancreas, reducing the uptake of the radiolabeled tracer and confirming specificity.

    • Solution 2: Structural Modification of the Peptide: Research has focused on modifying the bombesin peptide sequence to improve tumor-to-pancreas ratios.[12] For example, substitutions at the Gln7-Trp8 position within the pharmacophore have been shown to alter biodistribution and reduce pancreatic accumulation.[12] While this involves synthesizing new analogs, it is a key strategy in the field for developing more effective imaging and therapeutic agents.

    • Solution 3: Optimize Imaging Timepoint: Analyze the biodistribution at different time points post-injection. It's possible that clearance from the pancreas is faster than from the tumor, allowing for an imaging window with improved contrast.[6]

Experimental Protocol: In Vivo Biodistribution and Blocking Study

  • Animal Model: Use tumor-bearing mice (e.g., PC-3 xenografts for prostate cancer).

  • Groups:

    • Control Group (n=5): Inject radiolabeled (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (e.g., 177Lu-labeled analog) via the tail vein.

    • Blocked Group (n=5): Co-inject the radiolabeled peptide with a blocking dose (e.g., 100 µg) of unlabeled (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).[5][13]

  • Timepoints: Euthanize animals at predefined time points (e.g., 1, 4, 24 hours post-injection).[6][13]

  • Tissue Collection: Dissect tumors, blood, and relevant organs (pancreas, stomach, intestines, kidneys, liver, muscle).

  • Measurement: Weigh the tissues and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g). A significant reduction in uptake in the pancreas and tumor in the blocked group confirms receptor-specific binding.

Quantitative Data Summary: Effect of Blocking on Biodistribution

TissueUptake of [177Lu]Lu-LW02060 (%ID/g) at 1h p.i.Uptake with Blocking Agent (%ID/g) at 1h p.i.% Reduction
PC-3 Tumor16.8 ± 2.706.11 ± 0.4264%
PancreasData not specified, but significant reduction reportedData not specified81%
StomachData not specifiedData not specified72%
Small IntestineData not specifiedData not specified66%
Data derived from a study on a similar bombesin analog, [177Lu]Lu-LW02060, where (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) was used as a blocking agent.[5][13]
Issue 2: Low or no signal in the target tumor.

Q: I am not observing significant uptake of my bombesin analog in the tumor. What could be the reason?

Possible Causes and Solutions:

  • Low GRPR Expression in Tumor Model: The selected tumor cell line or xenograft model may not express sufficient levels of GRPR.

    • Solution 1: Verify Receptor Expression: Before in vivo studies, confirm GRPR expression in your tumor cells using techniques like RT-PCR, Western blot, or an in vitro binding assay with a radiolabeled ligand like [125I-Tyr4]Bombesin.[5]

    • Solution 2: Choose a High-Expressing Model: If expression is low, consider using a different cell line known for high GRPR expression, such as PC-3 or HEK293 cells transfected with the GRP receptor.[5][14]

  • Poor In Vivo Stability of the Peptide: The peptide may be rapidly degraded by proteases in the bloodstream.

    • Solution: Use Stabilized Analogs: The (D-Phe6) modification is designed to increase stability. However, further modifications, such as substitutions with unnatural amino acids, can enhance in vivo stability and tumor uptake.[5]

  • Suboptimal Dose or Formulation: The injected dose might be too low, or the peptide may have solubility issues.

    • Solution 1: Dose Optimization: Perform a dose-escalation study to find the optimal concentration for tumor targeting.

    • Solution 2: Formulation Check: Ensure the peptide is fully dissolved in a biocompatible vehicle. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed, followed by dilution in an aqueous buffer.[1] Always check for precipitation before injection.

Experimental Protocol: In Vitro Competition Binding Assay

  • Cell Culture: Seed GRPR-expressing cells (e.g., PC-3) in 24-well plates.[5]

  • Reaction Mixture: Add increasing concentrations of your unlabeled peptide (the "competitor," e.g., (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)) to the wells.

  • Radioligand Addition: Add a constant, low concentration of a known GRPR radioligand (e.g., [125I-Tyr4]Bombesin).[5]

  • Incubation: Incubate at 37°C for 1 hour.

  • Washing and Lysis: Wash the cells to remove unbound radioactivity, then lyse the cells.

  • Measurement: Measure the radioactivity in the cell lysate.

  • Data Analysis: Plot the bound radioactivity against the concentration of the competitor peptide. Calculate the IC50 value (the concentration of competitor that inhibits 50% of radioligand binding), which indicates the binding affinity.

Quantitative Data Summary: Binding Affinities (Ki) of Bombesin Analogs

CompoundKi (nM) for GRPR
Ga-LW02060 (agonist)5.57 ± 2.47
Ga-LW02080 (antagonist)21.7 ± 6.69
Lu-LW02060 (agonist)8.00 ± 2.61
Lu-LW02080 (antagonist)32.1 ± 8.14
This table shows binding affinities for different bombesin analogs, demonstrating the range of affinities that can be expected. The Ki values were determined using a competitive binding assay with PC-3 cells.[5]
Issue 3: Unexpected physiological or behavioral effects in animals.

Q: After injecting the bombesin antagonist, my animals are exhibiting unexpected behaviors (e.g., changes in feeding, body temperature). Is this an off-target effect?

Possible Causes and Solutions:

  • Central and Peripheral Receptor Activity: Bombesin receptors are widely distributed and mediate a range of physiological functions, including satiety, thermoregulation, and smooth muscle contraction.[9][15] Even as an antagonist, the peptide could disrupt these normal signaling pathways.

    • Solution 1: Dose Reduction: The observed effects may be dose-dependent. Try reducing the injected dose to a level that is sufficient for receptor targeting without causing systemic physiological changes.

    • Solution 2: Route of Administration: The route of administration can influence the biodistribution and potential for central nervous system effects. If using intra-amygdala or other direct brain infusions, behavioral effects are more likely.[8] For systemic tumor targeting, intravenous injection is standard.

    • Solution 3: Control Groups: Include a vehicle-only control group to ensure the observed effects are due to the peptide and not the injection vehicle or procedure. Also, use a non-targeting peptide as a negative control.

Visualizations

Signaling Pathway of Bombesin Receptors

GRP_Receptor_Signaling Bombesin Antagonist Action on GRPR Signaling cluster_cell Cell Membrane Bombesin_Analog (D-Phe6...)-Bombesin (Antagonist) GRPR GRPR (BB2) Bombesin_Analog->GRPR Binds and Blocks G_Protein Gq/11, G12/13 PLC PLC G_Protein->Block IP3_DAG IP3 / DAG Ca_PKC ↑ Ca2+ / PKC Activation Downstream Physiological Effects (e.g., cell growth, secretion) Block->PLC

Caption: Antagonist binding to GRPR blocks G-protein activation.

Experimental Workflow for In Vivo Biodistribution Study

Biodistribution_Workflow Workflow for Assessing In Vivo Specificity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Prepare Tumor-Bearing Animal Models Groups Divide into Control and Blocked Groups Animal_Model->Groups Radiolabeling Radiolabel Bombesin Analog Radiolabeling->Groups Injection Inject Radiolabeled Analog (± Blocking Agent) Groups->Injection Timepoints Wait for Designated Timepoints (1h, 4h, 24h) Injection->Timepoints Euthanasia Euthanize Animals Timepoints->Euthanasia Dissection Dissect Organs and Tumor Euthanasia->Dissection Counting Measure Radioactivity (Gamma Counter) Dissection->Counting Calculation Calculate %ID/g Counting->Calculation Comparison Compare Groups to Assess Specificity and Off-Target Effects Calculation->Comparison

Caption: Workflow for assessing in vivo specificity.

Troubleshooting Logic for High Off-Target Uptake

Troubleshooting_Logic Troubleshooting High Off-Target Signal Start High Off-Target Uptake Observed (e.g., Pancreas) Question1 Is the uptake receptor-mediated? Start->Question1 Blocking_Study Perform Blocking Study with cold ligand Question1->Blocking_Study Result1 Uptake Reduced? Blocking_Study->Result1 Yes1 Yes: Confirmed Receptor-Specific Off-Targeting Result1->Yes1 Yes No1 No: Suggests Non-Specific Accumulation Result1->No1 No Action1 Consider Analog Modification (e.g., Gln-Trp site) Yes1->Action1 Action2 Optimize Imaging Timepoint for better clearance contrast Yes1->Action2 Action3 Check Formulation for Aggregates Improve Peptide Solubility No1->Action3

Caption: Troubleshooting high off-target signal.

References

Technical Support Center: Refinement of Biodistribution Protocols for Bombesin Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals, offering troubleshooting guidance and frequently asked questions to address specific issues encountered during experiments with bombesin antagonists.

Troubleshooting Guides

Question: We are observing high, non-specific uptake of our radiolabeled bombesin antagonist in the pancreas, which obscures tumor imaging in the abdominal region. How can we reduce this?

Answer:

High pancreatic uptake is a known challenge with bombesin analogs due to the physiological expression of gastrin-releasing peptide receptors (GRPR) in the pancreas[1]. Here are several strategies to mitigate this issue:

  • Modify the Peptide Sequence:

    • Gln-Trp Motif Substitution: Studies have demonstrated that substituting amino acids in the Gln-Trp region of the pharmacophore can alter biodistribution. For instance, replacing Gln⁷ with homoserine (Hse) or Trp⁸ with β-(3-benzothienyl) alanine (Bta) in certain bombesin antagonists has been shown to improve tumor-to-pancreas ratios at early time points[1][2].

    • Stabilization: Introducing modifications that increase metabolic stability, such as an α-methyl-L-Trp-for-L-Trp⁸ substitution, can enhance in vivo stability[2].

  • Optimize the Chelator and Linker:

    • The choice of chelator and linker can influence the overall pharmacokinetic profile of the radiopharmaceutical. For example, substituting a gly-4-amino benzoyl spacer with PEG₄ in a bombesin antagonist significantly improved tumor-to-normal-tissue ratios[3].

  • Adjust Specific Activity:

    • Lowering the specific activity by co-injecting a higher amount of the non-radiolabeled peptide can saturate the GRPRs in the pancreas, leading to a decrease in pancreatic uptake and an improved tumor-to-pancreas ratio[4].

  • Pre-saturation with a Blocking Agent:

    • Administering a non-radiolabeled bombesin analog (like Tyr⁴-bombesin) prior to the injection of the radiolabeled antagonist can block the GRPRs in the pancreas, thereby reducing the uptake of the radiopharmaceutical in this organ[4].

Question: Our bombesin antagonist shows low tumor accumulation and rapid clearance from the target site. What steps can we take to improve tumor uptake and retention?

Answer:

Low tumor uptake can be a significant hurdle. Here are some approaches to enhance tumor accumulation and retention:

  • Confirm High Receptor Affinity: Ensure that your bombesin antagonist conjugate has a high binding affinity for GRPR, typically in the low nanomolar range (IC₅₀ of 2.5–25 nmol/L)[3]. The choice of chelator can influence the affinity of the conjugate[3].

  • Enhance Metabolic Stability:

    • Rapid in vivo degradation can lead to poor tumor uptake. Modifications to the peptide sequence to increase stability, such as those at positions 13 and 14, have been shown to improve biodistribution and lead to better tumor-to-non-tumor ratios[5].

  • Incorporate Spacers:

    • The introduction of a spacer between the chelator and the peptide can improve the in vivo uptake in GRPR-positive tissues[5]. PEG spacers of varying lengths have been shown to influence the biological profile of bombesin-based radiolabeled antagonists[6].

  • Consider Antagonist Properties:

    • Radiolabeled bombesin antagonists have been shown to have higher tumor accumulation and faster washout from GRPR-positive organs compared to agonists[7]. If you are using an agonist, switching to an antagonist might improve tumor targeting[8].

Question: We are experiencing issues with the radiolabeling of our bombesin antagonist, specifically low radiochemical yield and radiolysis. How can we troubleshoot this?

Answer:

Radiolabeling issues can compromise the quality of your radiopharmaceutical. Here are some troubleshooting steps:

  • Optimize Labeling Conditions: For ⁹⁹ᵐTc-labeling, ensure optimal temperature and incubation times (e.g., 95 °C for 10-30 minutes) and the use of appropriate buffering and reducing agents (e.g., SnCl₂)[3][9].

  • Address Radiolysis:

    • Radiolysis can be a problem, especially with high specific activities or certain fluorescent dyes. The addition of radical scavengers like ascorbic acid can help to diminish radiolysis[10].

  • Purification:

    • HPLC purification of the radiolabeled peptide is crucial to remove impurities and unreacted components, which can significantly improve the absolute uptake in GRPR-positive tissues[4].

Frequently Asked Questions (FAQs)

Question: Why are bombesin antagonists often preferred over agonists for tumor targeting?

Answer:

Bombesin antagonists are often favored over agonists for several reasons:

  • Improved Pharmacokinetics: Antagonists generally show higher tumor uptake and faster clearance from non-target, GRPR-positive organs like the pancreas, leading to better tumor-to-background ratios[3][7][8].

  • Safety Profile: Bombesin agonists can have mitogenic properties, meaning they can stimulate cell growth, which is a concern in cancer applications[7][8]. They can also cause side effects related to the gastrointestinal system[3][7]. Antagonists, lacking these agonistic effects, are considered to have a better safety profile[7][11].

  • Higher Number of Binding Sites: It has been hypothesized that antagonists may label more receptor sites in vitro than corresponding agonists[8].

Question: What are the key experimental models for evaluating new bombesin antagonists?

Answer:

The preclinical evaluation of bombesin antagonists typically involves:

  • In Vitro Studies:

    • Binding Affinity Assays: These are performed on cancer cell lines that overexpress GRPR, such as PC-3 (prostate cancer) cells, to determine the IC₅₀ value of the antagonist[3][8].

    • Internalization Assays: These assays, often using immunofluorescence microscopy, confirm the antagonistic properties of the compound by showing that it does not induce receptor internalization, unlike an agonist[3][8].

  • In Vivo Studies:

    • Biodistribution in Xenograft Models: Studies are conducted in immunodeficient mice (e.g., SCID or nude mice) bearing xenografts of GRPR-positive human cancer cells, such as PC-3[5][8]. The biodistribution of the radiolabeled antagonist is assessed at different time points post-injection to determine the uptake in the tumor and various organs[8].

    • SPECT/CT or PET/CT Imaging: These imaging modalities are used to visualize the tumor uptake and clearance of the radiolabeled antagonist in the animal model[5][12].

Question: What is the typical signaling pathway for bombesin antagonists?

Answer:

Bombesin antagonists bind to the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor. Unlike agonists, which activate the receptor and trigger downstream signaling pathways (such as calcium mobilization and cell proliferation), antagonists bind to the receptor without activating it. This blocks the binding of the natural ligand, gastrin-releasing peptide (GRP), and prevents the initiation of these downstream effects. The primary mechanism of action for imaging and therapy is the high-affinity binding to the receptor on the cell surface.

Quantitative Data

Table 1: Biodistribution of ⁹⁹ᵐTc-labeled Bombesin Analogs in PC-3 Tumor-Bearing Mice (%ID/g)

CompoundTime p.i.BloodPancreasKidneysTumorTumor/Blood RatioTumor/Kidney RatioReference
[⁹⁹ᵐTc]Demobesin 1 (Antagonist)4 h0.10 ± 0.013.53 ± 0.941.15 ± 0.175.96 ± 1.1259.65.2[8]
[⁹⁹ᵐTc]Demobesin 4 (Agonist)4 h0.08 ± 0.0216.3 ± 4.28.52 ± 1.256.00 ± 1.1075.00.7[8]
⁹⁹ᵐTc-N4-AR (Antagonist)4 h0.13 ± 0.042.1 ± 0.21.4 ± 0.211.2 ± 1.986.28.0[3]
⁹⁹ᵐTc-N4-asp-[Bta⁸]MJ91 h0.4 ± 0.11.9 ± 0.44.3 ± 0.59.3 ± 1.623.32.2[9]

Data are presented as mean ± SD. %ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

1. Radiolabeling of Bombesin Antagonists with ⁹⁹ᵐTc

  • Materials: Bombesin antagonist precursor, ⁹⁹ᵐTcO₄⁻ eluate, SnCl₂ solution, phosphate buffer (pH 11.5), sodium citrate solution.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer and sodium citrate.

    • Add the Na⁹⁹ᵐTcO₄⁻ generator eluate to the reaction mixture.

    • Add the bombesin antagonist solution (e.g., 20 nmol).

    • Add a freshly prepared SnCl₂ solution in ethanol.

    • Incubate the mixture at room temperature for 30 minutes or at 95°C for 10-30 minutes, depending on the specific protocol.

    • Analyze the radiolabeled peptide using analytical HPLC to determine radiochemical purity.

    • For in vivo studies, dilute the radioligand with 0.9% NaCl containing 0.1% bovine serum albumin.

(Protocol synthesized from[3])

2. In Vitro GRPR Binding Affinity Assay

  • Materials: Cryostat sections of GRPR-positive tissue (e.g., prostate carcinoma), ¹²⁵I-Tyr⁴-bombesin (radioligand), increasing concentrations of the non-radiolabeled bombesin antagonist, binding buffer.

  • Procedure:

    • Incubate the tissue sections with a fixed concentration of ¹²⁵I-Tyr⁴-bombesin and increasing concentrations of the bombesin antagonist.

    • After incubation, wash the sections to remove unbound radioligand.

    • Appose the sections to a phosphor imaging plate or film.

    • Quantify the displacement of the radioligand by the antagonist to determine the IC₅₀ value.

(Protocol synthesized from[3])

3. In Vivo Biodistribution Study

  • Animal Model: Immunodeficient mice (e.g., SCID) with subcutaneously inoculated PC-3 cells.

  • Procedure:

    • Once tumors are palpable (e.g., 70-150 mg), inject the radiolabeled bombesin antagonist intravenously into the tail vein.

    • At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice.

    • Dissect the organs of interest (blood, tumor, pancreas, kidneys, liver, muscle, etc.).

    • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

    • Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

(Protocol synthesized from[8])

Visualizations

GRP_Antagonist_Pathway cluster_cell Tumor Cell GRPR GRPR G_Protein G-Protein GRPR->G_Protein X (Blocked) PLC PLC G_Protein->PLC X (Blocked) Ca_Mobilization Ca2+ Mobilization PLC->Ca_Mobilization Proliferation Cell Proliferation Ca_Mobilization->Proliferation GRP GRP (Agonist) GRP->GRPR Binds & Activates Antagonist Bombesin Antagonist Antagonist->GRPR Binds & Blocks Biodistribution_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis radiolabeling Radiolabeling of Bombesin Antagonist purification HPLC Purification radiolabeling->purification qc Quality Control purification->qc injection IV Injection into Tumor-Bearing Mouse qc->injection imaging SPECT/PET Imaging (Optional) injection->imaging euthanasia Euthanasia at Time Points imaging->euthanasia dissection Organ & Tumor Dissection euthanasia->dissection counting Gamma Counting dissection->counting calculation Calculate %ID/g counting->calculation comparison Compare Tumor vs. Normal Tissue Uptake calculation->comparison Troubleshooting_Logic start Problem Observed high_pancreas High Pancreatic Uptake? start->high_pancreas low_tumor Low Tumor Uptake? start->low_tumor labeling_issue Radiolabeling Issues? start->labeling_issue sol_pancreas1 Modify Peptide (Gln-Trp) high_pancreas->sol_pancreas1 Yes sol_pancreas2 Adjust Specific Activity high_pancreas->sol_pancreas2 Yes sol_tumor1 Confirm High Affinity low_tumor->sol_tumor1 Yes sol_tumor2 Increase Metabolic Stability low_tumor->sol_tumor2 Yes sol_labeling1 Optimize Labeling Conditions labeling_issue->sol_labeling1 Yes sol_labeling2 Add Radical Scavenger labeling_issue->sol_labeling2 Yes

References

Validation & Comparative

A Comparative Guide to Bombesin Analogs for Tumor Imaging: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) vs. Bombesin Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly specific and efficient tumor imaging agents has led to the extensive investigation of bombesin (BBN) analogs, which target the gastrin-releasing peptide receptor (GRPR) overexpressed in a variety of cancers, including prostate, breast, and lung cancer.[1][2] This guide provides a detailed comparison of the bombesin antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), also known as Demobesin 1, with various bombesin agonists, focusing on their performance in preclinical tumor imaging studies.

Performance Comparison: Antagonist vs. Agonists

Experimental data consistently demonstrates that bombesin antagonists, particularly (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), often exhibit superior tumor targeting properties and more favorable pharmacokinetic profiles compared to bombesin agonists.[3][4] While agonists are internalized upon receptor binding, antagonists tend to bind to a higher number of receptor sites on the tumor cell surface, leading to enhanced tumor uptake and retention.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, comparing the binding affinity and in vivo tumor uptake of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and representative bombesin agonists.

Table 1: In Vitro Binding Affinity (IC50) for GRPR

CompoundCell LineIC50 (nM)Reference
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (Demobesin 1) PC-30.70 ± 0.08[5][6]
[Tyr4]BN (agonist)PC-31.5 ± 0.20[5][6]
Ga-ProBOMB1 (antagonist)PC-33.97 ± 0.76[7]
Ga-NeoBOMB1 (agonist)PC-31.71 ± 0.28[7]
DOTA-AR (antagonist)PC-32.5 - 25[4]
111In-1 (Bomproamide) (antagonist)PC-31.36 ± 0.09[8]

Table 2: In Vivo Tumor Uptake (%ID/g) in PC-3 Xenograft Models

CompoundTime Post-InjectionTumor Uptake (%ID/g)Reference
[99mTc]Demobesin 1 (antagonist) 1 h16.2 ± 3.1[5][6]
4 h15.61 ± 1.19[5][6]
[99mTc]Demobesin 4 (agonist)1 hLower than antagonist[3]
[68Ga]Ga-ProBOMB1 (antagonist)1 h8.17 ± 2.57[7]
[68Ga]Ga-NeoBOMB1 (agonist)1 h9.83 ± 1.48[7]
64Cu-CB-TE2A-AR (antagonist)1 h31.02 ± 3.35[4]
111In-1 (Bomproamide) (antagonist)0.25 h6.90 ± 1.06[8]

Signaling Pathways and Experimental Workflows

The interaction of bombesin analogs with GRPR triggers a cascade of intracellular signaling events. The following diagrams illustrate the canonical bombesin receptor signaling pathway and a typical experimental workflow for evaluating these imaging agents.

Bombesin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BBN_Analog Bombesin Analog (Agonist/Antagonist) GRPR GRPR BBN_Analog->GRPR Binds G_Protein Gq/11 GRPR->G_Protein Activates (Agonist) PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ release IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+->PKC Activates Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) PKC->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, etc.) Downstream_Signaling->Cellular_Response

Caption: Bombesin Receptor Signaling Pathway.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis & Radiolabeling In_Vitro_Assays In Vitro Assays Peptide_Synthesis->In_Vitro_Assays Binding_Assay Receptor Binding Assay (IC50 Determination) In_Vitro_Assays->Binding_Assay Internalization_Assay Internalization Assay In_Vitro_Assays->Internalization_Assay In_Vivo_Studies In Vivo Studies In_Vitro_Assays->In_Vivo_Studies Biodistribution Biodistribution Studies (%ID/g) In_Vivo_Studies->Biodistribution Imaging PET/SPECT Imaging In_Vivo_Studies->Imaging Data_Analysis Data Analysis & Comparison Biodistribution->Data_Analysis Imaging->Data_Analysis

References

A Comparative Analysis of Demobesin 1 and Other GRPR Antagonists for Cancer Targeting

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance and experimental validation of Gastrin-Releasing Peptide Receptor (GRPR) antagonists, with a focus on Demobesin 1 and its analogues.

The Gastrin-Releasing Peptide Receptor (GRPR) has emerged as a compelling target for cancer diagnostics and therapy due to its overexpression in various malignancies, including prostate, breast, and lung cancers.[1][2] While initial research focused on GRPR agonists, a paradigm shift has occurred, with antagonists now being recognized for their superior tumor-targeting properties.[1][3] This guide provides a comparative analysis of Demobesin 1, a prominent GRPR antagonist, and other notable antagonists, supported by experimental data and detailed methodologies.

Performance Comparison of GRPR Antagonists

A critical evaluation of GRPR antagonists involves assessing their binding affinity, signaling properties, internalization rates, and in vivo tumor targeting efficacy. The following tables summarize the quantitative data from comparative studies.

In Vitro Performance

Table 1: In Vitro Characterization of GRPR Ligands [1]

CompoundReceptor Binding (IC50, nM) in PC3 cellsCalcium MobilizationGRPR InternalizationClassification
BombesinLow nMAgonistStrongAgonist
Demobesin 1Low nMAntagonistWeakAntagonist
Demobesin 4Low nMAgonistStrongAgonist

Table 2: Binding Affinity of Demobesin 1 and its Mimics [4]

CompoundReceptor Binding (IC50, nM)
[99mTc]Demobesin 1 (DB1)~0.70[5][6]
[99mTc]Demobesin 8 (DB8)0.26
In Vivo Performance

Table 3: In Vivo Tumor Uptake in PC3 Xenograft Models

Compound1 h post-injection (%ID/g)4 h post-injection (%ID/g)24 h post-injection (%ID/g)Reference
[99mTc]Demobesin 116.2 ± 3.115.61 ± 1.195.24 ± 0.67[5]
[99mTc]Demobesin 4 (agonist)Significantly lower than Demobesin 1Significantly lower than Demobesin 1Significantly lower than Demobesin 1[1][3]
[99mTc]Demobesin 4 mimic28.8 ± 4.1-16.3 ± 1.8[7][8]
[99mTc]Demobesin 8Higher than Demobesin 1-Higher retention than Demobesin 1[4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used in the characterization of GRPR antagonists.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to the GRPR.

  • Cell Culture and Membrane Preparation: Human prostate cancer PC-3 cells, which endogenously express GRPR, are cultured and harvested. The cells are then homogenized, and the cell membrane fraction is isolated by centrifugation.

  • Competition Binding: A constant concentration of a radiolabeled GRPR ligand (e.g., [125I-Tyr4]BN) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled competitor compound (e.g., Demobesin 1).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by filtration.

  • Data Analysis: The radioactivity of the filters is measured, and the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Calcium Mobilization Assay

This functional assay determines whether a compound acts as an agonist or an antagonist.

  • Cell Preparation: PC-3 cells or HEK293 cells transfected with GRPR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are first exposed to the test compound alone (e.g., Demobesin 1) to check for agonistic activity. To test for antagonism, the cells are co-incubated with a known GRPR agonist (e.g., bombesin) and the test compound.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. An increase in fluorescence indicates calcium mobilization (agonist effect), while the inhibition of the agonist-induced fluorescence increase indicates an antagonist effect.[1]

Receptor Internalization Assay

This assay measures the ability of a ligand to induce the internalization of the GRPR from the cell surface.

  • Cell Treatment: HEK-GRPR cells are treated with the test compound (e.g., Demobesin 1 or Demobesin 4) for a specific time.

  • Immunofluorescence: The cells are then fixed, permeabilized, and stained with an antibody against the HA-tagged GRPR. A fluorescently labeled secondary antibody is used for visualization.

  • Microscopy: The subcellular localization of the GRPR is observed using a fluorescence microscope. A diffuse staining on the cell surface indicates no internalization, while a punctate intracellular staining pattern indicates receptor internalization.[1]

  • Quantitative ELISA: For a quantitative measurement, an ELISA-based assay can be used to determine the amount of receptor remaining on the cell surface after treatment.[3]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding.

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GRPR GRPR Gq Gq Protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) Downstream Downstream Signaling (e.g., MAPK/ERK) Ca2->Downstream PKC->Downstream GRP GRP/Bombesin (Agonist) GRP->GRPR Binds & Activates Antagonist Demobesin 1 (Antagonist) Antagonist->GRPR Binds & Blocks ER->Ca2 Releases

Caption: GRPR signaling pathway upon agonist binding.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Receptor Binding Assay (IC50 determination) Signaling Calcium Mobilization Assay (Agonist vs. Antagonist) Binding->Signaling Internalization Receptor Internalization Assay Signaling->Internalization TumorModel Establish PC3 Tumor Xenograft in Mice Internalization->TumorModel Radiolabeling Radiolabel Antagonist (e.g., with 99mTc) TumorModel->Radiolabeling Injection Inject Radiolabeled Antagonist Radiolabeling->Injection Biodistribution Biodistribution Studies (%ID/g in tissues) Injection->Biodistribution Imaging SPECT/CT Imaging Injection->Imaging Start Synthesize GRPR Antagonist (e.g., Demobesin 1) Start->Binding

Caption: Workflow for preclinical evaluation of GRPR antagonists.

Conclusion

The comparative analysis strongly indicates that GRPR antagonists, such as Demobesin 1 and its more recent analogues like Demobesin 8, are superior to agonists for in vivo tumor targeting.[1][3] They exhibit comparable high binding affinity but, crucially, do not induce significant receptor internalization, leading to higher and more sustained tumor accumulation.[1][4] This characteristic, combined with favorable clearance from non-target tissues, results in excellent tumor-to-background ratios, making them highly promising candidates for diagnostic imaging and targeted radionuclide therapy. Several GRPR antagonists are now undergoing clinical investigation, highlighting the translational potential of this class of compounds.[9][10] Further research focusing on optimizing the pharmacokinetic properties of these antagonists will continue to advance their clinical utility.

References

Validating GRPR-specific uptake using (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) blocking

Author: BenchChem Technical Support Team. Date: November 2025

Validating GRPR-Specific Uptake: A Comparative Guide to Blocking Agents

The accurate validation of Gastrin-Releasing Peptide Receptor (GRPR) specific uptake is paramount for the development of targeted diagnostics and therapeutics. This guide provides a comparative overview of blocking agents used to confirm the specificity of GRPR-targeting compounds, with a focus on the bombesin analog (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) . We present supporting experimental data, detailed protocols, and visualizations to aid researchers in designing and interpreting their validation studies.

Comparative Analysis of GRPR Blocking Agents

The specificity of a radiolabeled ligand for GRPR is typically validated through in vitro and in vivo blocking studies. In these experiments, the uptake of the radioligand is measured in the presence and absence of an excess of an unlabeled competitor, or "blocking agent," that has a high affinity for GRPR. A significant reduction in radioligand uptake in the presence of the blocking agent indicates that the uptake is receptor-mediated.

While various bombesin analogs can be used for this purpose, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a commonly employed antagonist for these studies. The following tables summarize quantitative data from studies utilizing this and other bombesin analogs as blocking agents to validate the uptake of GRPR-targeted radiopharmaceuticals.

Table 1: In Vivo Blocking Studies Data

RadiotracerBlocking AgentAnimal ModelTumor Model%ID/g in Tumor (Control)%ID/g in Tumor (Blocked)% ReductionReference
[¹⁷⁷Lu]Lu-LW02060[D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6-14)NRG MicePC-316.8 ± 2.706.11 ± 0.4264%[1]
[¹⁷⁷Lu]Lu-LW02080[D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6-14)NRG MicePC-37.36 ± 1.131.71 ± 0.3977%[1]
[¹⁷⁷Lu]Lu-TacsBOMB5[D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6-14)NRG MicePC-3Not SpecifiedNot Specified71%[2]
[¹⁷⁷Lu]Lu-LW01110[D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6-14)NRG MicePC-3Not SpecifiedNot Specified73%[2]
[¹⁷⁷Lu]Lu-LW01142[D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6-14)NRG MicePC-3Not SpecifiedNot Specified62%[2]
[⁶⁸Ga]Ga-LW01158Nonradioactive standardNude MicePC-3Not SpecifiedNot Specified>80%[3]
[¹⁸F]AlF-NOTA-P2-RM26Non-labeled peptideBALB/c nu/nu micePC-36.3 ± 0.90.8 ± 0.2>8-fold reduction[4]

Table 2: In Vitro Competition Binding Assay Data

CompoundCell LineIC50 (nM)Reference
SarAr-SA-Aoc-bombesin(7–14)PC-33.5[5]
SarAr-SA-Aoc-GSG-bombesin(7–14)PC-34.5[5]
[natF]AlF-NOTA-P2-RM26PC-34.4 ± 0.8[6]
Ga-TacsBOMB2PC-37.08 ± 0.65[7]
Ga-TacsBOMB3PC-34.29 ± 0.46[7]
Ga-TacsBOMB5PC-36.09 ± 0.95[7]
Ga-TacsBOMB6PC-35.12 ± 0.57[7]
Ga-RM2PC-31.51 ± 0.24[7]

Experimental Protocols

In Vivo Blocking Study Protocol

This protocol provides a general framework for conducting in vivo blocking studies to validate GRPR-specific uptake.

  • Animal Model: Utilize mice bearing xenografts of a GRPR-expressing cancer cell line (e.g., PC-3).

  • Grouping: Divide the animals into at least two groups: a control group and a blocking group.

  • Blocking Agent Administration: For the blocking group, co-inject an excess of the unlabeled blocking agent, such as (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (e.g., 100 µg), along with the radiolabeled GRPR-targeting agent.[1][2][8] The control group receives only the radiolabeled agent.

  • Biodistribution: At a predetermined time point post-injection (e.g., 1 hour), euthanize the mice.[2][3]

  • Organ Harvesting and Measurement: Dissect tumors and relevant organs, weigh them, and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor. Compare the %ID/g in the tumor and other GRPR-expressing organs between the control and blocked groups to determine the extent of blocking. A significant reduction in uptake in the blocked group confirms GRPR-specific accumulation.

In Vitro Competition Binding Assay Protocol

This protocol outlines the steps for a competitive binding assay to determine the binding affinity (IC50) of a compound for GRPR.

  • Cell Culture: Culture a GRPR-expressing cell line, such as PC-3 human prostate cancer cells, in appropriate media.[7]

  • Cell Seeding: Seed the cells into 24-well plates at a density of approximately 2 x 10^5 cells per well and allow them to adhere overnight.[7]

  • Assay Preparation: On the day of the experiment, wash the cells with a binding buffer (e.g., RPMI 1640 with 0.2% BSA).

  • Competition Reaction: Add increasing concentrations of the unlabeled test compound (competitor), such as (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), to the wells.

  • Radioligand Addition: Add a constant, low concentration of a radiolabeled GRPR ligand with high affinity (e.g., [¹²⁵I-Tyr4]Bombesin) to all wells.[7]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 27°C) for a specific duration (e.g., 1 hour) to allow for competitive binding.[7]

  • Washing: Wash the cells with ice-cold buffer to remove unbound radioligand.

  • Cell Lysis and Counting: Lyse the cells and measure the bound radioactivity in each well using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Visualizations

GRPR Signaling Pathway

The Gastrin-Releasing Peptide Receptor is a G protein-coupled receptor (GPCR) that, upon binding to its ligand (e.g., GRP or bombesin analogs), activates intracellular signaling cascades.[9][10] These pathways are crucial in both normal physiological processes and in the proliferation of cancer cells.[9]

GRPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRPR GRPR Gq Gαq GRPR->Gq G1213 Gα12/13 GRPR->G1213 PLC PLC-β Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PKC PKC PLC->PKC Rho Rho RhoGEF->Rho Raf1 Raf1 PKC->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation, Survival) ERK->Transcription JNK_p38 JNK / p38 Rho->JNK_p38 JNK_p38->Transcription Ligand Bombesin / GRP Ligand->GRPR

Caption: GRPR signaling cascade upon ligand binding.

Experimental Workflow for In Vivo Blocking Study

The following diagram illustrates the key steps involved in a typical in vivo blocking experiment to confirm GRPR-specific uptake of a radiotracer.

InVivo_Blocking_Workflow cluster_setup Experimental Setup cluster_injection Injection cluster_analysis Analysis Animal_Model GRPR+ Tumor-Bearing Mice Grouping Divide into Control & Blocking Groups Animal_Model->Grouping Control_Injection Inject Radiotracer Grouping->Control_Injection Blocking_Injection Co-inject Radiotracer + Blocking Agent Grouping->Blocking_Injection Biodistribution Biodistribution Study at Time 'T' Control_Injection->Biodistribution Blocking_Injection->Biodistribution Measurement Harvest Organs & Tumors Measure Radioactivity Biodistribution->Measurement Calculation Calculate %ID/g Measurement->Calculation Comparison Compare Uptake (Control vs. Blocked) Calculation->Comparison Competitive_Binding_Logic start Start with GRPR+ Cells add_competitor Add Increasing Concentrations of Unlabeled Competitor start->add_competitor add_radioligand Add Constant Concentration of Radiolabeled Ligand add_competitor->add_radioligand incubate Incubate to Reach Binding Equilibrium add_radioligand->incubate wash Wash to Remove Unbound Ligand incubate->wash measure Measure Bound Radioactivity wash->measure analyze Analyze Data (Plot % Binding vs. Conc.) measure->analyze result Determine IC50 Value analyze->result

References

A Comparative Guide to the Cross-Reactivity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the bombesin receptor antagonist (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) with other alternative bombesin receptor antagonists. The information is intended for researchers, scientists, and drug development professionals working with bombesin receptors and their ligands.

Introduction to Bombesin Receptors and Ligands

The bombesin peptide family plays a significant role in various physiological processes, mediated through three main G protein-coupled receptors (GPCRs) in mammals:

  • BB1 Receptor (NMBR): Neuromedin B-preferring receptor.

  • BB2 Receptor (GRPR): Gastrin-releasing peptide-preferring receptor.

  • BB3 Receptor: An orphan receptor with no known natural ligand.

These receptors, particularly the GRPR, are often overexpressed in various cancers, making them attractive targets for diagnostic imaging and targeted therapies. (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a synthetic peptide antagonist of bombesin receptors, widely used as a research tool and in preclinical studies. This guide evaluates its cross-reactivity profile against the three bombesin receptor subtypes and compares it with other known bombesin antagonists.

Comparative Binding Affinity of Bombesin Antagonists

The following table summarizes the binding affinities (Ki or IC50 in nM) of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and other selected antagonists for the human bombesin receptor subtypes. It is important to note that these values are compiled from different studies and experimental conditions may vary. For a direct comparison, data from head-to-head studies under identical conditions would be ideal.

CompoundBB1 (NMBR) Affinity (nM)BB2 (GRPR) Affinity (nM)BB3 Affinity (nM)Reference(s)
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) >10002.6 (IC50)>1000[1]
-10.7 (Ki)-[2]
PD176252 0.17 (Ki)1.0 (Ki)-[3][4]
BIM-23127 20.9 (Ki)>10000-
RC-3095 -Selective Antagonist-

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for bombesin receptors expressed in cell membranes.

Materials:

  • Cell membranes prepared from cells expressing the human bombesin receptor subtype of interest (BB1, BB2, or BB3).

  • Radioligand: Typically 125I-[Tyr4]-bombesin.

  • Unlabeled bombesin or a known high-affinity ligand (for determining non-specific binding).

  • Test compound: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) or other antagonists.

  • Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash buffer: Cold binding buffer.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 20-50 µg protein/well).

  • Add the radioligand at a concentration near its Kd value.

  • Add the serially diluted test compound to the respective wells. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled bombesin (e.g., 1 µM).

  • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels.

Materials:

  • Cells expressing the bombesin receptor of interest (e.g., PC-3 cells for GRPR).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Known bombesin receptor agonist (e.g., bombesin or GRP).

  • Test compound (antagonist).

  • A fluorescence plate reader capable of measuring ratiometric dyes (e.g., with excitation at 340 nm and 380 nm, and emission at 510 nm for Fura-2).

Procedure:

  • Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Prepare a loading solution of Fura-2 AM and Pluronic F-127 in the assay buffer.

  • Remove the culture medium from the cells and add the Fura-2 AM loading solution.

  • Incubate the plate at 37°C for 60-90 minutes in the dark to allow for dye loading.

  • Wash the cells with assay buffer to remove extracellular dye.

  • To test for antagonist activity, pre-incubate the cells with various concentrations of the test compound for a defined period.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence ratio (340nm/380nm).

  • Add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Immediately start recording the fluorescence ratio over time.

  • The increase in the 340/380 nm ratio corresponds to an increase in intracellular calcium.

  • The ability of the test compound to inhibit the agonist-induced calcium increase is a measure of its antagonist activity.

  • To test for agonist activity, add the test compound directly to the cells and monitor for an increase in the fluorescence ratio.

  • Data is typically expressed as the percentage of the maximal response to the agonist.

Visualizations

Bombesin Receptor Signaling Pathway

G_protein_signaling Bombesin Receptor Signaling Pathway Ligand Bombesin / GRP / NMB Receptor Bombesin Receptor (BB1/BB2) Ligand->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., Proliferation, Secretion) Ca2->Downstream Activates Ca2+-dependent proteins PKC->Downstream Phosphorylates targets Antagonist (D-Phe6,Leu-NHEt13, des-Met14)-Bombesin (6-14) & other antagonists Antagonist->Receptor Blocks binding

Caption: A diagram of the canonical bombesin receptor signaling pathway via Gq/11 activation.

Experimental Workflow for Determining Antagonist Cross-Reactivity

experimental_workflow Workflow for Antagonist Cross-Reactivity Profiling Start Start Cell_lines Prepare cell lines expressing human BB1, BB2, and BB3 receptors Start->Cell_lines Binding_assay Competitive Radioligand Binding Assay Cell_lines->Binding_assay Functional_assay Intracellular Calcium Mobilization Assay Cell_lines->Functional_assay Data_analysis_binding Determine IC50 and Ki values for each receptor subtype Binding_assay->Data_analysis_binding Data_analysis_functional Determine antagonist potency (IC50) for each receptor subtype Functional_assay->Data_analysis_functional Comparison Compare binding affinities and functional potencies across receptor subtypes and compounds Data_analysis_binding->Comparison Data_analysis_functional->Comparison Conclusion Determine cross-reactivity profile of the antagonist Comparison->Conclusion

Caption: A flowchart illustrating the experimental process for assessing bombesin antagonist cross-reactivity.

References

A Comparative Benchmarking Guide: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and Established Bombesin Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bombesin antagonist (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) against other established antagonists in the field. The data presented is compiled from various studies to offer an objective overview of their performance based on binding affinities, in vitro potency, and in vivo efficacy. Detailed experimental protocols for key assays are also provided to support the reproducibility of these findings.

Data Presentation: A Comparative Analysis of Bombesin Antagonists

The following tables summarize the quantitative data for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and other well-characterized bombesin antagonists. These values represent their binding affinity (Ki or IC50) for the gastrin-releasing peptide receptor (GRPR) and the neuromedin B receptor (NMBR), the two primary bombesin receptor subtypes in mammals.

AntagonistReceptor SubtypeBinding Affinity (Ki/IC50, nM)Cell Line/TissueReference
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) GRPR10.7 ± 1.06 (Ki)PC-3 cells[1]
GRPRAntagonist Activity ConfirmedPC-3 and HEK-GRPR cells[2]
RC-3095 GRPRHigh Affinity (Specific values not in snippets)Hs746T cell membranes[3]
GRPRPotent Antagonist-[4]
BIM-26226 GRPR6 (IC50)AR4-2J cells[5][6]
GRPR (functional antagonism)0.2 (IC50 vs GRP)AR4-2J cells[5][6]
PD176252 GRPR (human, BB2)1.0 (Ki)-[5][7]
NMBR (human, BB1)0.15 (Ki)-[7]
GRPR (rat, BB2)16 (Ki)-[5]
NMBR (rat, BB1)0.66 (Ki)-[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a foundation for researchers to design and execute their own comparative studies.

Radioligand Binding Assay

This assay determines the binding affinity of a compound for a specific receptor.

Objective: To measure the Ki or IC50 value of bombesin antagonists for GRPR and NMBR.

Materials:

  • Cell Lines: PC-3 (human prostate cancer, GRPR-positive) or other cell lines expressing the target receptor.

  • Radioligand: Typically 125I-[Tyr4]bombesin.

  • Membrane Preparation: Homogenized cell membranes expressing the receptor of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled bombesin analog (e.g., 1 µM bombesin).

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine.

  • Scintillation Counter.

Procedure:

  • Prepare cell membranes from the chosen cell line.

  • In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Add increasing concentrations of the unlabeled antagonist being tested.

  • For determining non-specific binding, add the non-specific binding control to a set of wells.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using a suitable software (e.g., Prism) to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.

Objective: To assess the functional antagonist activity of bombesin analogs.

Materials:

  • Cell Lines: PC-3 or other suitable cell lines endogenously or recombinantly expressing GRPR.

  • Fluorescent Calcium Indicator: Fura-2 AM or Fluo-4 AM.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Bombesin Agonist: e.g., Bombesin or Gastrin-Releasing Peptide (GRP).

  • Fluorescence Plate Reader: Capable of kinetic reading at the appropriate excitation and emission wavelengths for the chosen dye.

Procedure:

  • Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with the fluorescent calcium indicator (e.g., Fura-2 AM) in assay buffer, typically for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the bombesin antagonist at various concentrations to the wells and incubate for a short period.

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Inject the bombesin agonist into the wells and continue to monitor the fluorescence signal over time.

  • An increase in fluorescence indicates a rise in intracellular calcium. The ability of the antagonist to reduce the agonist-induced fluorescence increase is a measure of its potency.

  • Analyze the data to determine the IC50 of the antagonist for inhibiting the agonist response.

In Vivo Tumor Growth Inhibition Study

This assay evaluates the efficacy of a bombesin antagonist in a preclinical cancer model.

Objective: To determine the anti-tumor activity of bombesin antagonists in vivo.

Materials:

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Tumor Model: Subcutaneous xenografts of a human cancer cell line that overexpresses bombesin receptors (e.g., PC-3 for prostate cancer, HT-29 for colon cancer).[8]

  • Test Compound: The bombesin antagonist to be evaluated.

  • Vehicle Control: The solvent used to dissolve the antagonist.

  • Calipers: For measuring tumor dimensions.

Procedure:

  • Inject the cancer cells subcutaneously into the flank of the nude mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the bombesin antagonist or vehicle control to the respective groups. The route of administration can be subcutaneous or intraperitoneal, and the dosing schedule can vary (e.g., daily injections).[8]

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histological examination).

  • Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the efficacy of the antagonist.

Mandatory Visualizations

Bombesin Receptor Signaling Pathway

The binding of bombesin or its mammalian homolog, gastrin-releasing peptide (GRP), to the GRPR, a G-protein coupled receptor, primarily activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway ultimately leads to various cellular responses, including cell proliferation, which is a key target for antagonist-based cancer therapies.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Bombesin Bombesin/GRP GRPR GRPR (Bombesin Receptor) Bombesin->GRPR Binds Gq Gq Protein GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (e.g., Proliferation) Ca->CellularResponse PKC->CellularResponse

Caption: Bombesin receptor signaling cascade via the Gq/PLC pathway.

Experimental Workflow for Bombesin Antagonist Evaluation

The evaluation of a novel bombesin antagonist typically follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy studies. This process ensures a comprehensive assessment of the compound's potential as a therapeutic agent.

Antagonist_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assay (Affinity - Ki/IC50) Functional Calcium Mobilization Assay (Potency - IC50) Binding->Functional Promising candidates Selectivity Receptor Selectivity Profiling (GRPR vs. NMBR) Functional->Selectivity PK Pharmacokinetic Studies (ADME) Selectivity->PK Lead candidates Efficacy Tumor Growth Inhibition (Xenograft Models) PK->Efficacy

Caption: A typical workflow for the preclinical evaluation of bombesin antagonists.

Comparative Logic of Benchmarking

The process of benchmarking (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) involves a systematic comparison against established antagonists based on key performance metrics derived from standardized experimental assays. This allows for an evidence-based assessment of its relative potency, selectivity, and potential therapeutic utility.

Benchmarking_Logic cluster_established Established Antagonists cluster_assays Comparative Assays cluster_metrics Performance Metrics Target (D-Phe6,Leu-NHEt13,des-Met14)- Bombesin (6-14) BindingAssay Binding Affinity Target->BindingAssay FunctionalAssay In Vitro Potency Target->FunctionalAssay InVivoAssay In Vivo Efficacy Target->InVivoAssay RC3095 RC-3095 RC3095->BindingAssay RC3095->FunctionalAssay RC3095->InVivoAssay BIM26226 BIM-26226 BIM26226->BindingAssay BIM26226->FunctionalAssay BIM26226->InVivoAssay PD176252 PD176252 PD176252->BindingAssay PD176252->FunctionalAssay PD176252->InVivoAssay Ki_IC50 Ki / IC50 BindingAssay->Ki_IC50 Potency Functional IC50 FunctionalAssay->Potency TumorInhibition Tumor Growth Inhibition (%) InVivoAssay->TumorInhibition Conclusion Benchmarking Conclusion Ki_IC50->Conclusion Potency->Conclusion TumorInhibition->Conclusion

Caption: Logical framework for benchmarking bombesin antagonists.

References

Advantages of using an antagonist like Demobesin 1 over agonists in radionuclide therapy

Author: BenchChem Technical Support Team. Date: November 2025

A paradigm shift in targeted radionuclide therapy is favoring Gastrin-Releasing Peptide Receptor (GRPR) antagonists, such as Demobesin 1, over their agonist counterparts. This evolution is driven by compelling preclinical and clinical data demonstrating superior tumor targeting, improved safety profiles, and enhanced therapeutic windows for antagonists.

For researchers and drug development professionals in oncology, the choice between an agonist and an antagonist for targeting GRPR-expressing tumors, including prostate and breast cancer, is a critical decision.[1][2] While agonists trigger receptor-mediated internalization, a characteristic once thought essential for delivering a radioactive payload, antagonists have surprisingly demonstrated more favorable pharmacokinetics and overall performance in vivo.[3][4]

This guide provides an objective comparison of GRPR antagonists, exemplified by Demobesin 1, and agonists in the context of radionuclide therapy, supported by experimental data and detailed methodologies.

Agonist vs. Antagonist: A Head-to-Head Comparison

The fundamental difference between GRPR agonists and antagonists lies in their interaction with the receptor. Agonists, such as analogs of the natural ligand bombesin, bind to and activate the GRPR, initiating a cascade of downstream signaling events and receptor internalization.[5] In contrast, antagonists like Demobesin 1 bind to the receptor without activating it, effectively blocking the natural ligand from binding.[3][5] This seemingly simple difference has profound implications for radionuclide therapy.

FeatureGRPR Agonists (e.g., Bombesin analogs)GRPR Antagonists (e.g., Demobesin 1)Rationale for Advantage
Tumor Uptake & Retention Lower and often transientHigher and more prolonged[3][6][7][8]Antagonists appear to bind to a larger number of receptor sites on tumor cells, compensating for their lack of internalization.[1]
Background Clearance Slower clearance from GRPR-rich organs (e.g., pancreas)[9]Faster clearance from non-target tissues[1][3][8][10][11]This results in significantly better tumor-to-background ratios, enhancing imaging contrast and reducing off-target radiation.
Side Effects Can induce physiological responses (e.g., abdominal cramps, vomiting) and mitogenic effects[2][10]Minimal to no receptor-mediated side effects[2][3][12]By not activating the receptor, antagonists avoid the adverse effects associated with agonist-induced signaling.
Receptor Internalization High[1][3]Low to negligible[1][3][6]While initially considered a prerequisite for therapy, high internalization has not translated to superior in vivo performance for agonists.
In Vivo Stability Generally lower metabolic stabilityHigher in vivo metabolic stability compared to agonists[1]Improved stability contributes to better tumor targeting and reduced systemic exposure to radiolabeled metabolites.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies comparing GRPR agonists and antagonists.

Table 1: In Vitro GRPR Binding Affinity

CompoundTypeCell LineIC50 (nM)
Demobesin 1AntagonistPC-30.70 ± 0.08[7][8]
[Tyr4]BombesinAgonistPC-31.5 ± 0.20[7][8]
Demobesin 4AgonistHEK-GRPR~1
[⁹⁹ᵐTc]Demobesin 1AntagonistPC-3K_d = 0.67 ± 0.10[7][8]

Table 2: In Vivo Tumor Uptake in PC-3 Xenograft Models (% Injected Dose per Gram)

RadiotracerType1h p.i.4h p.i.24h p.i.
[⁹⁹ᵐTc]Demobesin 1Antagonist16.2 ± 3.1[7][8]15.61 ± 1.19[7][8]5.24 ± 0.67[7][8]
[⁹⁹ᵐTc]Demobesin 4AgonistHigh initial uptakeLower retention compared to antagonistSignificantly lower than antagonist
[⁹⁹ᵐTc]4 (Demobesin 1 mimic)Antagonist28.8 ± 4.1-16.3 ± 1.8[13]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided.

GRPR_Signaling cluster_agonist Agonist Pathway cluster_antagonist Antagonist Action Agonist GRPR Agonist GRPR_A GRPR Agonist->GRPR_A Binds & Activates G_Protein_A G-Protein Activation GRPR_A->G_Protein_A Internalization Receptor Internalization GRPR_A->Internalization Signaling_A Downstream Signaling (e.g., Ca2+ mobilization) G_Protein_A->Signaling_A Response_A Physiological & Mitogenic Effects Signaling_A->Response_A Antagonist Demobesin 1 (Antagonist) GRPR_B GRPR Antagonist->GRPR_B Binds & Blocks No_Activation No G-Protein Activation GRPR_B->No_Activation No_Signaling Blocks Downstream Signaling No_Activation->No_Signaling No_Response No Physiological Effects No_Signaling->No_Response Radionuclide_Therapy_Workflow cluster_workflow Radionuclide Therapy Workflow Radiolabeling Radiolabeling (e.g., ¹⁷⁷Lu + Demobesin 1) Injection Systemic Administration Radiolabeling->Injection Targeting Tumor Targeting (GRPR Binding) Injection->Targeting Clearance Clearance of Unbound Agent Injection->Clearance via kidneys Tumor GRPR-positive Tumor Cell Targeting->Tumor Radiation Localized Radiation Delivery Tumor->Radiation β⁻ emission Cell_Death Tumor Cell Death Radiation->Cell_Death

References

Evaluating the antagonistic potency of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) relative to other compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the bombesin receptor antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), in relation to other significant compounds targeting the bombesin receptor family. The data presented is curated from peer-reviewed studies to facilitate an objective comparison of their antagonistic potency.

Introduction to Bombesin Receptors and Their Antagonists

Bombesin (BN) and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB), are neuropeptides that mediate a variety of physiological processes, including smooth muscle contraction, exocrine and endocrine secretions, and cellular growth.[1] These effects are mediated through a family of G-protein coupled receptors (GPCRs), primarily the GRP receptor (GRPR or BB2), the NMB receptor (NMBR or BB1), and the orphan receptor BRS-3 (BB3).[1][2] Notably, the overexpression of these receptors, particularly GRPR, is implicated in the progression of several cancers, including prostate, breast, and lung cancer, making them attractive targets for therapeutic intervention and diagnostic imaging.[1][3]

Bombesin receptor antagonists are compounds that bind to these receptors without activating them, thereby blocking the effects of endogenous agonists like GRP. (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), also known as Demobesin 1, is a potent bombesin receptor antagonist that has been extensively studied for its potential in cancer diagnostics and therapy.[4][5][6] This guide compares its performance against other well-characterized bombesin receptor antagonists and agonists.

Quantitative Comparison of Antagonistic Potency

The antagonistic potency of various bombesin receptor ligands is typically determined through competitive binding assays, which measure the concentration of a compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50), or the equilibrium dissociation constant (Ki). Lower IC50 and Ki values indicate higher binding affinity.

CompoundAlias/NotesReceptor TargetAssay Cell LineIC50 (nM)Ki (nM)Reference(s)
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) Demobesin 1 GRPR Prostate Cancer Biopsies 2.6 ± 0.2 -[2]
GRPR PC-3 -10.7 ± 1.06 [4]
RC-3095A selective bombesin/GRP receptor antagonistGRPR---[7]
RM26D-Phe-Gln-Trp-Ala-Val-Gly-His-Sta-Leu-NH2GRPRPC-3--[8]
Tyr-PEG2-RM26RM26 derivativeGRPRPC-31.7 ± 0.3-[9]
DOTA-PEG2-RM26RM26 derivativeGRPRPC-33.2 ± 0.5-[9]
[natF]AlF-NOTA-P2-RM26RM26 derivativeGRPRPC-34.4 ± 0.8-[10]
BombesinNatural AgonistGRPRPC-3--
Gastrin-Releasing Peptide (GRP)Endogenous AgonistGRPR---

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Competitive Binding Assay

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cells or Tissues: PC-3 human prostate cancer cells or human tumor biopsy specimens expressing the target receptor.[2][4]

  • Radioligand: Typically [125I-Tyr4]Bombesin.

  • Test Compounds: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and other compounds to be tested at various concentrations.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Filtration Apparatus: To separate bound from free radioligand.

Procedure:

  • Cell/Membrane Preparation: Homogenize tissues or harvest cells and prepare a membrane fraction by centrifugation.

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 30 minutes at 37°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay determines whether a compound acts as an agonist or an antagonist by measuring changes in intracellular calcium concentration upon receptor binding.

Materials:

  • Cells: PC-3 or other suitable cells endogenously or recombinantly expressing the bombesin receptor.[3][11]

  • Calcium-sensitive fluorescent dye: e.g., Fura-2/AM or Fluo-4 AM.[3][11]

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Test Compounds: Agonists (e.g., Bombesin) and antagonists (e.g., (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)).

  • Fluorescence Plate Reader: Capable of kinetic reading.

Procedure:

  • Cell Plating: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specific period (e.g., 30-60 minutes at 37°C).

  • Washing: Wash the cells to remove excess dye.

  • Antagonist Pre-incubation: For antagonist testing, pre-incubate the cells with the antagonist compound for a defined time.

  • Agonist Stimulation: Add the agonist to the wells and immediately start measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Antagonists will inhibit the calcium mobilization induced by the agonist.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the mechanisms and procedures discussed, the following diagrams are provided.

Bombesin_Signaling_Pathway cluster_membrane Cell Membrane Bombesin Bombesin / GRP (Agonist) GRPR GRP Receptor (GRPR) (BB2) Bombesin->GRPR Binds & Activates Antagonist (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (Antagonist) Antagonist->GRPR Binds & Blocks G_Protein Gq Protein GRPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Cytosolic Ca2+ (Increase) ER->Ca_Cytosol Release Ca_ER Ca2+ Ca_Cytosol->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Secretion) Ca_Cytosol->Cellular_Response PKC->Cellular_Response

Caption: Bombesin Receptor Signaling Pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Prep_Cells Prepare Receptor Source (e.g., PC-3 Cell Membranes) Incubate Incubate Receptor, Radioligand, and Test Compound Prep_Cells->Incubate Prep_Ligand Prepare Radiolabeled Ligand (e.g., [125I-Tyr4]Bombesin) Prep_Ligand->Incubate Prep_Compound Prepare Test Compound (Serial Dilutions) Prep_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Gamma Counting Wash->Count Analyze Data Analysis (IC50/Ki Determination) Count->Analyze

Caption: Competitive Binding Assay Workflow.

Conclusion

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) demonstrates high antagonistic potency at the GRP receptor, with binding affinities in the low nanomolar range. Its ability to effectively compete with natural ligands and block downstream signaling pathways, such as calcium mobilization, underscores its potential as a valuable tool in both research and clinical applications. When compared to other antagonists like derivatives of RM26, it exhibits comparable or slightly different binding affinities, which can be influenced by modifications to the peptide structure. The choice of antagonist for a specific application will depend on factors such as the desired pharmacokinetic properties and the specific receptor subtype being targeted. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and interpret studies aimed at further characterizing bombesin receptor antagonists.

References

Safety Operating Guide

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper Disposal of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is crucial for ensuring personnel safety and environmental protection. This document provides detailed, step-by-step guidance for the disposal of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a bombesin receptor antagonist used in cancer research.

Substance Identification and Safety Data

According to the Safety Data Sheet (SDS) for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) trifluoroacetate salt, the substance is not classified as hazardous under Regulation (EC) No 1272/2008[1]. However, as a standard practice for all laboratory chemicals, appropriate safety measures should be followed during handling and disposal.

CharacteristicInformationSource
Product Name (D-Phe⁶,Leu-NHEt¹³,des-Met¹⁴)-Bombesin (6-14) trifluoroacetate salt[1]
CAS Number 124199-90-2[1]
Form Powder[1]
Color White[1]
Hazard Classification Not classified as hazardous (Void)[1]
Environmental Precautions No special measures required[1]

Experimental Protocols: Disposal Procedures

While the substance itself is not classified as hazardous, the following procedures are recommended to ensure best laboratory practices and to account for any potential contamination or mixtures with other reagents.

Step 1: Decontamination of Contaminated Materials

All materials that have come into contact with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), such as pipette tips, gloves, and empty vials, should be considered chemically contaminated waste[2].

  • Procedure:

    • Collect all contaminated disposable materials in a designated, clearly labeled waste container for chemical waste.

    • This container should be separate from regular trash and biohazardous waste.

Step 2: Disposal of Unused Solid (Powder) Compound

For the disposal of the pure, unused peptide in its solid form:

  • Procedure:

    • Carefully collect the solid material, avoiding the creation of dust[1].

    • Place the solid waste into a sealed and clearly labeled container designated for non-hazardous chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of non-hazardous chemical waste[2]. In many cases, this can be handled by a certified waste disposal company[2].

Step 3: Disposal of Solutions Containing the Compound

Disposal of liquid preparations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) will depend on the solvent used.

  • Aqueous Solutions (without other hazardous chemicals):

    • While the peptide itself is not classified as hazardous, it is not recommended to pour chemical solutions down the drain without consulting institutional guidelines[3].

    • Collect the aqueous waste in a designated container for non-hazardous aqueous chemical waste.

    • Label the container clearly with its contents.

    • Arrange for disposal through your institution's chemical waste program.

  • Solutions with Organic Solvents (e.g., DMSO, acetonitrile):

    • Do not pour down the drain [3].

    • Collect all liquid waste containing the peptide and organic solvents in a designated container for hazardous liquid waste.

    • Ensure the waste container is properly labeled with all chemical components.

    • Follow your institution's procedures for the disposal of hazardous chemical waste.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) waste.

G cluster_start cluster_waste_type cluster_solid_disposal cluster_liquid_disposal start Start: Identify Waste Type solid_waste Solid Waste (Unused Peptide, Contaminated Labware) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste collect_solid Collect in a sealed container labeled 'Non-Hazardous Chemical Waste' solid_waste->collect_solid solvent_check Check Solvent Type liquid_waste->solvent_check dispose_solid Dispose via Institutional Chemical Waste Program collect_solid->dispose_solid aqueous_waste Collect in 'Non-Hazardous Aqueous Waste' container solvent_check->aqueous_waste Aqueous organic_waste Collect in 'Hazardous Liquid Waste' container solvent_check->organic_waste Organic dispose_liquid Dispose via Institutional Chemical Waste Program aqueous_waste->dispose_liquid organic_waste->dispose_liquid

Caption: Disposal workflow for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

References

Personal protective equipment for handling (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a potent bombesin receptor antagonist. Given that the chemical, physical, and toxicological properties of this product have not been thoroughly investigated, a cautious approach is paramount to ensure laboratory safety.

Personal Protective Equipment (PPE)

When handling (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in its powdered form or in solution, the following personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1]

PPE CategoryItemSpecifications
Respiratory Protection RespiratorFor brief exposure or in well-ventilated areas, a respiratory filter device is recommended. For intensive or longer exposure, or in cases of insufficient ventilation, a self-contained respiratory protective device should be used.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable. The exact breakthrough time should be confirmed with the glove manufacturer.[2]
Eye Protection Safety GogglesChemical safety goggles are required to protect against dust particles and splashes.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing.
Foot Protection Closed-toe shoesRequired to protect against spills and falling objects.
Additional Protection Heavy rubber gloves and rubber bootsRecommended during spill cleanup procedures.[1]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure risk. The following step-by-step guidance outlines the handling procedure from receipt to experimental use.

Receiving and Storage
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Store the container tightly closed in a cool, dry place.[1] The recommended storage temperature is -20°C.[1]

  • Keep the compound away from foodstuffs.

Preparation of Stock Solutions
  • All handling of the powdered form of the compound should be conducted in a designated area, preferably within a chemical fume hood or a glove box, to avoid dust formation and inhalation.

  • Before weighing, ensure all required PPE is correctly donned.

  • Use a dedicated set of spatulas and weighing boats.

  • When dissolving the peptide, add the solvent slowly to the powder to prevent aerosolization.

Experimental Use
  • When working with solutions containing the peptide, always wear the prescribed PPE.

  • Avoid contact with eyes, skin, and clothing.[1]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately wash the affected area with plenty of water and soap.[2] If irritation persists, consult a doctor.
Eye Contact Rinse the opened eye for several minutes under running water.[2] Seek medical advice if symptoms persist.
Ingestion Rinse the mouth with water. Do not induce vomiting. Call a doctor immediately.[2]
Spill For small spills, sweep up the solid material, avoiding dust generation, place it in a sealed bag, and hold it for waste disposal.[1] For larger spills, wear a self-contained breathing apparatus and protective clothing.[1]

Disposal Plan

Proper disposal of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and associated contaminated materials is crucial to prevent environmental contamination.

  • Unused Compound and Empty Containers: Dispose of as chemical waste in accordance with all federal, state, and local environmental regulations. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Labware: Disposable items such as gloves, weighing boats, and pipette tips that have come into contact with the peptide should be placed in a sealed, labeled hazardous waste container.

  • Aqueous Waste: Collect all aqueous solutions containing the peptide in a designated, labeled waste container for chemical waste disposal. Do not discharge to the environment without proper handling of contaminated wastewater.[1]

Safe Handling and Disposal Workflow

G cluster_prep Preparation & Handling cluster_disposal Disposal cluster_emergency Emergency Receiving Receiving & Storage (-20°C) Weighing Weighing Powder (in Fume Hood) Receiving->Weighing Wear Full PPE Spill Spill Receiving->Spill Dissolving Dissolving Peptide Weighing->Dissolving Wear Full PPE Weighing->Spill Exposure Exposure Weighing->Exposure Experiment Experimental Use Dissolving->Experiment Wear Full PPE Dissolving->Spill Dissolving->Exposure SolidWaste Solid Waste (Unused Compound, Contaminated Labware) Experiment->SolidWaste LiquidWaste Liquid Waste (Aqueous Solutions) Experiment->LiquidWaste Experiment->Spill Experiment->Exposure Gloves Gloves Goggles Goggles LabCoat Lab Coat Respirator Respirator Incineration Chemical Incineration SolidWaste->Incineration LiquidWaste->Incineration FirstAid First Aid Spill->FirstAid Exposure->FirstAid

Caption: Workflow for the safe handling and disposal of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
Reactant of Route 2
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.